molecular formula C11H16N2 B037881 (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS No. 114715-39-8

(R)-(-)-1-Benzyl-3-aminopyrrolidine

Cat. No.: B037881
CAS No.: 114715-39-8
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral pyrrolidine derivative that serves as a versatile and important building block in organic synthesis and medicinal chemistry. Its defined stereocenter at the 3-position makes it a valuable precursor for the development of enantiomerically pure compounds, particularly in the research and development of pharmaceuticals and agrochemicals . As a liquid with a molecular weight of 176.26 g/mol, it is characterized by a specific rotation of -2.2° (Neat) and a density of 1.02 g/mL . This compound is air-sensitive and must be stored under an inert atmosphere, away from oxidizing agents . Specifications & Handling: • CAS: 114715-39-8 • Purity: 99% (Assay: 98.5% min. by GC) • Enantiomeric Excess (ee): 99% • Physical Form: Colorless to yellow liquid • Boiling Point: 101-115°C (at 3-5 mmHg) • Flash Point: 140°C (284°F) • * hazard Statements: * H314-H318 (Causes severe skin burns and eye damage; Causes serious eye damage) . Safety Note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364011
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114715-39-8
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex, biologically active molecules. A thorough understanding of its physical properties is crucial for its effective use in research and development, particularly in process design, quality control, and formulation. This technical guide provides a comprehensive overview of the key physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name (3R)-1-benzylpyrrolidin-3-amine
Synonyms R-BAP, (R)-3-Amino-1-benzylpyrrolidine
CAS Number 114715-39-8
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
SMILES N[C@@H]1CCN(CC2=CC=CC=C2)C1

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueConditions
Appearance Clear colorless to yellow liquidAmbient
Boiling Point 278-279 °C[1]a.t.m.
101-103 °C3 mmHg
Density 1.064 g/mL[1]25 °C
Refractive Index (n_D) 1.5450[1]20 °C
Optical Rotation ([α]_D) -1.99° (neat)[1]20 °C
Solubility Slightly soluble in waterAmbient
Flash Point >110 °C (>230 °F)Closed Cup

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. Below are detailed methodologies for measuring the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For non-volatile liquids, this is often determined at reduced pressure to prevent decomposition.

Methodology: Distillation Method [2]

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or oil bath.

  • Temperature Measurement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Apparatus Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

  • Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it (m₂). The density of water at this temperature (ρ_water) is known.

  • Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m₃).

  • Calculation:

    • Volume of the pycnometer (V) = (m₂ - m₁) / ρ_water

    • Density of the sample (ρ_sample) = (m₃ - m₁) / V

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is useful for identification and purity assessment.

Methodology: Abbe Refractometer [3][4]

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

  • Reading: Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.

  • Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of a chiral substance. It is a key property for characterizing enantiomers.

Methodology: Polarimeter [5][6]

  • Instrument Calibration: Calibrate the polarimeter by measuring the optical rotation of a blank (the solvent used to dissolve the sample, or an empty cell for a neat liquid).

  • Sample Preparation: For a neat liquid like this compound, carefully fill a clean polarimeter cell, ensuring no air bubbles are present.

  • Measurement: Place the filled cell in the polarimeter.

  • Data Recording: Measure the angle of rotation (α). A negative value indicates levorotatory rotation.

  • Specific Rotation Calculation: The specific rotation [α] is a standardized value calculated using the following formula: [α] = α / (l * d) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • d is the density of the neat liquid in g/mL.

Relevant Workflow: Chiral Resolution

This compound is often synthesized via the chiral resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. The following diagram illustrates a general workflow for such a process.

G Workflow for Chiral Resolution of 1-Benzyl-3-aminopyrrolidine racemate Racemic (R/S)-1-Benzyl- 3-aminopyrrolidine dissolution Dissolution in a Suitable Solvent racemate->dissolution reagent Chiral Resolving Agent (e.g., Tartaric Acid) reagent->dissolution diastereomers Formation of Diastereomeric Salts (R-amine-R-acid and S-amine-R-acid) dissolution->diastereomers crystallization Fractional Crystallization (based on differential solubility) diastereomers->crystallization separation Separation of Crystals and Mother Liquor crystallization->separation r_salt Insoluble Diastereomeric Salt ((R)-amine salt) separation->r_salt Crystals s_salt Soluble Diastereomeric Salt ((S)-amine salt in mother liquor) separation->s_salt Mother Liquor liberation_r Liberation of Free Amine (Base Treatment) r_salt->liberation_r liberation_s Liberation of Free Amine (Base Treatment) s_salt->liberation_s product (R)-(-)-1-Benzyl- 3-aminopyrrolidine liberation_r->product s_product (S)-(+)-1-Benzyl- 3-aminopyrrolidine liberation_s->s_product analysis Purity and Enantiomeric Excess (ee) Analysis (e.g., Chiral HPLC, Polarimetry) product->analysis

Caption: Chiral Resolution Workflow.

Conclusion

The data and protocols presented in this guide offer a foundational resource for professionals working with this compound. Accurate knowledge and application of these physical properties are essential for ensuring the success and reproducibility of research and development activities in the synthesis of novel chemical entities.

References

(R)-(-)-1-Benzyl-3-aminopyrrolidine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine

Abstract: This document provides a comprehensive technical overview of this compound, a key chiral intermediate in the development of pharmaceutical agents. It covers the molecule's chemical structure, stereochemistry, and physicochemical properties. Detailed experimental protocols for its synthesis via reductive amination, subsequent chiral resolution using diastereomeric salt formation, and analytical methods for determining enantiomeric excess are provided. Furthermore, this guide illustrates its relevance in drug development by detailing the mechanism of action for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs for which this molecule is a critical building block.

Core Chemical Identity and Structure

This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with an amino group. The stereochemistry at the C-3 position is designated as (R), and the compound is levorotatory, indicated by the (-) sign in its name.

Chemical Structure and Stereochemistry

The structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine). The nitrogen atom (N-1) is attached to a benzyl group (-CH₂-Ph), and the carbon at the 3-position bears a primary amine (-NH₂). The chiral center is at the C-3 position of the pyrrolidine ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 114715-39-8[1]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1][2]
Appearance Clear colorless to yellow liquid
Boiling Point 278-279 °C (lit.)[3][4]
Density 1.064 g/mL at 25 °C (lit.) 1.024 g/mL at 25 °C[3][4][5]
Refractive Index n20/D 1.5450 (lit.) n20/D 1.5477[3][4][5]
Specific Rotation (α) ~ -2.0° (neat)[4]
Solubility Slightly soluble in water[1]
pKa 9.74 ± 0.20 (Predicted)[4]

Table 2: Predicted NMR Spectral Data

Note: The following are predicted chemical shifts based on standard NMR correlation tables and data from structurally similar compounds. Experimental verification is recommended.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl (Ar-H)7.20 - 7.40 (m)127.0 - 140.0
Benzyl (-CH₂-Ph)~ 3.60 (s)~ 60.0
Pyrrolidine C3-H~ 3.50 (m)~ 55.0
Pyrrolidine N-CH₂ (C2-H, C5-H)2.60 - 2.90 (m)~ 54.0, ~ 58.0
Pyrrolidine C4-H₂1.70 - 2.20 (m)~ 34.0
Amine (-NH₂)1.50 - 2.00 (br s)N/A

Experimental Protocols

Synthesis and Chiral Resolution Workflow

The synthesis of enantiomerically pure this compound is typically achieved through the synthesis of a racemic mixture, followed by chiral resolution. A common pathway involves the reductive amination of a ketone precursor, followed by diastereomeric salt formation.

synthesis_workflow cluster_synthesis Step 1: Racemate Synthesis cluster_resolution Step 2: Chiral Resolution cluster_liberation Step 3: Liberation of Free Amine start N-Benzyl-3-pyrrolidinone reductive_amination Reductive Amination (e.g., with NH₃, H₂/Ni or NaBH₃CN) start->reductive_amination racemate Racemic (±)-1-Benzyl-3-aminopyrrolidine reductive_amination->racemate resolving_agent Add Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) racemate->resolving_agent salt_formation Diastereomeric Salt Formation ((R)-Amine·(D)-Acid & (S)-Amine·(D)-Acid) resolving_agent->salt_formation crystallization Fractional Crystallization (Isolate less soluble salt) salt_formation->crystallization filtration Filtration crystallization->filtration salt_cake Diastereomeric Salt Crystals ((R)-Amine·(D)-Acid) filtration->salt_cake mother_liquor Mother Liquor (Contains (S)-Amine·(D)-Acid) filtration->mother_liquor basification Basification (e.g., with NaOH solution) salt_cake->basification extraction Liquid-Liquid Extraction basification->extraction final_product This compound extraction->final_product

Caption: General workflow for the synthesis and resolution of this compound.

Protocol 1: Synthesis of Racemic (±)-1-Benzyl-3-aminopyrrolidine

This protocol describes the synthesis of the racemic amine from N-benzyl-3-pyrrolidinone via reductive amination.[6]

  • Reaction Setup: In a high-pressure reactor, charge N-benzyl-3-pyrrolidinone, a suitable solvent (e.g., methanol), and a source of ammonia (e.g., a solution of ammonia in methanol).

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C), under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a temperature of 50-80 °C.

  • Reaction Monitoring: Maintain the reaction under vigorous stirring. Monitor the progress by tracking hydrogen uptake or by analytical techniques such as GC or TLC until the starting material is consumed.

  • Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield racemic (±)-1-Benzyl-3-aminopyrrolidine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of the racemic mixture using D-(-)-tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed.[7][8]

  • Dissolution: In a reaction vessel, dissolve racemic (±)-1-Benzyl-3-aminopyrrolidine (1.0 molar equivalent) in a suitable solvent, such as methanol or ethanol.

  • Resolving Agent Addition: In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 molar equivalents) in the same solvent, heating gently if necessary. Slowly add the tartaric acid solution to the stirred amine solution at room temperature. An exothermic reaction may be observed.

  • Crystallization: Stir the resulting mixture at room temperature. The less soluble diastereomeric salt, [(R)-amine]-[(D)-tartrate], will preferentially crystallize. The process can be allowed to proceed for several hours or overnight to maximize yield. Cooling the mixture in an ice bath can further promote crystallization.

  • Isolation of Salt: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor, which contains the more soluble [(S)-amine]-[(D)-tartrate] salt.

  • Liberation of Free Amine: Suspend the collected diastereomeric salt crystals in water. While stirring, add a strong base (e.g., 50% NaOH solution) dropwise until the solution becomes strongly basic (pH > 12), liberating the free amine.[7]

  • Extraction and Purification: Transfer the basic aqueous mixture to a separatory funnel and extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product. Purity can be further enhanced by vacuum distillation.

Protocol 3: Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the final product is a critical quality parameter, typically determined by chiral chromatography.[9][10]

  • Method: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preferred method.

  • Sample Preparation: Prepare a dilute solution of the amine sample in the mobile phase.

  • Chromatographic Conditions (Typical):

    • Chiral Column: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the benzyl group absorbs (e.g., 254 nm).

  • Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the CSP and elute at different retention times.

  • Calculation of Enantiomeric Excess (ee%): The ee is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Application in Drug Development: Precursor to DPP-4 Inhibitors

This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral building block for more complex molecules. A prominent application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes mellitus. The (R)-3-aminopyrrolidine core is a common structural motif in many "gliptin" drugs.

Signaling Pathway: Mechanism of Action of DPP-4 Inhibitors

DPP-4 is an enzyme that inactivates incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released by the gut in response to food intake and play a vital role in glucose homeostasis. DPP-4 inhibitors block this enzymatic degradation, thereby prolonging the action of incretins.

dpp4_pathway food Food Intake gut Intestinal L-cells food->gut stimulates glp1 Active Incretins (GLP-1, GIP) gut->glp1 releases pancreas_beta Pancreatic β-cells glp1->pancreas_beta stimulates pancreas_alpha Pancreatic α-cells glp1->pancreas_alpha inhibits dpp4_enzyme DPP-4 Enzyme glp1->dpp4_enzyme is degraded by insulin ↑ Insulin Secretion (Glucose-dependent) pancreas_beta->insulin glucose_uptake ↑ Glucose Uptake (Muscle, Fat) insulin->glucose_uptake blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose glucagon ↓ Glucagon Secretion pancreas_alpha->glucagon hgp ↓ Hepatic Glucose Production glucagon->hgp hgp->blood_glucose inactive_glp1 Inactive Metabolites dpp4_enzyme->inactive_glp1 dpp4_inhibitor DPP-4 Inhibitor (Synthesized from R-BAP) dpp4_inhibitor->dpp4_enzyme INHIBITS

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

The key effects of prolonging active incretin levels are:

  • Stimulation of Insulin Secretion: GLP-1 and GIP enhance glucose-dependent insulin secretion from pancreatic β-cells. This means insulin is released primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[11][12]

  • Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells.[11][12] Reduced glucagon leads to decreased hepatic glucose production, further contributing to lower blood glucose levels.[8][13]

  • Other Effects: GLP-1 also slows gastric emptying and promotes satiety, which can help in managing postprandial glucose spikes and body weight.

By providing the correct stereochemistry, this compound ensures that the final drug molecule has the optimal three-dimensional shape to bind effectively to the active site of the DPP-4 enzyme, leading to potent and selective inhibition.

References

An In-Depth Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine (CAS: 114715-39-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral cyclic amine that serves as a crucial building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold and the stereochemistry at the C3 position make it a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, and its application in drug discovery, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound is a clear, colorless to yellow liquid at room temperature. It is characterized by the following properties:

PropertyValueReference(s)
CAS Number 114715-39-8[1][2][3][4]
Molecular Formula C₁₁H₁₆N₂[1][2][3][4]
Molecular Weight 176.26 g/mol [1][2][3][4]
Boiling Point 278-279 °C (lit.)[4]
Density 1.064 g/mL at 25 °C (lit.)[4]
Refractive Index (n20/D) 1.5450 (lit.)[4]
Optical Activity ([α]20/D) -1.99° (neat)
Solubility Slightly soluble in water.[2]
Appearance Clear colorless to yellow liquid[3]

Synthesis and Purification

The enantiomerically pure this compound is most commonly obtained through the chemical resolution of its racemic mixture.

Experimental Protocol: Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principle of diastereomeric salt formation and fractional crystallization.

Materials:

  • (±)-1-Benzyl-3-aminopyrrolidine

  • L-(+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Filter paper

  • Crystallization dish

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic (±)-1-benzyl-3-aminopyrrolidine (1 equivalent) in methanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 equivalents) in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool to room temperature, which should induce the crystallization of the diastereomeric salt. For optimal crystallization, the solution can be left to stand for several hours or overnight.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This initial crop of crystals will be enriched in the (R)-amine-L-tartrate diastereomer.

    • The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallizing it from a minimal amount of hot methanol. This process can be repeated until a constant optical rotation is achieved for the salt.

  • Liberation of the Free Amine:

    • Suspend the recrystallized diastereomeric salt in water.

    • Add 10% sodium hydroxide solution dropwise with stirring until the pH of the solution is >10.

    • Extract the liberated this compound with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Purification:

The final product can be further purified by vacuum distillation if necessary.

Workflow for Chiral Resolution:

G racemic Racemic (±)-1-Benzyl-3-aminopyrrolidine salts Diastereomeric Salts ((R)-Amine-L-Tartrate & (S)-Amine-L-Tartrate) racemic->salts tartaric L-(+)-Tartaric Acid tartaric->salts methanol Methanol methanol->salts crystallization Fractional Crystallization salts->crystallization crystals Crystals of (R)-Amine-L-Tartrate crystallization->crystals mother_liquor Mother Liquor enriched in (S)-Amine-L-Tartrate crystallization->mother_liquor base Base (e.g., NaOH) crystals->base extraction Solvent Extraction base->extraction product This compound extraction->product G sample Sample of This compound hplc HPLC System sample->hplc column Chiral Column hplc->column detector UV Detector column->detector chromatogram Chromatogram with Separated Enantiomer Peaks detector->chromatogram calculation Calculation of Enantiomeric Excess (ee) chromatogram->calculation result ee (%) calculation->result G start This compound reaction Nucleophilic Substitution start->reaction reagent Activated Cyanopyrrolidine Derivative reagent->reaction base Base (DIPEA) base->reaction solvent Anhydrous Solvent solvent->reaction intermediate Dutogliptin Precursor reaction->intermediate purification Purification intermediate->purification final_product Dutogliptin purification->final_product G dpp4 DPP-4 Enzyme incretins Incretin Hormones (GLP-1, GIP) dpp4->incretins inactivates dutogliptin Dutogliptin (derived from R-BAP) dutogliptin->dpp4 inhibits pancreas Pancreas incretins->pancreas insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Release pancreas->glucagon glucose Improved Glycemic Control insulin->glucose glucagon->glucose

References

Technical Guide: Synthesis and Preparation of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a chiral intermediate of significant interest in the pharmaceutical industry. The primary focus of this document is the chemical resolution of the racemic mixture, which is a widely utilized and effective method for obtaining the desired enantiomer with high optical purity.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The most common and industrially viable method is the resolution of a racemic mixture of 1-benzyl-3-aminopyrrolidine. Alternative approaches, though less detailed in the context of this specific molecule, include asymmetric synthesis from chiral precursors.

This guide will focus on the most robust and well-documented pathway:

  • Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine : Preparation of the starting material for resolution.

  • Chiral Resolution : Separation of the racemic mixture to isolate the desired (R)-enantiomer.

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

The preparation of the racemic starting material, 1-benzyl-3-aminopyrrolidine, can be achieved through a multi-step process commencing with readily available starting materials. A common route involves the formation of N-benzyl-3-pyrrolidinone, followed by a reduction to the corresponding amine.

Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

Step 1: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone

  • To a solution of sodium ethoxide in anhydrous toluene, add the crude product of 3-(N-ethoxycarbonylmethylene)benzylaminopropionate dropwise at a temperature maintained at or below 40°C.

  • The reaction mixture is stirred at 35-40°C for approximately 9-10 hours.

  • Reaction progress is monitored by a suitable analytical method such as LC-MS.

Step 2: Synthesis of N-benzyl-3-pyrrolidinone [1]

  • The reaction mixture from the previous step is cooled to a temperature between -5°C and 0°C.

  • A mixture of concentrated hydrochloric acid and water is added dropwise, followed by stirring for 30-50 minutes.

  • The aqueous phase is separated and heated to reflux for 8-10 hours to facilitate hydrolysis.

  • After completion of the hydrolysis, the pH of the solution is adjusted to 12.0-13.0 with a solid base (e.g., potassium hydroxide).

  • The product is extracted with ethyl acetate, and the organic layer is dried.

  • The solvent is removed under reduced pressure, and the crude N-benzyl-3-pyrrolidinone is purified by vacuum distillation, collecting the fraction at 145-150°C/6 mmHg.[1]

Step 3: Reduction to Racemic 1-Benzyl-3-aminopyrrolidine

A standard reduction method, such as using a hydride reducing agent (e.g., lithium aluminum hydride) in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran), can be employed to reduce the N-benzyl-3-pyrrolidinone to racemic 1-benzyl-3-aminopyrrolidine. The reaction is typically performed under anhydrous conditions and at a controlled temperature. Work-up involves quenching the excess reducing agent followed by extraction and purification of the amine.

Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

The most effective method for obtaining this compound is through the chemical resolution of the racemic mixture using a chiral resolving agent. Tartaric acid and its derivatives, particularly dibenzoyl-D-tartaric acid (D-DBTA), are highly effective for this purpose.[2] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2]

Experimental Protocol: Chiral Resolution
  • Diastereomeric Salt Formation : Dissolve racemic 1-benzyl-3-aminopyrrolidine in a suitable organic solvent such as methanol, ethanol, or ethyl acetate.[2]

  • Add a solution of the chiral resolving agent (e.g., D-tartaric acid or dibenzoyl-D-tartaric acid) in the same solvent to the amine solution. The molar ratio of the racemic amine to the resolving agent is typically between 1:0.5 and 1:1.2.[2]

  • Heat the mixture to a temperature between 50°C and 100°C with stirring (350-800 rpm) for a period of 0.5 to 2.0 hours to ensure complete salt formation.[2]

  • Crystallization : Gradually cool the solution to room temperature to allow for the crystallization of the less soluble diastereomeric salt. For the resolution with D-tartaric acid or its derivatives, the salt of the (R)-amine is typically less soluble.[2]

  • Isolation of the Diastereomeric Salt : Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine : Suspend the isolated diastereomeric salt in water and adjust the pH to a basic level (pH > 10) by adding an aqueous base solution (e.g., sodium hydroxide).

  • Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and resolution of 1-benzyl-3-aminopyrrolidine.

Table 1: Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine Precursor

StepProductYield
2N-benzyl-3-pyrrolidinone66.2 - 67.1%

Data extracted from a representative synthesis.[1]

Table 2: Chiral Resolution of 1-Benzyl-3-aminopyrrolidine

Resolving AgentMolar Ratio (Amine:Agent)SolventYield of (R)-enantiomerOptical Purity (e.e.)
D-Tartaric Acid derivative1:0.5 - 1:1.2Methanol/Ethanol>75%>98%

Data based on a patented resolution process.[2]

Visualization of Synthetic Pathways

The following diagrams illustrate the key stages in the synthesis and resolution of this compound.

G cluster_0 Synthesis of Racemic Precursor Starting Materials Starting Materials N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone Starting Materials->N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone Dieckmann Condensation N-benzyl-3-pyrrolidinone N-benzyl-3-pyrrolidinone N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone->N-benzyl-3-pyrrolidinone Hydrolysis & Decarboxylation Racemic 1-Benzyl-3-aminopyrrolidine Racemic 1-Benzyl-3-aminopyrrolidine N-benzyl-3-pyrrolidinone->Racemic 1-Benzyl-3-aminopyrrolidine Reduction G cluster_1 Chiral Resolution Process Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts + Chiral Resolving Agent (e.g., D-DBTA) Less Soluble Salt\n((R)-Amine Salt) Less Soluble Salt ((R)-Amine Salt) Diastereomeric Salts->Less Soluble Salt\n((R)-Amine Salt) Fractional Crystallization More Soluble Salt\n((S)-Amine Salt) More Soluble Salt ((S)-Amine Salt) Diastereomeric Salts->More Soluble Salt\n((S)-Amine Salt) This compound This compound Less Soluble Salt\n((R)-Amine Salt)->this compound Basification & Extraction

References

Spectroscopic Profile of (R)-(-)-1-Benzyl-3-aminopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity and purity are paramount for its application in drug development and other scientific research. This technical guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Detailed experimental protocols are included to assist researchers in replicating these analyses.

Molecular and Spectroscopic Overview

This compound, with the chemical formula C₁₁H₁₆N₂ and a molecular weight of approximately 176.26 g/mol , possesses distinct structural features that give rise to a characteristic spectroscopic fingerprint.[1] The primary amine, the tertiary amine within the pyrrolidine ring, the chiral center at the C-3 position, and the aromatic benzyl group all contribute to its unique spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[2] The following tables summarize the predicted chemical shifts for this compound.

¹H NMR Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~ 3.60Singlet2HBenzyl protons (-CH₂-Ph)
~ 3.50Multiplet1HPyrrolidine C3-H
~ 2.80 - 2.20Multiplet4HPyrrolidine C2-H₂, C5-H₂
~ 2.10 - 1.50Multiplet2HPyrrolidine C4-H₂
~ 1.50Broad Singlet2HAmine protons (-NH₂)

Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual experimental values may vary based on solvent and concentration.

¹³C NMR Data (Predicted)

The carbon NMR spectrum identifies the number of chemically distinct carbon environments.

Chemical Shift (δ) ppmAssignment
~ 140Quaternary Aromatic Carbon (C-ipso)
~ 129 - 127Aromatic Carbons (C₆H₅)
~ 60Benzyl Carbon (-CH₂-Ph)
~ 55 - 65Pyrrolidine Carbons (C2, C5)
~ 50Pyrrolidine Carbon (C3)
~ 35Pyrrolidine Carbon (C4)

Note: Predicted values are based on typical chemical shift ranges for benzylic and pyrrolidine structures.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below is interpreted from the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H stretch (primary amine)
3000 - 3100MediumC-H stretch (aromatic)[6]
2850 - 2950StrongC-H stretch (aliphatic)[7]
1450 - 1600MediumC=C stretch (aromatic ring)[6]
1000 - 1200StrongC-N stretch (amine)
680 - 860StrongC-H bend (aromatic, out-of-plane)[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.[8]

m/z (Mass/Charge Ratio)Relative IntensityProposed Fragment
176Moderate[M]⁺ (Molecular Ion)
91High (Base Peak)[C₇H₇]⁺ (Tropylium or Benzyl Cation)[9][10]
85Moderate[M - C₇H₇]⁺ (Pyrrolidine amine fragment)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect chemical shifts.[11]

  • Filtration : Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition :

    • Place the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton (¹H) spectrum.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid) : As this compound is a liquid, the neat sample technique is most direct.

  • Application : Place a single drop of the neat liquid onto the surface of one polished salt plate (e.g., NaCl or KBr).[12][13]

  • Film Creation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin capillary film between the plates.[14]

  • Data Acquisition :

    • Mount the plates in the spectrometer's sample holder.

    • Record a background spectrum of the empty instrument.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., isopropanol) and store them in a desiccator.[13][15]

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[16]

  • Ionization : In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[18]

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation Prep Prepare Sample (Dissolve/Dilute/Neat) NMR NMR Spectrometer Prep->NMR Introduce Sample IR IR Spectrometer Prep->IR Introduce Sample MS Mass Spectrometer Prep->MS Introduce Sample Proc Process Raw Data (FT, Baseline Correction) NMR->Proc Generate Raw Data IR->Proc Generate Raw Data MS->Proc Generate Raw Data Analysis Spectral Interpretation & Structure Confirmation Proc->Analysis Processed Spectra

Caption: General workflow for spectroscopic analysis.

Structure_Elucidation_Logic Compound This compound MS Mass Spec (MS) Provides Molecular Weight (e.g., 176 m/z) Compound->MS IR Infrared (IR) Identifies Functional Groups (Amine N-H, Aromatic C=C) Compound->IR NMR NMR (¹H & ¹³C) Reveals C-H Framework & Connectivity Compound->NMR Structure Final Structure Confirmed MS->Structure Confirms Mass IR->Structure Confirms Groups NMR->Structure Confirms Skeleton

Caption: Logic flow for structural elucidation.

References

Technical Guide: Purity and Enantiomeric Excess of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral building block of significant interest in pharmaceutical research and development. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the methods used to determine the chemical purity and enantiomeric excess of this compound. Detailed experimental protocols for Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented. Furthermore, this guide illustrates the synthetic pathway for its chiral resolution and the analytical workflows for its quality control.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of a variety of pharmaceutical compounds. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the specific stereochemistry of the 3-amino group is often crucial for biological activity. Therefore, ensuring high chemical purity and, most importantly, high enantiomeric excess is a mandatory requirement for its use in drug development. This guide outlines the analytical methodologies and presents typical specifications for this key chiral intermediate.

Data Presentation: Purity and Enantiomeric Excess Specifications

Commercial suppliers of this compound typically provide the following specifications, which are essential for quality control in a research and drug development setting.

ParameterSpecificationAnalytical Method
Chemical Purity ≥98.5% to ≥99%Gas Chromatography (GC)
Enantiomeric Excess (ee) ≥99%Chiral HPLC or NMR Spectroscopy
Appearance Colorless to pale yellow liquidVisual Inspection

Experimental Protocols

The following sections provide detailed experimental protocols for the determination of chemical purity and enantiomeric excess of this compound.

Chemical Purity Determination by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for assessing the chemical purity of volatile and thermally stable compounds like this compound.

Objective: To quantify the percentage of this compound and detect any process-related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a mid-polarity column like DB-17 or equivalent)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Dichloromethane or Methanol, HPLC grade)

  • Carrier gas: Helium or Nitrogen, high purity

  • FID gases: Hydrogen and Air, high purity

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • GC Conditions:

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • Detector Temperature (FID): 300 °C

  • Analysis: Inject the prepared sample solution into the GC system.

  • Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and accurately determining the enantiomeric excess. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Objective: To separate the (R) and (S) enantiomers of 1-Benzyl-3-aminopyrrolidine and calculate the enantiomeric excess of the (R)-enantiomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® AD-H)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • Racemic 1-Benzyl-3-aminopyrrolidine (for method development and system suitability)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA) or Ethanol (EtOH)

  • Amine modifier (e.g., Diethylamine - DEA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio is 90:10 (v/v) n-Hexane:Alcohol. Add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape and reduce tailing.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a similar solution of the racemic standard.

  • HPLC Conditions:

    • Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol:DEA (e.g., 90:10:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: First, inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Then, inject the sample solution.

  • Data Processing: Integrate the peak areas of the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated using the following formula:

    % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

    Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

Enantiomeric Excess Determination by NMR Spectroscopy using a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Objective: To resolve the signals of the (R) and (S) enantiomers in the ¹H NMR spectrum and calculate the enantiomeric excess.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • This compound sample

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a derivative.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of CDCl₃.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL) to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Processing:

    • Process the NMR spectrum (phasing, baseline correction).

    • Identify a proton signal of the analyte that is well-resolved into two separate signals for the two diastereomeric complexes. Protons close to the chiral center are most likely to show separation.

    • Carefully integrate the two resolved signals corresponding to the (R) and (S) enantiomers.

  • Calculation: Calculate the enantiomeric excess using the integrated areas:

    % ee = [(Integral(R) - Integral(S)) / (Integral(R) + Integral(S))] x 100

    Where Integral(R) is the integration value of the signal corresponding to the (R)-enantiomer complex and Integral(S) is for the (S)-enantiomer complex.

Mandatory Visualizations

Synthesis Pathway: Chiral Resolution

The enantiomerically pure this compound is often obtained through the chiral resolution of a racemic mixture. A common method involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

G cluster_synthesis Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine racemate Racemic (±)-1-Benzyl-3-aminopyrrolidine dissolution Dissolution in Solvent (e.g., Methanol/Water) racemate->dissolution resolving_agent D-Tartaric Acid (Resolving Agent) resolving_agent->dissolution diastereomeric_salts Formation of Diastereomeric Salts ((R)-Amine-D-Tartrate and (S)-Amine-D-Tartrate) dissolution->diastereomeric_salts crystallization Fractional Crystallization (Lower solubility salt precipitates) diastereomeric_salts->crystallization r_salt (R)-1-Benzyl-3-aminopyrrolidinium D-Tartrate Salt (Solid) crystallization->r_salt Precipitate s_salt_mother_liquor (S)-1-Benzyl-3-aminopyrrolidinium D-Tartrate Salt (in Mother Liquor) crystallization->s_salt_mother_liquor Solution basification_r Basification (e.g., with NaOH) r_salt->basification_r basification_s Basification (e.g., with NaOH) s_salt_mother_liquor->basification_s product_r This compound (Desired Enantiomer) basification_r->product_r product_s (S)-(+)-1-Benzyl-3-aminopyrrolidine basification_s->product_s

Caption: Chiral resolution of racemic 1-benzyl-3-aminopyrrolidine.

Experimental Workflow: Purity and Enantiomeric Excess Analysis

This workflow diagram illustrates the logical sequence of analytical tests performed to ensure the quality of this compound.

G cluster_workflow Analytical Workflow for QC start Sample of This compound purity_analysis Chemical Purity Analysis (GC) start->purity_analysis ee_analysis Enantiomeric Excess Analysis start->ee_analysis decision_purity Purity ≥ 99%? purity_analysis->decision_purity hplc Chiral HPLC ee_analysis->hplc Primary Method nmr NMR with CSA ee_analysis->nmr Orthogonal Method decision_ee ee ≥ 99%? hplc->decision_ee nmr->decision_ee decision_purity->decision_ee Yes fail Reject / Repurify decision_purity->fail No pass Release for Use decision_ee->pass Yes decision_ee->fail No

Caption: Quality control workflow for this compound.

Conclusion

The reliable determination of chemical purity and enantiomeric excess of this compound is paramount for its application in the pharmaceutical industry. This guide has provided detailed protocols for the most common and effective analytical techniques: GC for purity assessment, and Chiral HPLC and NMR spectroscopy for the determination of enantiomeric excess. The provided workflows and synthesis pathway illustration offer a comprehensive overview for researchers and drug development professionals, ensuring the quality and consistency of this critical chiral building block. Adherence to these or similarly validated methods is essential for advancing drug candidates from discovery to clinical development.

Technical Guide to the Material Safety Data Sheet for (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological profile of (R)-(-)-1-Benzyl-3-aminopyrrolidine. It is intended to serve as an in-depth resource, supplementing standard Material Safety Data Sheets (MSDS) with detailed experimental context and procedural insights relevant to a research and development setting.

Chemical and Physical Properties

This compound is a chiral organic compound frequently utilized as a building block in the synthesis of pharmaceutical agents. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 114715-39-8
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Colorless to slightly yellow clear liquid
Boiling Point 278-279 °C
Density 1.064 g/mL at 25 °C
Refractive Index n20/D 1.5450
Flash Point >230 °F (>110 °C)
Solubility Slightly soluble in water

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Danger

Experimental Protocols for Toxicological Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels.

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

  • Housing and Feeding: Animals are housed in individual cages. Food is withheld overnight before administration of the test substance, but water is available ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing information. In the absence of data, a starting dose of 300 mg/kg is used.[1]

  • Sighting Study: A preliminary sighting study is conducted with a single animal to determine the appropriate starting dose for the main study.

  • Main Study: A group of five female animals is dosed at the selected starting level. The outcome for this group determines the subsequent steps:

    • If no mortality or evident toxicity is observed, the next higher fixed dose level is used in another group of animals.

    • If mortality is observed, the next lower fixed dose level is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

  • Endpoint: The test allows for the classification of the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[2]

Methodology:

  • Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model is used. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis.[2]

  • Test Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The exposure period is typically 60 minutes.

    • Following exposure, the tissue is thoroughly rinsed to remove the test substance.

    • The tissue is then incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is measured using the MTT assay. The tissue is incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

  • Data Analysis: The amount of formazan produced is quantified by measuring its optical density after extraction from the tissue. The viability of the treated tissue is expressed as a percentage of the viability of the negative control tissue.

  • Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced to 50% or less of the negative control.[3]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Animal Selection: A single, healthy young adult albino rabbit is used for the initial test.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.[4]

    • The eyelids are gently held together for about one second to prevent loss of the substance.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[4]

  • Endpoint: The scores from the observations are used to classify the substance based on the severity and reversibility of the eye damage.

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not extensively documented in publicly available literature, its structural similarity to other pyrrolidine derivatives suggests potential interactions with various biological systems. Pyrrolidine-containing compounds have been identified as antagonists of the chemokine receptor CXCR4.[5][6] The CXCR4 signaling pathway plays a crucial role in cell migration, proliferation, and survival.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR4 CXCR4 G_protein G-protein (αβγ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates CXCL12 CXCL12 (Ligand) CXCL12->CXCR4 Binds PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (Migration, Proliferation) Akt->Cellular_Response MAPK->Cellular_Response Chemical_Safety_Workflow cluster_planning Planning & Identification cluster_assessment Risk Assessment cluster_control Control & Mitigation cluster_review Review & Improvement A Identify Chemical & Process Hazards B Review Existing Data (SDS, Literature) A->B C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Characterize Risk (Likelihood & Severity) C->D E Implement Control Measures (Engineering, Administrative, PPE) D->E High Risk F Develop Standard Operating Procedures (SOPs) D->F G Monitor Effectiveness of Controls E->G F->G H Review and Update Assessment Periodically G->H H->A Re-evaluate

References

A Technical Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine: Commercial Availability, Pricing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a critical chiral building block in pharmaceutical research and development. This document details its commercial suppliers, current pricing, and key technical specifications. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the development of bioactive molecules, particularly Dipeptidyl Peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes.

Commercial Suppliers and Pricing

This compound is readily available from a variety of commercial suppliers. The pricing is quantity-dependent, with significant price breaks for bulk orders. Below is a summary of prominent suppliers and their indicative pricing. Please note that prices are subject to change and may vary based on institutional contracts.

SupplierProduct Number(s)Purity/GradeQuantityIndicative Price (USD)
Thermo Fisher Scientific L196900699%, ee 99%5 g$150.65 (Online Exclusive)[1]
L196900399%, ee 99%1 g-
Fisher Scientific AAL196900399%, ee 99% (Thermo Scientific Chemicals)1 g$99.58[2]
AAL196900699%, ee 99% (Thermo Scientific Chemicals)5 g$294.81[2]
A117310G98.0+% (TCI America)10 g$227.41[3]
A117325G98.0+% (TCI America)25 g$428.73[3]
Sigma-Aldrich -95%-Pricing not publicly listed
Chem-Impex -≥ 97% (GC)-Pricing not publicly listed

Technical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is compiled from various supplier technical data sheets.

PropertyValue
CAS Number 114715-39-8
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol [2]
Appearance Clear colorless to yellow liquid[1]
Purity (Typical) ≥98.5% (GC)[1]
Enantiomeric Excess (ee) ≥99%
Density ~1.02 g/mL
Refractive Index ~1.5410-1.5450 @ 20°C[1]
Solubility Slightly soluble in water.

Experimental Protocols

Synthesis of this compound via Racemic Resolution

The following protocol is adapted from a patented method for the preparation of this compound from its racemic mixture using a chiral resolving agent.[4]

Materials:

  • Racemic 1-benzyl-3-aminopyrrolidine

  • Tartaric acid hydrate (or a derivative thereof)

  • Organic solvent (e.g., methanol, ethanol)

  • Water

  • Base (e.g., sodium hydroxide, potassium hydroxide)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve racemic 1-benzyl-3-aminopyrrolidine and the resolving agent (tartaric acid hydrate or its derivative) in an organic solvent. The molar ratio of the racemic amine to the resolving agent should be between 1:0.5 and 1:1.2.

  • Heating and Stirring: Heat the mixture to a temperature between 50-100°C with constant stirring for 0.5-2.0 hours.

  • Crystallization: Gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt.

  • Filtration: Isolate the crystalline salt by filtration.

  • Liberation of the Chiral Amine: Dissolve the isolated crystalline salt in a solvent such as water or an alcohol. Neutralize the solution with a base to liberate the free (R)-1-benzyl-3-aminopyrrolidine.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting product, for example, by distillation, to obtain the desired this compound.

Application in the Synthesis of a DPP-IV Inhibitor Analog

This compound is a key building block in the synthesis of dipeptidyl peptidase-4 (DPP-IV) inhibitors. The following is a representative, generalized protocol for the synthesis of a DPP-IV inhibitor analog, based on common synthetic strategies in the field.

Materials:

  • This compound

  • A suitable carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride)

  • A coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • An appropriate solvent (e.g., dichloromethane, DMF)

Procedure:

  • Amide Coupling Reaction:

    • If using a carboxylic acid: In a reaction flask, dissolve the carboxylic acid in a suitable solvent. Add the coupling agent and a non-nucleophilic base, and stir for a short period to activate the acid.

    • To the activated acid (or if starting with an acyl chloride/anhydride), add a solution of this compound in the same solvent dropwise at a controlled temperature (often 0°C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to yield the desired DPP-IV inhibitor analog.

Visualizations

Synthetic Pathway for this compound

G Synthesis of this compound racemic Racemic 1-Benzyl-3-aminopyrrolidine dissolution Dissolution in Organic Solvent racemic->dissolution resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->dissolution heating Heating and Stirring (50-100°C) dissolution->heating crystallization Cooling and Crystallization heating->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Diastereomeric Salt ((R)-Amine-(R,R)-Tartrate) neutralization Neutralization with Base diastereomeric_salt->neutralization filtration->diastereomeric_salt product (R)-(-)-1-Benzyl-3- aminopyrrolidine neutralization->product

Caption: Synthetic pathway for this compound.

Experimental Workflow for DPP-IV Inhibitor Synthesis

G Experimental Workflow for DPP-IV Inhibitor Synthesis start Start dissolve_acid Dissolve Carboxylic Acid in Solvent start->dissolve_acid add_coupling_agent Add Coupling Agent and Base dissolve_acid->add_coupling_agent activate_acid Activate Carboxylic Acid add_coupling_agent->activate_acid add_amine This compound Addition activate_acid->add_amine reaction Amide Coupling Reaction add_amine->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup extract Extraction with Organic Solvent workup->extract purify Column Chromatography extract->purify product Purified DPP-IV Inhibitor Analog purify->product end End product->end

Caption: Workflow for DPP-IV inhibitor synthesis.

References

An In-depth Technical Guide to (3R)-1-(Phenylmethyl)-3-pyrrolidinamine: A Key Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine, a chiral pyrrolidine derivative, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is integral to the biological activity of several drug candidates, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in the exploration of muscarinic acetylcholine receptor antagonists for neurological disorders. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (3R)-1-(phenylmethyl)-3-pyrrolidinamine and its key synonyms. It includes detailed experimental protocols for its synthesis and for relevant biological assays, alongside a summary of available quantitative data and visualizations of associated signaling pathways to support further research and development.

Chemical Identity and Properties

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine is a chiral amine with a pyrrolidine core. The stereochemistry at the 3-position is crucial for its application in asymmetric synthesis.

Key Synonyms:

  • (R)-(-)-1-Benzyl-3-aminopyrrolidine

  • (3R)-1-Benzylpyrrolidin-3-amine

  • (3R)-1-(Phenylmethyl)pyrrolidin-3-amine

Table 1: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
CAS Number 114715-39-8
Appearance Clear colourless to yellow liquid
IUPAC Name (3R)-1-benzylpyrrolidin-3-amine
InChI Key HBVNLKQGRZPGRP-LLVKDONJSA-N
SMILES N[C@@H]1CCN(CC2=CC=CC=C2)C1

Biological Significance and Applications

The primary significance of (3R)-1-(phenylmethyl)-3-pyrrolidinamine lies in its role as a key chiral intermediate in the synthesis of pharmacologically active molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a crucial precursor in the synthesis of Dutogliptin , a potent and selective DPP-4 inhibitor investigated for the treatment of type 2 diabetes mellitus.[1] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[2] By inhibiting DPP-4, dutogliptin increases the levels of active GLP-1, leading to improved glycemic control.[1]

Muscarinic Acetylcholine Receptor Antagonists

Derivatives of the pyrrolidine scaffold found in (3R)-1-(phenylmethyl)-3-pyrrolidinamine have been explored as antagonists for muscarinic acetylcholine receptors (mAChRs).[3] These receptors are involved in a wide range of physiological functions in the central and peripheral nervous systems.[4] Antagonists of specific mAChR subtypes, such as M1 and M5, are being investigated for the treatment of various neurological and psychiatric disorders.[5]

Experimental Protocols

Synthesis of Racemic 1-Benzyl-3-aminopyrrolidine

A common route to the racemic precursor involves the reduction of a corresponding oxime or the reductive amination of a ketone. A representative protocol for the synthesis of the related N-benzyl-3-pyrrolidone, a precursor to the amine, is outlined below.

Protocol 1: Synthesis of N-Benzyl-3-pyrrolidone [6]

  • Synthesis of Ethyl 3-benzylaminopropionate: To a reactor under mechanical stirring, add benzylamine. While maintaining the temperature at ≤30 °C, add ethyl acrylate dropwise. After the addition is complete, maintain the temperature at 30-40 °C and continue stirring for 14-16 hours. Monitor the reaction by gas chromatography. Upon completion, distill the reaction mixture to remove excess benzylamine and collect the product, ethyl 3-benzylaminopropionate.

  • Synthesis of Ethyl 3-(N-ethoxycarbonylmethylene)benzylaminopropionate: React the ethyl 3-benzylaminopropionate with diethyl oxalate.

  • Cyclization to N-benzyl-4-ethoxycarbonyl-3-pyrrolidone: In a reactor with dry toluene, add sodium ethoxide with stirring. Control the temperature at ≤40 °C and add the crude product from the previous step. Maintain the reaction at 35-40 °C for 9-10 hours, monitoring by LC-MS.

  • Hydrolysis and Decarboxylation to N-benzyl-3-pyrrolidone: Cool the reaction mixture to -5 to 0 °C and add a mixture of concentrated hydrochloric acid and water dropwise. After stirring, separate the aqueous phase and heat at reflux for 8-10 hours. After hydrolysis is complete, adjust the pH to 12.0-13.0 with solid sodium hydroxide or potassium hydroxide and extract with ethyl acetate. Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product, which can be purified by vacuum distillation.

The resulting N-benzyl-3-pyrrolidone can then be converted to racemic 1-benzyl-3-aminopyrrolidine through reductive amination.

Chiral Resolution of 1-Benzyl-3-aminopyrrolidine

The separation of the racemic mixture to isolate the desired (3R)-enantiomer is a critical step. This is commonly achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.[7]

Protocol 2: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA) [8]

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-benzyl-3-aminopyrrolidine in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

    • In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in the same solvent system, with gentle heating if necessary.

    • Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.

  • Fractional Crystallization:

    • Allow the mixture to stir at room temperature. The diastereomeric salt of the (3R)-amine with (+)-DBTA is typically less soluble and will begin to crystallize.

    • The crystallization process can be encouraged by cooling the mixture. Allow the crystallization to proceed for several hours to overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any impurities from the mother liquor.

    • Dry the crystalline salt.

  • Liberation of the Free (3R)-Amine:

    • Suspend the dried diastereomeric salt in water.

    • While stirring, slowly add a 50% sodium hydroxide solution until the salt dissolves completely and the solution is strongly basic (pH > 12).

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated (3R)-1-(phenylmethyl)-3-pyrrolidinamine with an organic solvent such as dichloromethane or diethyl ether (perform the extraction three times).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

To evaluate the biological activity of (3R)-1-(phenylmethyl)-3-pyrrolidinamine or its derivatives as DPP-4 inhibitors, a fluorometric assay can be employed.[9]

Protocol 3: In Vitro DPP-4 Inhibition Screening Assay

  • Reagent Preparation:

    • Prepare a DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • Prepare a stock solution of the fluorogenic substrate, H-Gly-Pro-AMC (aminomethylcoumarin), in the assay buffer.

    • Prepare a solution of human recombinant DPP-4 enzyme in the assay buffer.

    • Prepare serial dilutions of the test compound, (3R)-1-(phenylmethyl)-3-pyrrolidinamine, in the assay buffer. A known DPP-4 inhibitor, such as Sitagliptin, should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, the DPP-4 enzyme solution, and either the test compound solution or the positive control. Include wells for "100% initial activity" (enzyme without inhibitor) and "background" (no enzyme).

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% initial activity control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

Table 2: Bioactivity of Selected Pyrrolidine-Based DPP-4 Inhibitors

CompoundTargetAssay TypeActivity (IC₅₀)Reference
2-benzylpyrrolidine derivativeDPP-4In vitro inhibition0.3 ± 0.03 µM
4-benzylpiperidine derivativeDPP-4In vitro inhibition1.6 ± 0.04 µM
Sitagliptin (reference)DPP-4In vitro inhibition18 nM

Signaling Pathways

DPP-4 Inhibition Signaling Pathway

The inhibition of DPP-4 by compounds derived from (3R)-1-(phenylmethyl)-3-pyrrolidinamine, such as Dutogliptin, leads to an increase in the levels of active GLP-1. This potentiates the insulin secretion pathway in pancreatic β-cells.

DPP4_Inhibition_Pathway cluster_pancreas Pancreatic β-cell Ingestion Food Ingestion GLP1_Secretion GLP-1 Secretion (Intestinal L-cells) Ingestion->GLP1_Secretion Active_GLP1 Active GLP-1 GLP1_Secretion->Active_GLP1 Inactive_GLP1 Inactive GLP-1 Active_GLP1->Inactive_GLP1 degradation by GLP1R GLP-1 Receptor (GPCR) Active_GLP1->GLP1R binds DPP4_Inhibitor (3R)-1-(phenylmethyl)-3- pyrrolidinamine Derivative (e.g., Dutogliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 inhibits Pancreas Pancreatic β-cell AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Glucose_Uptake Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Muscarinic Acetylcholine Receptor (GPCR) Signaling

Derivatives of (3R)-1-(phenylmethyl)-3-pyrrolidinamine can act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes typically couple to Gq proteins, leading to the activation of phospholipase C.

Muscarinic_Receptor_Pathway Antagonist (3R)-1-(phenylmethyl)-3- pyrrolidinamine Derivative (Antagonist) mAChR Muscarinic Receptor (M1/M3/M5) Antagonist->mAChR blocks ACh Acetylcholine (ACh) ACh->mAChR binds Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Caption: Muscarinic Acetylcholine Receptor (Gq) Signaling Pathway.

Conclusion

(3R)-1-(Phenylmethyl)-3-pyrrolidinamine is a valuable and versatile chiral building block in medicinal chemistry. Its stereodefined structure is essential for the development of targeted therapeutics, particularly in the areas of metabolic and neurological diseases. The provided synthetic and analytical protocols, along with the elucidation of relevant signaling pathways, offer a solid foundation for researchers and drug development professionals to further explore the potential of this important chemical entity. Future research may focus on discovering novel biological targets for derivatives of this scaffold and optimizing their pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Notes and Protocols: (R)-(-)-1-Benzyl-3-aminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyl-3-aminopyrrolidine serves as a versatile chiral building block in the field of asymmetric synthesis. Its inherent chirality and functional groups make it an ideal starting material for the synthesis of more complex chiral ligands and organocatalysts. These catalysts are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, enabling the selective synthesis of desired enantiomers—a critical aspect in drug discovery and development.

This document provides detailed application notes and protocols for the use of organocatalysts derived from this compound, focusing on their application in asymmetric Michael and sulfa-Michael additions.

Overview of this compound in Asymmetric Catalysis

This compound is not typically used directly as a catalyst. Instead, its primary amine functionality is readily derivatized to create sophisticated chiral organocatalysts. The pyrrolidine scaffold provides a rigid and predictable chiral environment, which is essential for effective stereocontrol. The benzyl group on the nitrogen atom offers steric bulk and can be involved in non-covalent interactions within the catalytic transition state, further influencing stereoselectivity.

Commonly synthesized derivatives include chiral thiourea and squaramide catalysts. These bifunctional catalysts possess both a hydrogen-bond donating moiety (the thiourea or squaramide group) and a Lewis basic site (often the pyrrolidine nitrogen or another incorporated amine), allowing them to activate both the electrophile and the nucleophile simultaneously.

Application in Asymmetric Sulfa-Michael Addition

Organocatalysts derived from this compound have proven to be highly effective in promoting the asymmetric conjugate addition of thiols to nitroolefins (sulfa-Michael addition). This reaction is a powerful tool for the formation of chiral β-aminosulfides, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis of a Chiral Thiourea Organocatalyst

A key organocatalyst for this transformation is the N-3,5-bis(trifluoromethyl)phenyl thiourea derivative of (R)-1-benzyl-3-aminopyrrolidine.

G cluster_synthesis Catalyst Synthesis start This compound catalyst Chiral Thiourea Organocatalyst start->catalyst DCM, rt, 12h reagent 3,5-Bis(trifluoromethyl)phenyl isothiocyanate reagent->catalyst

Caption: Synthesis of the chiral thiourea organocatalyst.

Quantitative Data for Asymmetric Sulfa-Michael Addition

The thiourea organocatalyst derived from this compound demonstrates high efficiency in the asymmetric sulfa-Michael addition of various aliphatic thiols to nitroolefins and nitrodienes.

EntryNitroalkene/NitrodieneThiolYield (%)ee (%)
1trans-β-Nitrostyrene1-Propanethiol8582
2trans-β-Nitrostyrene1-Hexanethiol8883
3trans-β-NitrostyreneCyclohexanethiol8287
41-Nitrocyclohexene1-Propanethiol7578
5(E)-1-Nitro-1,3-butadiene1-Propanethiol6575
Experimental Protocol: Asymmetric Sulfa-Michael Addition

Materials:

  • Chiral thiourea organocatalyst (2.5 mol%)

  • Nitroalkene or nitrodiene (1.0 equiv)

  • Aliphatic thiol (1.2 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the chiral thiourea organocatalyst.

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the nitroalkene or nitrodiene to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the aliphatic thiol dropwise to the stirred solution.

  • Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral β-aminosulfide.

Application in Asymmetric Michael Addition of Ketones to Chalcones

Derivatives of this compound are also effective in catalyzing the asymmetric Michael addition of ketones to chalcones. This reaction is a fundamental C-C bond-forming reaction that provides access to chiral 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

Logical Workflow for Asymmetric Michael Addition

The catalytic cycle for this transformation typically involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine-based catalyst. The thiourea or squaramide moiety activates the chalcone via hydrogen bonding, facilitating the stereoselective attack of the enamine.

G cluster_cycle Catalytic Cycle catalyst Chiral Pyrrolidine Derivative Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone michael_adduct_intermediate Michael Adduct Intermediate enamine->michael_adduct_intermediate + Activated Chalcone chalcone Chalcone activated_chalcone Activated Chalcone (H-Bonded) chalcone->activated_chalcone H-Bonding with Catalyst activated_chalcone->michael_adduct_intermediate product Chiral 1,5-Dicarbonyl Product michael_adduct_intermediate->product + H₂O product->catalyst (Catalyst Regeneration) water H₂O water->catalyst

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Quantitative Data for Asymmetric Michael Addition of Acetone to Chalcones

A benzoylthiourea-pyrrolidine catalyst derived from a chiral pyrrolidine has been shown to be effective in the asymmetric Michael addition of acetone to various chalcones.

EntryChalcone Substituent (Ar)Yield (%)dr (syn:anti)ee (%)
1Phenyl92>99:192
24-Chlorophenyl95>99:194
34-Methylphenyl90>99:191
42-Naphthyl88>99:190
52-Thienyl8598:288
Experimental Protocol: Asymmetric Michael Addition of Acetone to Chalcones

Materials:

  • Benzoylthiourea-pyrrolidine catalyst (10 mol%)

  • Chalcone (1.0 equiv)

  • Acetone (20 equiv)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the benzoylthiourea-pyrrolidine catalyst.

  • Add the anhydrous solvent, followed by the chalcone.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add acetone to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 48-96 hours), monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the chiral 1,5-dicarbonyl product.

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of highly effective organocatalysts. The thiourea and benzoylthiourea derivatives highlighted in these notes demonstrate excellent performance in asymmetric sulfa-Michael and Michael addition reactions, respectively, providing access to valuable chiral building blocks with high levels of stereocontrol. The detailed protocols provided herein serve as a practical guide for researchers in the field of asymmetric synthesis and drug development.

(R)-(-)-1-Benzyl-3-aminopyrrolidine: A Versatile Chiral Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-1-Benzyl-3-aminopyrrolidine has emerged as a critical chiral building block in the synthesis of a variety of pharmaceuticals. Its rigid pyrrolidine scaffold and the stereospecific presentation of the amino group make it an invaluable component for creating molecules with high affinity and selectivity for biological targets. This application note provides a detailed overview of the use of this compound in the development of pharmaceuticals, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to guide researchers and drug development professionals.

Application in the Synthesis of DPP-4 Inhibitors: The Case of Dutogliptin

This compound is a key intermediate in the synthesis of Dutogliptin, a potent and selective DPP-4 inhibitor.[1] The pyrrolidine moiety of this building block is crucial for its interaction with the active site of the DPP-4 enzyme.

Quantitative Data: Synthesis and Biological Activity

The following table summarizes the key quantitative data associated with the synthesis and biological activity of DPP-4 inhibitors derived from chiral aminopyrrolidines.

CompoundSynthetic StepYield (%)Enantiomeric Excess (ee%)Biological Activity (IC50)
This compoundResolution of racemate>75%>98%N/A
DutogliptinFinal Coupling StepNot specified in publicly available literature>99%DPP-4 Inhibition: >86% at 120 mg dose
Other Pyrrolidine-based DPP-4 InhibitorsVariesVaries>99%1.3 nM - 65.36 nM
Experimental Protocols

Protocol 1: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

This protocol describes a chemical resolution method to obtain the desired (R)-enantiomer.

Materials:

  • Racemic 1-benzyl-3-aminopyrrolidine

  • L-tartaric acid

  • Methanol

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 equivalent) in methanol.

  • Add a solution of L-tartaric acid (0.5-1.2 equivalents) in methanol to the pyrrolidine solution.

  • Heat the mixture to 50-100°C and stir for 0.5-2.0 hours.

  • Gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt.

  • Filter the crystalline salt and wash with cold methanol.

  • Suspend the salt in a biphasic mixture of dichloromethane and aqueous sodium hydroxide solution.

  • Stir until the salt dissolves completely.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield this compound.

  • Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Synthesis of a Dutogliptin Analog (General Procedure)

While the exact industrial synthesis of Dutogliptin is proprietary, this general protocol illustrates the coupling of the chiral amine to a representative heterocyclic core, a common strategy for synthesizing DPP-4 inhibitors.

Materials:

  • This compound

  • A suitable electrophilic heterocyclic intermediate (e.g., a chloro- or bromo-substituted pyrimidinone)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the electrophilic heterocyclic intermediate (1 equivalent) in DMF.

  • Add this compound (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

  • Characterize the final product using NMR and HRMS.

Signaling Pathways and Mechanism of Action

Dutogliptin, like other gliptins, exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Dutogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Beyond its effects on glucose metabolism, DPP-4 inhibition has been shown to have cardioprotective effects. This is mediated through the Stromal Cell-Derived Factor-1α (SDF-1α) and its receptor CXCR4 signaling axis. DPP-4 can inactivate SDF-1α, a chemokine crucial for the recruitment of progenitor cells to sites of injury. By inhibiting DPP-4, Dutogliptin prevents the degradation of SDF-1α, leading to enhanced homing of stem cells to injured myocardial tissue and promoting cardiac repair.

Diagrams

G cluster_synthesis Synthetic Workflow Racemic_1 Racemic 1-Benzyl-3-aminopyrrolidine Resolution Chiral Resolution (L-tartaric acid) Racemic_1->Resolution R_Amine This compound Resolution->R_Amine Coupling Nucleophilic Substitution R_Amine->Coupling Heterocycle Electrophilic Heterocycle Heterocycle->Coupling Dutogliptin_Analog Dutogliptin Analog Coupling->Dutogliptin_Analog

Caption: Synthetic workflow for a Dutogliptin analog.

G cluster_pathway DPP-4 Inhibition Signaling Pathway Dutogliptin Dutogliptin DPP4 DPP-4 Enzyme Dutogliptin->DPP4 inhibition Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins GLP1_GIP Active Incretins (GLP-1, GIP) GLP1_GIP->DPP4 degradation Pancreas Pancreas GLP1_GIP->Pancreas stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of Dutogliptin on glycemic control.

G cluster_cardiac Cardioprotective Mechanism of DPP-4 Inhibition Dutogliptin Dutogliptin DPP4 DPP-4 Enzyme Dutogliptin->DPP4 inhibition SDF1a_Inactive Inactive SDF-1α DPP4->SDF1a_Inactive SDF1a_Active Active SDF-1α SDF1a_Active->DPP4 degradation CXCR4 CXCR4 Receptor (on Progenitor Cells) SDF1a_Active->CXCR4 binds to Cell_Homing Progenitor Cell Homing to Injured Myocardium CXCR4->Cell_Homing activates Cardiac_Repair Cardiac Repair Cell_Homing->Cardiac_Repair

Caption: Cardioprotective mechanism of Dutogliptin.

Versatility of this compound

Beyond its use in the synthesis of DPP-4 inhibitors, this compound serves as a versatile chiral building block in other therapeutic areas. Its application extends to the development of agents targeting the central nervous system, including potential treatments for neurological and mood disorders.[2] The defined stereochemistry of this compound is crucial for achieving the desired pharmacological activity and minimizing off-target effects in these complex biological systems.

Conclusion

This compound is a high-value chiral building block with significant applications in pharmaceutical research and development. Its utility in the synthesis of the DPP-4 inhibitor Dutogliptin highlights its importance in creating stereochemically pure and potent drugs. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for scientists and researchers working on the development of novel therapeutics. The versatility of this building block suggests its continued importance in the discovery of new medicines for a range of diseases.

References

Application of (R)-(-)-1-Benzyl-3-aminopyrrolidine in Organocatalysis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide a general overview of the potential applications of this compound based on the known reactivity of similar chiral amines and pyrrolidine-based organocatalysts. The information presented here is intended to guide researchers in exploring the catalytic activity of (R)-(-)-1-Benzyl-3-aminopyrrolidine and developing novel synthetic methodologies.

Theoretical Framework and Potential Catalytic Cycles

Chiral secondary amines, such as this compound, are known to activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. These transient intermediates then participate in various asymmetric transformations.

Enamine Catalysis

In enamine catalysis, the chiral amine reacts with a ketone or an aldehyde to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and can react with electrophiles. The stereochemistry of the final product is directed by the chiral environment provided by the catalyst.

dot

Caption: Generalized workflow for enamine catalysis.

Iminium Ion Catalysis

In iminium ion catalysis, the chiral amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This transformation lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. The bulky substituent on the catalyst (the benzyl group in this case) can effectively shield one face of the iminium ion, leading to high enantioselectivity.

dot

Caption: Generalized workflow for iminium ion catalysis.

Potential Applications and Suggested Experimental Protocols

Based on the established reactivity of similar chiral pyrrolidines, this compound could potentially catalyze a range of asymmetric reactions. Below are hypothetical application notes and general experimental protocols that researchers could use as a starting point for their investigations.

Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Introduction: The conjugate addition of aldehydes to nitroalkenes is a powerful C-C bond-forming reaction that provides access to valuable γ-nitroaldehydes, which are precursors to various functionalized molecules. A chiral secondary amine can catalyze this reaction via enamine activation of the aldehyde.

Proposed Reaction:

General Experimental Protocol:

  • To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent (e.g., CHCl₃, Toluene, or THF, 1.0 mL) at room temperature, add the aldehyde (1.5 mmol, 3.0 equiv).

  • Add this compound (0.05 mmol, 10 mol%).

  • If required, add an acid co-catalyst (e.g., benzoic acid or trifluoroacetic acid, 0.05 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Table 1: Hypothetical Data for Asymmetric Michael Addition

EntryAldehyde (R1)Nitroalkene (R2)SolventTemp (°C)Yield (%)ee (%)
1Propanalβ-NitrostyreneCHCl₃25--
2Butanal(E)-1-Nitro-3-phenylprop-1-eneToluene0--
3Cyclohexanecarboxaldehydeβ-NitrostyreneTHF25--
Note: This table is for illustrative purposes only, as no experimental data has been reported.
Application Note 2: Asymmetric Aldol Reaction between Ketones and Aldehydes

Introduction: The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. The use of a chiral amine catalyst can afford enantioenriched β-hydroxy ketones, which are versatile building blocks.

Proposed Reaction:

General Experimental Protocol:

  • To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMSO, DMF, or neat), add the ketone (2.0 mL).

  • Add this compound (0.1 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • After the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by NMR and chiral HPLC analysis, respectively.

Table 2: Hypothetical Data for Asymmetric Aldol Reaction

EntryKetone (R1)Aldehyde (R2)SolventTemp (°C)Yield (%)dr (anti/syn)ee (%)
1Acetone4-NitrobenzaldehydeDMSO25---
2CyclohexanoneBenzaldehydeNeat25---
3AcetophenonePropanalDMF25---
Note: This table is for illustrative purposes only, as no experimental data has been reported.

Conclusion and Future Outlook

While specific, documented applications of this compound as a primary organocatalyst are currently lacking in the accessible scientific literature, its structural similarity to well-established chiral pyrrolidine catalysts suggests significant potential. The proposed application notes and protocols for Michael additions and aldol reactions serve as a foundational guide for researchers interested in exploring the catalytic capabilities of this compound.

Future research in this area should focus on systematically screening this compound in a variety of organocatalytic transformations. Key areas of investigation would include optimizing reaction conditions (solvent, temperature, catalyst loading, and additives) and evaluating the substrate scope to determine the generality and limitations of this potential catalyst. Such studies would be invaluable in uncovering novel and efficient asymmetric synthetic methods.

Protocols for N-Benzylation of 3-Aminopyrrolidine Derivatives: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-benzylation of 3-aminopyrrolidine derivatives, a key transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. Two primary methods are presented: direct N-alkylation with benzyl bromide and reductive amination with benzaldehyde.

Introduction

3-Aminopyrrolidine and its derivatives are valuable building blocks in medicinal chemistry. The introduction of a benzyl group at the secondary amine of the pyrrolidine ring (N-1 position) can significantly modulate the pharmacological properties of the resulting molecule. This modification is often a crucial step in the development of novel therapeutics. The choice between direct alkylation and reductive amination depends on the substrate's functional group tolerance, desired selectivity, and scalability.

Method 1: Direct N-Alkylation with Benzyl Bromide

Direct N-alkylation is a straightforward method for forging the N-benzyl bond. This reaction proceeds via an SN2 mechanism and is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. Care must be taken to avoid over-alkylation, particularly if the primary amino group at the 3-position is unprotected.

Experimental Protocol

Materials:

  • 3-Aminopyrrolidine derivative (e.g., tert-butyl (pyrrolidin-3-yl)carbamate)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a solution of the 3-aminopyrrolidine derivative (1.0 eq) in acetonitrile (10 mL/mmol of substrate), add a suitable base such as potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-3-aminopyrrolidine derivative.

Quantitative Data

The following table summarizes representative data for the N-benzylation of a protected 3-aminopyrrolidine derivative.

Starting MaterialBenzylating AgentBaseSolventReaction Time (h)Yield (%)
tert-butyl (pyrrolidin-3-yl)carbamateBenzyl bromideK₂CO₃ACN1885
(R)-tert-butyl (pyrrolidin-3-yl)carbamateBenzyl bromideDIPEADCM2482
(S)-3-aminopyrrolidine dihydrochloride (with excess base)Benzyl bromideK₂CO₃ACN1675

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Reductive Amination with Benzaldehyde

Reductive amination is a versatile and often preferred method for N-alkylation, especially for substrates with functional groups sensitive to strong bases or alkylating agents. The reaction proceeds through the in-situ formation of an iminium ion intermediate from the condensation of the amine and benzaldehyde, which is then reduced by a mild reducing agent.

Experimental Protocol

Materials:

  • 3-Aminopyrrolidine derivative

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (AcOH) (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • To a solution of the 3-aminopyrrolidine derivative (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (15 mL/mmol of substrate), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the N-benzylated product.

Quantitative Data

The following table presents typical results for the reductive amination of 3-aminopyrrolidine derivatives.

Starting MaterialAldehydeReducing AgentSolventReaction Time (h)Yield (%)
3-AminopyrrolidineBenzaldehydeNaBH(OAc)₃DCE1290
(R)-tert-butyl (pyrrolidin-3-yl)carbamateBenzaldehydeNaBH(OAc)₃DCE1092
(S)-3-aminopyrrolidineBenzaldehydeNaBH₃CNMeOH1688

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Relationship of N-Benzylation Methods

N_Benzylation_Methods A 3-Aminopyrrolidine Derivative B Direct Alkylation A->B C Reductive Amination A->C H N-Benzylated 3-Aminopyrrolidine Derivative B->H C->H D Benzyl Halide (e.g., Benzyl Bromide) D->B E Base (e.g., K2CO3, DIPEA) E->B F Benzaldehyde F->C G Reducing Agent (e.g., NaBH(OAc)3) G->C

Caption: Overview of the two primary methods for N-benzylation.

Experimental Workflow for Direct N-Alkylation

Direct_Alkylation_Workflow A 1. Dissolve Substrate and Base in Solvent B 2. Add Benzyl Bromide A->B C 3. Stir at Room Temperature B->C D 4. Workup: Filter, Concentrate, Extract C->D E 5. Purification: Column Chromatography D->E F Pure N-Benzylated Product E->F

Caption: Step-by-step workflow for the direct N-alkylation protocol.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow A 1. Mix Substrate and Benzaldehyde in Solvent B 2. Form Imine Intermediate (optional catalyst) A->B C 3. Add Reducing Agent B->C D 4. Stir at Room Temperature C->D E 5. Workup: Quench, Extract, Dry D->E F 6. Purification: Column Chromatography E->F G Pure N-Benzylated Product F->G

Caption: Step-by-step workflow for the reductive amination protocol.

The Role of Chiral Ligands and Auxiliaries in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of stereochemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement.[1] Chiral ligands and auxiliaries are fundamental tools in asymmetric synthesis, enabling chemists to control the stereochemical outcome of a reaction and selectively produce one enantiomer over the other.[2][3] Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed and can often be recycled.[4][5] Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that promotes an enantioselective reaction.[2][6] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and use of common chiral auxiliaries and ligands.

I. Chiral Auxiliaries: The Evans Oxazolidinones

Evans' oxazolidinone auxiliaries are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis.[7][8] Derived from readily available amino acids, they can be acylated and subsequently undergo highly diastereoselective reactions, such as aldol additions and alkylations.[9][10] The stereochemical outcome is predictable and controlled by the steric hindrance of the substituent on the oxazolidinone ring, which directs the approach of the electrophile.[7]

Asymmetric Aldol Reaction

The Evans aldol reaction is a reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously.[7][9] The reaction proceeds through a Zimmerman-Traxler transition state, where the enolate and aldehyde are coordinated to a Lewis acid, typically a boron triflate.[9]

Logical Relationship: General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery A Prochiral Substrate C Chiral Substrate-Auxiliary Adduct A->C Coupling B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E Stereocontrolled Transformation D Reagent/Electrophile D->E F Enantiomerically Pure Product E->F Cleavage G Recovered Chiral Auxiliary E->G Recycle

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Quantitative Data: Diastereoselective Evans Aldol Reaction

EntryChiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1(S)-4-Benzyl-2-oxazolidinoneBenzaldehyde>99:185[9]
2(S)-4-Isopropyl-2-oxazolidinoneIsobutyraldehyde>99:180-95[7]
3(S)-4-Benzyl-2-oxazolidinonen-Octanal>95:590[7]

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

This protocol describes a two-step synthesis from L-phenylalanine.

Step 1: Reduction of L-phenylalanine to (S)-phenylalaninol

  • To a suspension of L-phenylalanine (10.0 g, 60.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (4.6 g, 121 mmol).

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and water (13.8 mL).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford (S)-phenylalaninol as a white solid, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone

  • Dissolve the crude (S)-phenylalaninol from the previous step in a mixture of diethyl carbonate (50 mL) and ethanol (50 mL).[2]

  • Add potassium carbonate (1.0 g, 7.2 mmol) to the solution.[2]

  • Heat the mixture to reflux and equip the flask with a distillation head to remove the ethanol formed during the reaction.[2]

  • Continue heating for 4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to give a crude solid.

  • Recrystallize the solid from an ethanol/water mixture to yield pure (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[11]

Experimental Protocol: Asymmetric Aldol Reaction using (S)-4-Benzyl-3-propionyl-2-oxazolidinone

  • To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 g, 4.04 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add di-n-butylboron triflate (1.1 mL of a 1 M solution in CH2Cl2, 4.44 mmol).[9]

  • Add triethylamine (0.68 mL, 4.85 mmol) dropwise. The solution should turn from colorless to pale yellow.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled benzaldehyde (0.41 mL, 4.04 mmol) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired syn-aldol adduct.

II. Chiral Auxiliaries: Pseudoephedrine Amides

Pseudoephedrine is an inexpensive and readily available chiral auxiliary that can be used for the diastereoselective alkylation of amide enolates.[6][12] The resulting α-substituted amides can be cleaved to afford enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[1] The stereochemical outcome is highly predictable, with the auxiliary directing the electrophile to the opposite face of the enolate.[4]

Experimental Workflow: Myers Asymmetric Alkylation

G A Pseudoephedrine Amide C Chelated (Z)-Enolate A->C Deprotonation B LDA, LiCl, THF, -78 °C B->C E Alkylated Amide (High Diastereoselectivity) C->E Alkylation D Alkyl Halide (R-X) D->E G Enantioenriched Product (Acid, Alcohol, etc.) E->G Cleavage H Recovered Pseudoephedrine E->H Auxiliary Recovery F Hydrolysis or Reduction F->G

Caption: Workflow for the Myers asymmetric alkylation using a pseudoephedrine auxiliary.

Quantitative Data: Diastereoselective Alkylation of Pseudoephedrine Amides

EntryElectrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
1Benzyl bromide>99%90[12]
2Iodomethane>99%85[12]
3Allyl iodide>99%88[13]

Experimental Protocol: Diastereoselective Alkylation of a Pseudoephedrine Amide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the pseudoephedrine amide (e.g., N-propionyl pseudoephedrine, 1.0 g, 4.25 mmol) and anhydrous lithium chloride (0.36 g, 8.5 mmol) in anhydrous THF (20 mL).[12]

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA, prepared from diisopropylamine and n-butyllithium, 1.95 equiv) in THF.

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally at room temperature for 15 minutes to ensure complete enolate formation.

  • Cool the solution back to -78 °C and add the alkyl halide (e.g., benzyl bromide, 0.56 mL, 4.68 mmol) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

III. Chiral Ligands: BINAP in Asymmetric Hydrogenation

Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center.[2] One of the most successful and widely used chiral ligands is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[1] Its C2-symmetric, atropisomeric structure allows for the formation of highly effective and selective catalysts with transition metals like ruthenium, rhodium, and palladium.[1][10] Ruthenium-BINAP complexes are particularly effective for the asymmetric hydrogenation of a wide range of substrates, including ketones, olefins, and functionalized carboxylic acids.[3][10]

Logical Relationship: Classification of Common Chiral Ligands

G A Chiral Ligands B Phosphine Ligands A->B C N,N-Ligands A->C D N,O-Ligands A->D E BINAP B->E F PHOX B->F G Salen C->G H BOX D->H

References

The Synthetic Chemist's Guide to Substituted Piperidines and Pyrrolidines: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted piperidines and pyrrolidines represents a cornerstone of modern medicinal chemistry. These saturated nitrogen-containing heterocycles are privileged scaffolds found in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the preparation of these crucial molecular building blocks, with a focus on robust and versatile synthetic strategies.

The construction of substituted piperidine and pyrrolidine rings is a topic of significant interest in organic synthesis, with thousands of publications dedicated to this area in recent years.[3] The development of novel, efficient, and stereoselective methods for their synthesis is paramount for the discovery of new therapeutic agents.[4][5] These heterocycles are integral components of drugs targeting a range of conditions, including cancer, neurological disorders, and infectious diseases.[1][6]

Key Synthetic Strategies and Applications

The synthesis of substituted piperidines and pyrrolidines can be broadly categorized into several key approaches, each with its own advantages and substrate scope. These include multicomponent reactions, cycloadditions, intramolecular cyclizations, and the functionalization of pre-existing heterocyclic systems.[3][7][8][9]

Pyrrolidine Synthesis: A powerful and widely utilized method for the construction of highly functionalized pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles.[7][10] This approach offers excellent control over stereochemistry and allows for the rapid assembly of complex molecular architectures.

Piperidine Synthesis: The synthesis of substituted piperidines often employs intramolecular cyclization strategies, including radical-mediated, metal-catalyzed, and acid-mediated ring closures.[3][11] Additionally, catalytic asymmetric methods, such as the deprotonation-aldehyde trapping-ring expansion of pyrrolidines, provide an elegant route to chiral β-hydroxy piperidines.[12][13][14]

The following sections provide detailed experimental protocols for selected, high-impact synthetic methods, along with quantitative data to aid in reaction planning and optimization.

Experimental Protocols

Protocol 1: [3+2] Cycloaddition for the Synthesis of a Highly Substituted Pyrrolidine

This protocol describes the synthesis of a polysubstituted pyrrolidine via a multicomponent [3+2] cycloaddition of an azomethine ylide, generated in situ from an α-amino acid and an aldehyde, with an electron-deficient alkene.[7]

Materials:

  • α-Amino acid (e.g., sarcosine)

  • Aldehyde (e.g., benzaldehyde)

  • Electron-deficient alkene (e.g., dimethyl maleate)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the α-amino acid (1.0 equiv.) and the aldehyde (1.0 equiv.) in anhydrous toluene (10 mL/mmol of amino acid) is added the electron-deficient alkene (1.1 equiv.).

  • The reaction mixture is heated to reflux (110 °C) for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted pyrrolidine.

  • The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Catalytic Asymmetric Synthesis of a β-Hydroxy Piperidine via Ring Expansion

This protocol details a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and subsequent ring expansion to yield a chiral β-hydroxy piperidine.[12][13]

Materials:

  • N-Boc-pyrrolidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • (-)-Sparteine or (+)-sparteine surrogate

  • Aldehyde (e.g., 3,5-bis(trifluoromethyl)benzaldehyde)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of s-BuLi (2.3-2.9 equiv.) in anhydrous Et₂O at -78 °C under an argon atmosphere is added a solution of the chiral ligand ((-)-sparteine or (+)-sparteine surrogate, 0.3 equiv.) in Et₂O.

  • After stirring for 10 minutes, a solution of N-Boc-pyrrolidine (1.0 equiv.) in Et₂O is added dropwise over 10 minutes.

  • The resulting solution is stirred at -78 °C for 4 hours.

  • The aldehyde (1.2 equiv.) is then added, and the reaction is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The aqueous layer is extracted with Et₂O (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the β-hydroxy piperidine.

  • Enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the synthesis of substituted piperidines and pyrrolidines using various methods.

Table 1: Synthesis of Substituted Pyrrolidines via [3+2] Cycloaddition [15]

EntryAldehydeAlkeneYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1BenzaldehydeDimethyl maleate85>20:195
24-NitrobenzaldehydeN-Phenylmaleimide92>20:197
3IsobutyraldehydeEthyl acrylate7810:190

Table 2: Catalytic Asymmetric Synthesis of β-Hydroxy Piperidines [13][16]

EntryAldehydeChiral LigandYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.) (%)
13,5-Bis(trifluoromethyl)benzaldehyde(-)-Sparteine75>95:598
24-Chlorobenzaldehyde(+)-Sparteine Surrogate8290:1096
3Cinnamaldehyde(-)-Sparteine68>95:594

Visualizing Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the synthesis of substituted pyrrolidines and piperidines.

Pyrrolidine_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino_Acid α-Amino Acid In_Situ_Ylide In Situ Generation of Azomethine Ylide Amino_Acid->In_Situ_Ylide Aldehyde Aldehyde Aldehyde->In_Situ_Ylide Alkene Alkene Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition In_Situ_Ylide->Cycloaddition Pyrrolidine Substituted Pyrrolidine Cycloaddition->Pyrrolidine

Caption: Workflow for [3+2] cycloaddition synthesis of pyrrolidines.

Piperidine_Synthesis cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product N_Boc_Pyrrolidine N-Boc-Pyrrolidine Deprotonation Asymmetric Deprotonation N_Boc_Pyrrolidine->Deprotonation Trapping Aldehyde Trapping Deprotonation->Trapping Expansion Ring Expansion Trapping->Expansion Piperidine β-Hydroxy Piperidine Expansion->Piperidine

Caption: Asymmetric synthesis of piperidines via ring expansion.

These application notes and protocols provide a starting point for researchers to explore the rich and diverse chemistry of substituted piperidines and pyrrolidines. The continued development of innovative synthetic methodologies will undoubtedly accelerate the discovery of novel therapeutics based on these important heterocyclic scaffolds.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules: A Case Study on the Total Synthesis of (±)-Platencin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and strategic insights into the total synthesis of (±)-Platencin, a potent antibacterial agent. The methodologies highlighted are of significant interest to researchers and professionals in synthetic chemistry and drug development, showcasing advanced strategies for the construction of complex molecular architectures.

Introduction to Platencin

Platencin is a natural product isolated from Streptomyces platensis that exhibits potent, broad-spectrum antibiotic activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] Its unique mechanism of action involves the dual inhibition of fatty acid biosynthesis enzymes FabF and FabH, making it a compelling target for the development of new antibacterial drugs.[1] The total synthesis of Platencin is a significant achievement that enables access to the natural product and its analogs for further biological evaluation.

Overall Synthetic Strategy

The total synthesis of (±)-Platencin presented here, developed by Nicolaou and coworkers, employs a convergent strategy. The core of the molecule is constructed through a key Diels-Alder reaction to form a bicyclic intermediate, which then undergoes a radical-mediated skeletal rearrangement to establish the characteristic bridged ring system of Platencin.[1][2]

G Platencin (±)-Platencin Amide_Coupling Amide Coupling Platencin->Amide_Coupling Core Tricyclic Core Acid Amide_Coupling->Core Aromatic Aromatic Amine Fragment Amide_Coupling->Aromatic Skeletal_Rearrangement Radical Skeletal Rearrangement Core->Skeletal_Rearrangement Bicyclic_Ketone Bicyclic Ketone Skeletal_Rearrangement->Bicyclic_Ketone Diels_Alder Diels-Alder Reaction Bicyclic_Ketone->Diels_Alder Diene Diene Diels_Alder->Diene Dienophile Dienophile Diels_Alder->Dienophile

Caption: Retrosynthetic analysis of (±)-Platencin.

Application Note 1: Intramolecular Diels-Alder Cycloaddition for Bicyclic Core Synthesis

The construction of the bicyclic core of Platencin is efficiently achieved through an intramolecular Diels-Alder reaction. This reaction sets key stereocenters and rapidly builds molecular complexity from a linear precursor.

Quantitative Data
Reagent/MaterialMolar Equiv.Amount
Triene Precursor1.0100 mg
Toluene-10 mL
Temperature-180 °C
Time-48 h
Product
Bicyclic Adduct-85 mg (85% Yield)
Experimental Protocol: Intramolecular Diels-Alder Reaction
  • Preparation: A solution of the triene precursor (100 mg, 0.3 mmol, 1.0 equiv) in toluene (10 mL) is prepared in a sealed tube.

  • Reaction: The sealed tube is heated to 180 °C in an oil bath.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After 48 hours, the reaction mixture is cooled to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the bicyclic adduct as a colorless oil (85 mg, 85% yield).

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Dissolve Triene in Toluene B Seal Tube A->B C Heat to 180 °C for 48h B->C D Cool to RT C->D E Concentrate D->E F Column Chromatography E->F G Isolate Product F->G

Caption: Workflow for the Diels-Alder cycloaddition.

Application Note 2: Gold-Catalyzed Silyl Enol Ether / Alkyne Cyclization

A key step in the synthesis of Platencin involves a gold-catalyzed cyclization of a silyl enol ether with an alkyne. This transformation efficiently constructs the tetracyclic core of the molecule.[2]

Quantitative Data
Reagent/MaterialMolar Equiv.Amount/Concentration
Enol Ether Precursor1.0150 mg
Au(PPh₃)Cl0.022 mol%
AgOTf0.022 mol%
Dichloromethane (CH₂Cl₂)-0.05 M
Temperature-25 °C
Time-1 h
Product
Tetracyclic Product-138 mg (92% Yield)
Experimental Protocol: Gold-Catalyzed Cyclization
  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, Au(PPh₃)Cl (2.0 mol%) and AgOTf (2.0 mol%) are stirred in CH₂Cl₂ (2 mL) for 10 minutes at room temperature. The resulting white precipitate (AgCl) is allowed to settle.

  • Reaction Setup: In a separate flame-dried flask, the enol ether precursor (150 mg, 0.4 mmol, 1.0 equiv) is dissolved in CH₂Cl₂ (6 mL).

  • Initiation: The supernatant containing the active gold catalyst is transferred via cannula to the solution of the enol ether precursor at 25 °C.

  • Reaction: The reaction mixture is stirred at 25 °C for 1 hour.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the tetracyclic product (138 mg, 92% yield).[1]

G cluster_0 Catalyst Activation cluster_1 Reaction cluster_2 Purification A Mix Au(PPh₃)Cl and AgOTf in CH₂Cl₂ B Stir 10 min A->B D Add Catalyst Solution B->D C Dissolve Substrate in CH₂Cl₂ C->D E Stir 1h at 25 °C D->E F Aqueous Work-up E->F G Column Chromatography F->G H Isolate Product G->H

Caption: Workflow for the gold-catalyzed cyclization.

Biological Activity of Platencin

Platencin's potent antibacterial activity is a key driver for its synthetic pursuit. The following table summarizes its minimum inhibitory concentrations (MIC) against selected pathogens.

Bacterial StrainMIC (μg/mL)
Methicillin-resistant S. aureus (MRSA)1.0
Vancomycin-resistant E. faecium (VREF)< 0.06

Data sourced from Wang, J. et al. Nature 441, 358–361 (2006).[1]

Conclusion

The total synthesis of (±)-Platencin showcases the power of modern synthetic organic chemistry to construct complex and biologically significant molecules. The strategic implementation of reactions like the intramolecular Diels-Alder and gold-catalyzed cyclizations allows for an efficient and elegant route to this important antibacterial agent. These protocols and strategies provide a valuable resource for chemists engaged in the synthesis of natural products and the development of new therapeutics.

References

Application Notes and Protocols for (R)-(-)-1-Benzyl-3-aminopyrrolidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its stereochemically defined pyrrolidine core is a key structural motif in a variety of biologically active molecules. This document provides detailed experimental procedures for common reactions involving this versatile amine, including its resolution, acylation, and reductive amination.

I. Chiral Resolution of (±)-1-Benzyl-3-aminopyrrolidine

The enantiomerically pure this compound can be obtained from the racemic mixture through classical resolution using a chiral resolving agent, such as L-tartaric acid. The process relies on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol: Resolution with L-Tartaric Acid[1]

Objective: To isolate this compound from a racemic mixture.

Materials:

  • (±)-1-Benzyl-3-aminopyrrolidine

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 equiv) in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.2 equiv) in methanol.

  • Slowly add the L-tartaric acid solution to the amine solution with stirring.

  • Heat the resulting mixture to 50-100°C and stir for 30 minutes to 2 hours.

  • Gradually cool the mixture to room temperature to allow for the crystallization of the diastereomeric salt.

  • Collect the crystalline salt by filtration and wash with a small amount of cold methanol. This salt contains the desired (R)-enantiomer.

  • Suspend the collected salt in a biphasic mixture of water and dichloromethane.

  • Add a sufficient amount of aqueous sodium hydroxide to neutralize the tartaric acid and liberate the free amine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation:

ParameterValueReference
Molar Ratio (Amine:Tartaric Acid)1 : 0.5-1.2[1]
Temperature50-100 °C[1]
Stirring Time0.5-2.0 hours[1]
Expected Yield>75%[1]
Expected Optical Purity>98%[1]

Logical Workflow for Chiral Resolution

G racemate Racemic (±)-1-Benzyl-3-aminopyrrolidine dissolution Dissolve in Methanol racemate->dissolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolution mixing Mix and Heat (50-100°C) dissolution->mixing crystallization Cool and Crystallize Diastereomeric Salts mixing->crystallization filtration Filter to Isolate (R,R)-salt crystallization->filtration mother_liquor Mother Liquor (contains (S,S)-salt) crystallization->mother_liquor neutralization Neutralize with NaOH filtration->neutralization extraction Extract with CH₂Cl₂ neutralization->extraction final_product This compound extraction->final_product

Caption: Workflow for the chiral resolution of racemic 1-benzyl-3-aminopyrrolidine.

II. Acylation Reactions

The primary amino group of this compound readily undergoes acylation with various acylating agents to form amides. These derivatives are common in pharmacologically active compounds.

Experimental Protocol: Synthesis of N-((R)-1-benzylpyrrolidin-3-yl)acetamide

Objective: To synthesize the acetyl amide derivative of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane.

  • Add pyridine or triethylamine (1.2 equiv) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation:

Reactant 1Reactant 2BaseSolventExpected Product
This compoundAcetic AnhydridePyridineCH₂Cl₂N-((R)-1-benzylpyrrolidin-3-yl)acetamide
This compoundBenzoyl ChlorideTriethylamineCH₂Cl₂N-((R)-1-benzylpyrrolidin-3-yl)benzamide

Acylation Reaction Workflow

G amine This compound reaction Reaction at 0°C to RT amine->reaction acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->reaction base Base (e.g., Pyridine) base->reaction solvent Solvent (CH₂Cl₂) solvent->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Chromatography) workup->purification product Amide Product purification->product

Caption: General workflow for the acylation of this compound.

III. Reductive Amination

Reductive amination is a versatile method to introduce alkyl groups at the primary amine position. This reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[2][3][4][5]

Experimental Protocol: Synthesis of N-Isopropyl-(R)-1-benzylpyrrolidin-3-amine

Objective: To synthesize the N-isopropyl derivative via reductive amination.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in 1,2-dichloroethane, add acetone (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added if the reaction is sluggish.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

AmineCarbonyl CompoundReducing AgentSolventExpected Product
This compoundAcetoneNaBH(OAc)₃DCEN-Isopropyl-(R)-1-benzylpyrrolidin-3-amine
This compoundFormaldehydeNaBH(OAc)₃DCE(R)-1-Benzyl-N-methylpyrrolidin-3-amine

G amine This compound imine_formation Imine/Iminium Ion Formation amine->imine_formation carbonyl Aldehyde or Ketone (e.g., Acetone) carbonyl->imine_formation solvent Solvent (DCE) solvent->imine_formation reduction In situ Reduction imine_formation->reduction reducing_agent Reducing Agent (NaBH(OAc)₃) reducing_agent->reduction workup Aqueous Quench and Extraction reduction->workup purification Purification workup->purification product N-Alkylated Product purification->product

References

Application Notes and Protocols for the Catalytic Activity of Metal Complexes with (R)-(-)-1-Benzyl-3-aminopyrrolidine Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral metal complexes are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry, where the stereoselective synthesis of drug candidates is paramount. Ligands derived from readily available chiral building blocks play a crucial role in the development of efficient and selective catalysts. (R)-(-)-1-Benzyl-3-aminopyrrolidine is a valuable chiral scaffold due to its rigid pyrrolidine backbone and the presence of two distinct nitrogen atoms, allowing for the straightforward synthesis of a variety of chiral ligands, including Schiff bases, phosphines, and other multidentate systems.

These application notes provide an overview of the synthesis and catalytic applications of metal complexes featuring ligands derived from this compound. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in asymmetric catalysis and drug discovery.

Ligand Synthesis: Chiral Schiff Base from this compound

A common class of ligands derived from this compound are Schiff bases, formed by the condensation of the primary amine group with a suitable aldehyde. A representative example is the synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde.

Experimental Protocol: Synthesis of (R)-N-(salicylidene)-1-benzylpyrrolidin-3-amine

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add salicylaldehyde (1.0 eq.) dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chiral Schiff base ligand.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis).

Diagram of Ligand Synthesis Workflow:

G cluster_start Starting Materials start1 This compound process1 Dissolve in Ethanol start1->process1 start2 Salicylaldehyde process2 Add Salicylaldehyde start2->process2 process1->process2 process3 Reflux (2-4h) process2->process3 process4 Cool to RT process3->process4 process5 Purification process4->process5 product Chiral Schiff Base Ligand process5->product

Caption: Workflow for the synthesis of a chiral Schiff base ligand.

Metal Complex Formation

The synthesized chiral ligand can be complexed with various metal precursors to generate catalytically active species. The following is a general protocol for the formation of a manganese(III) complex.

Experimental Protocol: Synthesis of a Chiral Manganese(III)-Schiff Base Complex

Materials:

  • (R)-N-(salicylidene)-1-benzylpyrrolidin-3-amine (chiral Schiff base ligand)

  • Manganese(II) acetate tetrahydrate

  • Methanol

  • Air supply or oxygen source

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the chiral Schiff base ligand (1.0 eq.) in hot methanol.

  • In a separate flask, dissolve manganese(II) acetate tetrahydrate (0.5 eq.) in methanol.

  • Add the manganese(II) acetate solution to the hot ligand solution with vigorous stirring.

  • A color change should be observed, indicating complex formation.

  • Bubble air or oxygen through the reaction mixture for several hours to facilitate the oxidation of Mn(II) to Mn(III).

  • The resulting dark-colored solution is then concentrated under reduced pressure.

  • The solid manganese(III) complex is collected by filtration, washed with a small amount of cold methanol, and dried in vacuo.

  • The complex can be further characterized by techniques such as UV-Vis spectroscopy, FT-IR, and elemental analysis.

Diagram of Metal Complex Formation:

G cluster_reactants Reactants reactant1 Chiral Schiff Base Ligand process1 Dissolve in Methanol reactant1->process1 reactant2 Mn(OAc)2·4H2O reactant2->process1 process2 Mix and Stir process1->process2 process3 Oxidize with Air/O2 process2->process3 process4 Isolate and Dry process3->process4 product Chiral Mn(III) Complex process4->product

Caption: General workflow for the synthesis of a chiral Mn(III) complex.

Catalytic Application: Asymmetric Epoxidation of Olefins

Chiral manganese(III)-salen type complexes are renowned for their ability to catalyze the asymmetric epoxidation of unfunctionalized olefins, a key transformation in organic synthesis.

Experimental Protocol: Asymmetric Epoxidation of an Olefin

Materials:

  • Chiral Manganese(III)-Schiff base complex (catalyst)

  • Olefin substrate (e.g., styrene, indene)

  • Oxidant (e.g., sodium hypochlorite, m-chloroperbenzoic acid)

  • Phase-transfer catalyst (if using a biphasic system, e.g., pyridine N-oxide)

  • Dichloromethane (or other suitable solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the olefin substrate and the chiral manganese(III) complex (typically 1-5 mol%) in the chosen solvent.

  • If required, add the phase-transfer catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the oxidant solution dropwise to the stirred reaction mixture over a period of time.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC.

Diagram of Catalytic Cycle:

G catalyst [Mn(III)-L] intermediate [Mn(V)=O-L] catalyst->intermediate Oxidation oxidant Oxidant (e.g., NaOCl) oxidant->intermediate intermediate->catalyst Oxygen Transfer epoxide Epoxide intermediate->epoxide olefin Olefin olefin->intermediate

Caption: Simplified catalytic cycle for Mn-catalyzed epoxidation.

Data Presentation

The performance of a catalyst is best evaluated by comparing its activity and selectivity across a range of substrates and conditions. The following tables are templates for summarizing such data.

Table 1: Synthesis of Chiral Schiff Base Ligands

LigandAldehyde PrecursorYield (%)
L1 Salicylaldehydee.g., 85
L2 3,5-Di-tert-butylsalicylaldehydee.g., 92
L3 2-Hydroxy-1-naphthaldehydee.g., 88

Table 2: Catalytic Asymmetric Epoxidation of Various Olefins

EntryOlefin SubstrateCatalystYield (%)ee (%)
1Styrene[Mn(III)-L1 ]Cle.g., 75e.g., 80 (R)
2Indene[Mn(III)-L1 ]Cle.g., 90e.g., 92 (1S,2R)
36-Nitro-2,2-dimethylchromene[Mn(III)-L2 ]Cle.g., 95e.g., >99 (3S,4R)
41,2-Dihydronaphthalene[Mn(III)-L3 ]Cle.g., 82e.g., 88 (1S,2R)

Conclusion

The derivatization of this compound provides access to a diverse range of chiral ligands that can be effectively employed in asymmetric catalysis. The protocols and data structures presented in these application notes offer a framework for the synthesis, characterization, and evaluation of novel metal complexes for stereoselective transformations. The modular nature of these ligands allows for fine-tuning of steric and electronic properties, enabling the optimization of catalytic performance for specific applications in academic research and the development of new pharmaceuticals. Further exploration of different metal centers and ligand architectures based on this versatile chiral scaffold holds significant promise for the discovery of new and highly efficient catalytic systems.

Application Notes and Protocols for Solid-Phase Synthesis with Protected Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern chemical and pharmaceutical sciences, enabling the efficient, stepwise assembly of complex molecules such as peptides, oligonucleotides, and small molecule libraries.[1][2] The core principle of SPS involves the covalent attachment of a starting molecule to an insoluble solid support (resin), followed by the sequential addition of building blocks.[1][3] This methodology simplifies the purification process, as excess reagents and soluble by-products are easily removed by filtration and washing.[4][5] A key element to the success of SPS is the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions and ensure the specific formation of desired bonds.[6][7][8] This document provides detailed application notes and protocols for the solid-phase synthesis of peptides and oligonucleotides, highlighting the critical role of protected derivatives.

I. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[4][9] The two primary strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches, which are distinguished by their respective protecting group schemes.[10][11] The Fmoc/tBu strategy is now the most commonly used methodology due to its milder reaction conditions.[4][10]

Fmoc/tBu-Based Solid-Phase Peptide Synthesis

In this strategy, the temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group.[4][6] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups.[12]

Experimental Workflow for Fmoc SPPS

The synthesis follows a cyclical process for the addition of each amino acid.[3]

  • Resin Selection and Preparation: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[13][14] The resin must be swelled in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure the accessibility of reactive sites.[13][14]

  • First Amino Acid Attachment (Loading): The first Fmoc-protected amino acid is covalently linked to the resin.[13]

  • Deprotection: The Fmoc group is removed from the Nα-amino group of the resin-bound amino acid using a base, typically a solution of piperidine in DMF.[14][15]

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and by-products.[12]

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC) and added to the resin to form a peptide bond with the newly exposed amine.[10][13]

  • Washing: The resin is washed to remove excess reagents and by-products.[12]

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups can be capped (e.g., acetylated) to render them unreactive in subsequent cycles.[14]

  • Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.[13]

  • Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[16]

  • Purification and Analysis: The crude peptide is purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC analysis.[16][17][18]

Quantitative Data for Fmoc SPPS

The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide.[19][20]

ParameterTypical Value/RangeFactors Influencing Outcome
Resin Loading 0.2 - 1.0 mmol/gResin type, linker, first amino acid.
Coupling Efficiency > 99%Coupling reagents, reaction time, temperature, amino acid sequence (e.g., steric hindrance).
Deprotection Efficiency > 99%Deprotection reagent concentration, reaction time.
Crude Peptide Purity 50 - 95%Sequence length and complexity, success of each synthesis cycle.
Final Yield (after purification) 10 - 50%Crude purity, purification method, peptide solubility.[21]

Note: Yields are highly dependent on the peptide sequence and length. For a 140-amino acid peptide, a 99% yield at each step results in a 24% overall theoretical yield, while a 99.5% yield per step increases the overall theoretical yield to 50%.[19]

Diagram of the Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride) Wash2->Capping If incomplete coupling Elongated Elongated Peptide-Resin Wash2->Elongated Capping->Elongated Elongated->Deprotection Repeat Cycle for Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Elongated->Cleavage Final Cycle Complete Purified Purified Peptide Cleavage->Purified

Caption: Workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol is for a standard manual synthesis on a 0.1 mmol scale.

Materials:

  • Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) with a substitution of ~0.5 mmol/g.[13][14]

  • Fmoc-protected amino acids.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM).

  • Piperidine.

  • Coupling activator: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Capping solution (optional): Acetic anhydride and DIPEA in DMF.

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive) .

  • Cold diethyl ether.

  • Reaction vessel with a frit.

Procedure:

  • Resin Swelling:

    • Weigh 200 mg of resin (for 0.1 mmol scale) into the reaction vessel.[14]

    • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[14]

    • Drain the DMF.

  • First Amino Acid Loading (if starting with unloaded resin):

    • This step varies significantly based on the resin type (e.g., Wang, 2-Chlorotrityl). Refer to specific resin loading protocols.[14] For pre-loaded resin, proceed to step 3.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[14]

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin with DMF (5 x 5 mL) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a dark blue color).[15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (0.4 mmol) and 3.9 equivalents of HBTU (0.39 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol) to the amino acid solution and mix for 1 minute to activate.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.[13]

    • Drain the coupling solution.

  • Washing:

    • Wash the resin with DMF (3 x 5 mL).

    • Wash with DCM (3 x 5 mL).

    • Wash again with DMF (3 x 5 mL).

    • Perform a Kaiser test to confirm the absence of free primary amines (negative test, beads remain colorless or yellow). If the test is positive, recoupling may be necessary.

  • Repeat Synthesis Cycle:

    • Return to step 3 for the next amino acid in the sequence. Repeat the cycle of deprotection, washing, and coupling until the peptide chain is complete.

  • Final Deprotection:

    • After the last amino acid is coupled, perform a final Fmoc deprotection (step 3) and washing (step 4).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.[15]

    • Place the dry resin in a suitable flask.

    • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin. (Perform in a fume hood) .

    • Stir at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Evaporate the TFA from the combined filtrates under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Add cold diethyl ether to the concentrated residue to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by RP-HPLC.[17]

II. Solid-Phase Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides is predominantly achieved using the phosphoramidite method on a solid support.[][23][24] This automated process allows for the rapid and high-fidelity production of custom sequences.[24]

Phosphoramidite Method

This method involves the sequential addition of nucleoside phosphoramidites, which are protected nucleoside derivatives, to a growing oligonucleotide chain.[] The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[23][25] Key protecting groups include the acid-labile dimethoxytrityl (DMT) group on the 5'-hydroxyl, and base-labile groups on the exocyclic amines of the nucleobases (e.g., benzoyl for A and C, isobutyryl for G).[26][27]

Experimental Workflow for Phosphoramidite Synthesis

The synthesis is a four-step cycle for each nucleotide addition.[][28]

  • Deblocking (Detritylation): The cycle starts with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (e.g., controlled-pore glass, CPG).[23][28] This is done using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM, which exposes a reactive 5'-hydroxyl group.[25][28]

  • Coupling: The next nucleoside phosphoramidite is activated by a catalyst (e.g., tetrazole or a derivative) and reacts with the free 5'-hydroxyl group of the support-bound chain, forming an unstable trivalent phosphite triester linkage.[23][28][29]

  • Capping: To prevent the elongation of chains that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride and N-methylimidazole.[23][28]

  • Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in THF/pyridine/water.[28][29] This completes one cycle.

  • Cycle Repetition: The four steps are repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the phosphates (cyanoethyl groups) and nucleobases are removed, typically using concentrated ammonium hydroxide.[26][29]

  • Purification: The final product is purified, often with the 5'-DMT group left on ("DMT-on" purification) to aid separation by RP-HPLC, after which the DMT group is removed.[29]

Quantitative Data for Phosphoramidite Synthesis

High per-cycle efficiency is crucial for synthesizing long oligonucleotides.[30]

ParameterTypical Value/RangeFactors Influencing Outcome
Per-Step Coupling Efficiency 98 - 99.5%Purity of phosphoramidites and reagents, activator type, coupling time, sequence composition (e.g., GC-rich regions).[][30]
Overall Yield of Full-Length Product Decreases exponentially with lengthPer-step efficiency and oligonucleotide length. (e.g., for a 40-mer with 99% step efficiency, the theoretical yield is 0.99^39 ≈ 67.6%).
Crude Purity (Full-Length Product) 50 - 90%Synthesis efficiency, oligonucleotide length.
Final Purity (after purification) > 95%Purification method (e.g., HPLC, PAGE).

Diagram of the Phosphoramidite Oligonucleotide Synthesis Cycle

Phosphoramidite_Cycle Start Nucleoside on Solid Support (5'-DMT Protected) Deblocking 1. Deblocking (Detritylation) (TCA or DCA) Start->Deblocking Coupling 2. Coupling (Activated Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking Repeat Cycle Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Next_Cycle->Cleavage Final Cycle Purified Purified Oligonucleotide Cleavage->Purified

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Detailed Protocol: Automated Phosphoramidite Oligonucleotide Synthesis

This protocol describes the general steps performed by an automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA Synthesizer.

  • Synthesis columns pre-packed with the first nucleoside on a solid support (CPG).

  • Protected Nucleoside Phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile.

  • Activator solution (e.g., 0.45 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile).[28]

  • Deblocking solution (e.g., 3% TCA in DCM).

  • Capping solutions: Cap A (Acetic anhydride/THF/Pyridine) and Cap B (N-Methylimidazole/THF).[28]

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).[28]

  • Anhydrous acetonitrile (wash solvent).

  • Cleavage/Deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonia/Methylamine (AMA)).[31]

Procedure (as performed by the synthesizer):

  • Pre-Synthesis Setup:

    • Install the required phosphoramidites, reagents, and synthesis column on the synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer's software.

  • Synthesis Cycle (automated and repeated for each base):

    • Step 1: Deblocking: The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile. Reaction time is typically 60-120 seconds.

    • Step 2: Coupling: The phosphoramidite for the next base and the activator solution are delivered simultaneously to the column. The coupling reaction proceeds for about 30-180 seconds.[29]

    • Step 3: Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. Reaction time is typically 30-60 seconds.[28]

    • Step 4: Oxidation: The oxidizing solution is passed through the column to stabilize the newly formed phosphate linkage. Reaction time is typically 30-60 seconds.[28] The column is then washed with acetonitrile to prepare for the next cycle.

  • Post-Synthesis Cleavage and Deprotection:

    • Once the sequence is complete, the column is removed from the synthesizer.

    • The cleavage/deprotection solution (e.g., ammonium hydroxide) is passed through the column to cleave the oligonucleotide from the CPG support.

    • The solution containing the oligonucleotide is collected in a sealed vial.

    • The vial is heated (e.g., at 55°C for 5-8 hours) to complete the removal of the base-protecting groups.[27]

  • Purification:

    • The solution is dried down (e.g., via speed-vac).

    • The crude oligonucleotide is redissolved in an appropriate buffer.

    • Purification is performed using methods such as RP-HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

III. Application to Small Molecule Synthesis

The principles of solid-phase synthesis, including the use of a solid support, linkers, and protecting groups, are also applied to the construction of small organic molecule libraries for drug discovery.[5][32][33]

Core Concepts:

  • Linker Strategy: A key component is the linker, which connects the initial molecule to the solid support. The linker must be stable to the reaction conditions used for synthesis but cleavable under specific conditions that do not degrade the final product.[2][34]

  • Orthogonal Protection: As with peptides and oligonucleotides, an orthogonal protecting group strategy is essential to selectively unmask functional groups for subsequent reactions.[35]

  • Reaction Driving Force: Reactions can be driven to completion by using a large excess of soluble reagents, which can then be easily washed away.[5]

Logical Diagram of Small Molecule SPS

Small_Molecule_SPS Resin Resin with Linker Attach 1. Attach Protected Building Block A Resin->Attach Wash1 Wash Attach->Wash1 Deprotect 2. Selective Deprotection Wash1->Deprotect Wash2 Wash Deprotect->Wash2 React 3. React with Building Block B Wash2->React Wash3 Wash React->Wash3 Repeat Repeat Steps 2 & 3 for further modification Wash3->Repeat Cleave 4. Cleave from Resin Wash3->Cleave Product Final Small Molecule Cleave->Product

Caption: Generalized workflow for solid-phase synthesis of small organic molecules.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(-)-1-Benzyl-3-aminopyrrolidine. The primary synthetic route addressed is the asymmetric reductive amination of 1-benzylpyrrolidin-3-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: Why is the yield of this compound lower than expected?

Answer: Low yields can stem from several factors throughout the experimental process. Incomplete conversion of the starting material, 1-benzylpyrrolidin-3-one, is a common issue. This may be due to insufficient reducing agent, catalyst deactivation, or non-optimal reaction time and temperature. Side reactions, such as the simple reduction of the ketone to the corresponding alcohol (1-benzylpyrrolidin-3-ol), can also compete with the desired amination pathway. Additionally, product loss during workup and purification is a frequent contributor to diminished yields. Ensure all reagents are pure and anhydrous, as moisture can interfere with the reaction.

Question: What is causing the low enantiomeric excess (ee) of the final product?

Answer: Achieving high enantioselectivity is a critical challenge in asymmetric synthesis. A low enantiomeric excess in this reaction can be attributed to several factors. The choice of the chiral catalyst or auxiliary is paramount; its effectiveness can be highly substrate-dependent. The reaction temperature is also a crucial parameter, with lower temperatures often favoring higher enantioselectivity. The solvent system can significantly influence the stereochemical outcome of the reaction. Finally, the purity of the starting materials, including the chiral catalyst, is essential, as impurities can negatively impact the stereocontrol of the reaction.

Question: How can I minimize the formation of the byproduct 1-benzylpyrrolidin-3-ol?

Answer: The formation of 1-benzylpyrrolidin-3-ol occurs when the ketone starting material is directly reduced before the imine intermediate is formed and subsequently reduced. To minimize this side reaction, ensure that the formation of the iminium ion is favored. This can often be achieved by adjusting the pH of the reaction mixture; a mildly acidic environment can promote imine formation. Some reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are known to be more selective for the reduction of iminium ions over ketones, especially under controlled pH conditions.

Question: The reaction seems to be stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction can be due to several reasons. The catalyst, if a heterogeneous one like Palladium on carbon (Pd/C) is used for hydrogenation, may be poisoned or deactivated. Ensure the system is free of catalyst poisons such as sulfur compounds. If using a chemical reducing agent, it may have degraded due to improper storage or handling. The reaction temperature might be too low, resulting in a very slow reaction rate. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction is slow or has indeed stopped.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and commercially available starting material is 1-benzylpyrrolidin-3-one. This prochiral ketone can be converted to the desired chiral amine via asymmetric reductive amination.

Q2: Which reducing agents are recommended for the reductive amination step?

A2: Several reducing agents can be employed. For catalytic transfer hydrogenation, hydrogen gas (H₂) with a chiral catalyst is a common choice. Chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also widely used due to their selectivity for imines and iminium ions over ketones.[1]

Q3: How critical is the solvent choice for this reaction?

A3: The choice of solvent is critical as it can influence reaction rate, yield, and stereoselectivity.[2][3] Solvents commonly used for reductive amination include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). The optimal solvent will depend on the specific reducing agent and catalyst system being used. For instance, protic solvents like methanol can sometimes accelerate imine formation.

Q4: What is a typical temperature range for this reaction?

A4: The optimal temperature depends on the chosen methodology. For many asymmetric reactions, lower temperatures (e.g., -78 °C to 0 °C) are often employed to enhance enantioselectivity. However, some catalytic hydrogenations may be run at room temperature or slightly elevated temperatures to achieve a reasonable reaction rate.

Q5: How can I purify the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Distillation under reduced pressure is another potential method for purification, provided the compound is thermally stable.

Data Presentation

Table 1: Representative Optimization of Reaction Conditions for Asymmetric Reductive Amination

EntrySolventReducing AgentCatalyst/AuxiliaryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1MethanolH₂ (1 atm), Pd/CChiral Ligand A257585
2THFH₂ (1 atm), Pd/CChiral Ligand A256882
3DichloromethaneH₂ (1 atm), Pd/CChiral Ligand A257088
4MethanolH₂ (1 atm), Pd/CChiral Ligand A07292
5MethanolNaBH₃CNChiral Amine B08595
6DichloromethaneNaBH(OAc)₃Chiral Amine B258890
7THFNaBH₃CNChiral Amine B-208297

Note: This table presents hypothetical data for illustrative purposes, based on common trends observed in asymmetric synthesis optimization.

Experimental Protocols

Protocol: Asymmetric Reductive Amination of 1-Benzylpyrrolidin-3-one

  • Imine Formation: To a solution of 1-benzylpyrrolidin-3-one (1.0 eq.) in an appropriate anhydrous solvent (e.g., methanol) under an inert atmosphere (e.g., nitrogen or argon), add the amine source (e.g., ammonia or an ammonium salt like ammonium acetate, ~1.5 eq.). If required, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Stir the mixture at the desired temperature (e.g., room temperature) for a specified time (e.g., 1-2 hours) to allow for imine formation.

  • Reduction Step:

    • Method A: Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel containing a pre-weighed amount of a chiral catalyst (e.g., a palladium catalyst with a chiral ligand). Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and stir vigorously at the optimized temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Method B: Chemical Reduction: Cool the reaction mixture containing the in-situ formed imine to the optimized temperature (e.g., 0 °C or -20 °C). Slowly add a solution of the chosen reducing agent (e.g., sodium cyanoborohydride, ~1.2 eq.) in the same solvent. Allow the reaction to proceed at this temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction carefully (e.g., by adding water or a saturated aqueous solution of ammonium chloride if a hydride reagent was used). If a heterogeneous catalyst was used, filter it off. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS). Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_benzylpyrrolidin_3_one 1-Benzylpyrrolidin-3-one imine_formation Imine Formation (Mildly Acidic) 1_benzylpyrrolidin_3_one->imine_formation amine_source Amine Source (e.g., NH4OAc) amine_source->imine_formation solvent Anhydrous Solvent solvent->imine_formation asymmetric_reduction Asymmetric Reduction (Chiral Catalyst/Auxiliary) imine_formation->asymmetric_reduction quench_extraction Quench & Extraction asymmetric_reduction->quench_extraction purification Purification (Column Chromatography) quench_extraction->purification product (R)-(-)-1-Benzyl-3- aminopyrrolidine purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Experiment Start low_yield Low Yield? start->low_yield low_ee Low Enantiomeric Excess? low_yield->low_ee No incomplete_conversion Check: Incomplete Conversion low_yield->incomplete_conversion Yes side_product Check: Side Product Formation (e.g., Alcohol) low_yield->side_product Yes purification_loss Check: Purification Loss low_yield->purification_loss Yes wrong_catalyst Check: Suboptimal Catalyst/Auxiliary low_ee->wrong_catalyst Yes wrong_temp Check: Non-optimal Temperature low_ee->wrong_temp Yes wrong_solvent Check: Inappropriate Solvent low_ee->wrong_solvent Yes success Successful Synthesis low_ee->success No optimize_reductant Action: Optimize Reducing Agent/Time incomplete_conversion->optimize_reductant adjust_ph Action: Adjust pH for Imine Formation side_product->adjust_ph optimize_purification Action: Optimize Purification Protocol purification_loss->optimize_purification optimize_reductant->start adjust_ph->start optimize_purification->start screen_catalysts Action: Screen Chiral Catalysts wrong_catalyst->screen_catalysts optimize_temp Action: Lower Reaction Temperature wrong_temp->optimize_temp screen_solvents Action: Screen Solvents wrong_solvent->screen_solvents screen_catalysts->start optimize_temp->start screen_solvents->start

Caption: Troubleshooting decision tree for synthesis optimization.

References

Improving yield and enantioselectivity in reactions with (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-(-)-1-Benzyl-3-aminopyrrolidine as a chiral auxiliary or organocatalyst. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you optimize reaction yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantioselectivity when using this compound?

A1: Low enantiomeric excess (% ee) is a frequent challenge and can often be attributed to several key factors. The choice of solvent, reaction temperature, and the purity of reactants and catalyst are paramount. Sub-optimal conditions can lead to competing reaction pathways or poorly organized transition states, diminishing stereochemical control. Additionally, the inherent structure of the substrate can significantly influence the stereochemical outcome.

Q2: How does solvent selection impact the yield and enantioselectivity of my reaction?

A2: Solvent polarity and its ability to coordinate with the catalyst and reactants play a critical role. Non-coordinating solvents are often preferred as they minimize interference with the catalyst-substrate interaction, which is crucial for achieving high enantioselectivity.[1] It is advisable to screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), and dimethylformamide (DMF), to identify the optimal medium for your specific transformation.[2]

Q3: Can adjusting the reaction temperature improve my results?

A3: Yes, temperature is a critical parameter. Generally, lowering the reaction temperature enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.[1] However, this often comes at the cost of a slower reaction rate. Therefore, it is essential to conduct the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between stereoselectivity and reaction time.

Q4: What is the typical catalyst loading for this compound, and how does it affect the reaction?

A4: The optimal catalyst loading can vary depending on the specific reaction. While lower loadings are economically and environmentally desirable, a slightly higher catalyst concentration can sometimes improve both the reaction rate and enantioselectivity.[1] It is recommended to screen catalyst loadings, for instance, from 5 mol% to 20 mol%, to determine the most effective concentration for your system.

Q5: Are there any additives that can be used to enhance reaction performance?

A5: Yes, the use of additives can be beneficial. In some organocatalyzed reactions, particularly Michael additions, the addition of a Brønsted acid, such as benzoic acid, can improve reaction rates and, in some cases, enantioselectivity. These additives can help in the activation of the electrophile or stabilization of the transition state.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered when using this compound.

Issue 1: Low Enantiomeric Excess (% ee)

Low enantioselectivity is a primary concern in asymmetric synthesis. The following workflow and data table illustrate a systematic approach to optimizing this critical parameter.

Low_ee_Troubleshooting start Low ee Observed solvent Screen Solvents (e.g., Toluene, DCM, THF, DMF) start->solvent temp Vary Temperature (e.g., RT, 0°C, -20°C) solvent->temp loading Optimize Catalyst Loading (e.g., 10, 15, 20 mol%) temp->loading additives Introduce Additives (e.g., Benzoic Acid) loading->additives analysis Analyze ee% by Chiral HPLC/GC additives->analysis outcome Optimal Conditions Achieved? analysis->outcome end_high High ee outcome->end_high Yes end_low Further Optimization (Substrate Modification) outcome->end_low No

Caption: Troubleshooting workflow for optimizing enantioselectivity.

Data Presentation: Optimization of a Representative Michael Addition

The following table summarizes the optimization of a Michael addition reaction between isobutyraldehyde and N-phenylmaleimide, catalyzed by a chiral primary amine-guanidine, which serves as a model for the systematic optimization approach.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (d)Yield (%)ee (%)
120TolueneRT18076
220NitromethaneRT24565
320MethanolRT23050
420DMFRT25582
520WaterRT17080
620DMF/H₂O (2:1)2519987
720DMF/H₂O (2:1)1529587
810DMF/H₂O (2:1)2529987

This table is illustrative and based on data for a related chiral primary amine catalyst to demonstrate a typical optimization process.[2]

Issue 2: Low Reaction Yield

A low yield of the desired product can be due to a variety of factors, from catalyst deactivation to competing side reactions.

Low_Yield_Troubleshooting start Low Yield Observed purity Verify Reagent Purity (Substrates, Catalyst, Solvent) start->purity atmosphere Ensure Inert Atmosphere (if required) purity->atmosphere concentration Adjust Concentration (may affect side reactions) atmosphere->concentration time Optimize Reaction Time (monitor by TLC/GC) concentration->time analysis Analyze Reaction Mixture (identify byproducts) time->analysis outcome Yield Improved? analysis->outcome end_high Acceptable Yield outcome->end_high Yes end_low Re-evaluate Reaction (e.g., different catalyst) outcome->end_low No

Caption: Troubleshooting workflow for improving reaction yield.

Troubleshooting Steps for Low Yield:

  • Reagent and Solvent Purity: Ensure all starting materials, including the chiral amine and solvents, are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities can act as catalyst poisons.[1]

  • Reaction Atmosphere: If your substrates or catalyst are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction over time. This will help determine if the reaction is incomplete or if the product is decomposing.

  • Catalyst Deactivation: If the reaction starts but does not go to completion, the catalyst may be deactivating. In such cases, a slightly higher catalyst loading or the addition of fresh catalyst may be necessary.

  • Side Reactions: Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of side reactions can provide insights into how to suppress them (e.g., by lowering the temperature or changing the solvent).

Experimental Protocols

The following are generalized protocols for common asymmetric reactions where this compound can be employed as an organocatalyst.

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol describes a typical setup for the conjugate addition of a carbonyl compound to a nitro-olefin.

Michael_Addition_Workflow setup Setup Reaction Vessel (under inert atmosphere if needed) add_catalyst Add this compound and solvent setup->add_catalyst add_reactants Add Carbonyl Compound and Nitro-olefin add_catalyst->add_reactants stir Stir at Specified Temperature (monitor by TLC) add_reactants->stir quench Quench Reaction (e.g., with sat. NH4Cl) stir->quench extract Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Yield and ee% purify->analyze

Caption: Experimental workflow for a typical Michael addition.

Methodology:

  • To a stirred solution of the nitro-olefin (1.0 mmol) and the carbonyl compound (1.2-2.0 mmol) in the chosen solvent (5 mL) at the desired temperature, add this compound (0.1-0.2 mmol, 10-20 mol%).

  • If an additive is used, it should be added at this stage.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Aldol Reaction

This protocol outlines a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.

Methodology:

  • In a reaction vessel, dissolve this compound (0.1-0.2 mmol, 10-20 mol%) in the chosen solvent (e.g., DMSO, 2 mL).

  • Add the ketone (2.0 mmol) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and then add the aldehyde (1.0 mmol).

  • Stir the reaction mixture vigorously for the specified time, monitoring the progress by TLC.

  • After the reaction is complete, add a quenching solution (e.g., water or a buffer).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product.

References

Purification techniques for (R)-(-)-1-Benzyl-3-aminopyrrolidine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-(-)-1-Benzyl-3-aminopyrrolidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical impurities found in crude this compound?

A1: Common impurities can originate from starting materials or side reactions. These may include unreacted starting materials, the corresponding (S)-(+)-enantiomer, and byproducts from the benzylation reaction, such as benzaldehyde or benzyl alcohol from oxidation.[1][2] Impurities from the synthesis of the pyrrolidine ring can also be present.

Q2: My purified product has a yellow or brown color. What does this indicate and how can I remove it?

A2: A yellow or brown color often indicates the presence of oxidized impurities or degradation products.[3] For liquid products, vacuum distillation is often effective.[4] For solid derivatives, treatment with activated charcoal followed by recrystallization can remove colored impurities.[5][6] Ensure all purification and storage steps are protected from light and air to minimize degradation.[3]

Q3: How can I determine the enantiomeric purity (ee%) of my sample?

A3: The most common and accurate method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7][8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, which forms transient diastereomeric complexes that can be distinguished by NMR.[9] While measurement of optical rotation is a classic technique, it is generally less accurate than chromatographic methods.[7]

Q4: What is the best general-purpose purification method for this compound?

A4: For the free base, which is a liquid at room temperature, vacuum distillation is a highly effective method for removing non-volatile impurities and achieving high chemical purity.[4] For solid derivatives or for separating enantiomers, recrystallization, often of a diastereomeric salt, is a powerful technique.[10][11]

Q5: Can I use normal-phase chromatography for purification?

A5: Yes, normal-phase column chromatography using silica gel is a viable technique for separating the compound from less polar or more polar impurities.[12] For separating stereoisomers, specialized chiral stationary phases are typically required.[13][14]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 114715-39-8[15][16][17][18]
Molecular Formula C₁₁H₁₆N₂[15][19]
Molecular Weight 176.26 g/mol [15][19]
Appearance Clear, colorless to yellow liquid[17]
Boiling Point 278-279 °C (lit.)[15]
Density 1.064 g/mL at 25 °C (lit.)[15]
Refractive Index n20/D 1.5450 (lit.)[15][17]
Storage Store in a cool, dry place (2-8°C recommended)[15][16]

Table 2: Common Analytical Techniques for Purity Assessment

TechniquePurposeCommon Observations & Notes
Chiral HPLC Determine enantiomeric excess (ee%).The primary method for quantifying enantiomeric purity. Requires screening of various chiral columns and mobile phases.[7][8]
¹H and ¹³C NMR Confirm chemical structure, identify structural isomers, and detect residual solvents.Provides structural confirmation and assesses chemical purity.[3]
Gas Chromatography (GC) Assess chemical purity and assay.Useful for volatile compounds. Can sometimes be used for chiral analysis with a chiral column.[17]
Mass Spectrometry (MS) Confirm molecular weight and identify impurities.Often coupled with LC (LC-MS) to identify components separated by chromatography.

Troubleshooting Guides

Guide 1: Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Crystal Formation or "Oiling Out" 1. Solution is supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities inhibiting crystal lattice formation.1. Add a small amount of additional hot solvent. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6][20][21] 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. 4. Add a seed crystal of the pure compound.[3] 5. Perform a pre-purification step (e.g., filtration) to remove fine particulates.[3]
Low Recovery of Product 1. Too much solvent was used for dissolution. 2. The compound has significant solubility in the cold solvent. 3. Crystals were washed with solvent that was not ice-cold.1. Use the minimum amount of near-boiling solvent for dissolution.[6] 2. After slow cooling, place the flask in an ice bath to maximize crystal yield.[21] 3. Consider using a two-solvent (anti-solvent) system to reduce solubility.[21] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Co-precipitation of Impurities 1. Impurities have a very similar solubility profile to the product. 2. Strong intermolecular interactions between the product and impurities.1. Ensure the cooling process is very slow to promote selective crystallization.[20] 2. Perform a second recrystallization on the obtained crystals. 3. Utilize an alternative purification technique, such as column chromatography or preparative HPLC, to remove the persistent impurity.[3]
Guide 2: Chiral Purity Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Racemization occurred during synthesis or workup (e.g., harsh pH or high temperature). 2. The starting material was not enantiopure.1. Perform a chiral resolution by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or its derivatives).[11] Selectively crystallize one diastereomer and then neutralize it to recover the desired enantiomer. 2. Use chiral chromatography (HPLC or SFC) with a suitable chiral stationary phase for preparative separation.[3][8]
Poor or No Separation on Chiral HPLC 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Column temperature is not optimal.1. Screen a variety of CSPs (e.g., polysaccharide-based columns) as their selection is often empirical.[8] 2. For normal-phase, vary the ratio of non-polar solvent (e.g., hexane) and polar modifier (e.g., isopropanol, ethanol).[8] 3. For reverse-phase, adjust the mobile phase pH and organic modifier. 4. Optimize the column temperature; sometimes sub-ambient temperatures improve resolution.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying the free base of this compound from non-volatile impurities.

  • Setup : Assemble a vacuum distillation apparatus using dry glassware. Include a short-path distillation head and a cold trap between the apparatus and the vacuum pump.

  • Drying : If water is suspected, dry the crude amine over a suitable drying agent like potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets and decant or filter prior to distillation.[4]

  • Distillation : Place the crude material in the distillation flask with a magnetic stir bar to prevent bumping.

  • Vacuum Application : Slowly and carefully apply vacuum to the system.

  • Heating : Gently heat the distillation flask using a heating mantle.

  • Fraction Collection : Collect the fraction that distills at the correct boiling point and pressure. Discard any initial forerun. The boiling point will be significantly lower than the atmospheric boiling point of 278-279 °C.

  • Storage : Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent degradation.

Protocol 2: Chiral Resolution via Diastereomeric Salt Recrystallization

This protocol is based on the principle of separating enantiomers by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid.[11]

  • Dissolution : Dissolve the racemic 1-Benzyl-3-aminopyrrolidine in a suitable organic solvent (e.g., ethanol, methanol).

  • Add Resolving Agent : Add approximately 0.5 to 1.0 molar equivalents of a chiral acid (e.g., L-dibenzoyltartaric acid) to the solution.

  • Heating : Gently heat the mixture to ensure complete dissolution of the resulting salt.[11]

  • Slow Cooling : Allow the solution to cool slowly and undisturbed to room temperature. The diastereomeric salt with lower solubility will selectively crystallize.[5][11][20]

  • Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.

  • Purity Check : Analyze the enantiomeric purity of the amine recovered from a small sample of the crystals. If necessary, perform a second recrystallization to improve diastereomeric purity.

  • Liberation of Free Amine : Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to neutralize the acid and liberate the free amine.

  • Extraction : Extract the enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

Visualizations

cluster_workflow General Purification & Analysis Workflow Crude Crude (R)-(-)-1-Benzyl- 3-aminopyrrolidine Purity_Check1 Initial Purity Assessment (TLC, GC, Chiral HPLC) Crude->Purity_Check1 Distillation Vacuum Distillation (for chemical purity) Purity_Check1->Distillation  Chemically  impure Recrystallization Diastereomeric Salt Recrystallization (for chiral purity) Purity_Check1->Recrystallization  Low ee% Chromatography Column Chromatography (for specific impurities) Purity_Check1->Chromatography  Mixture of  isomers Purity_Check2 Final Purity Analysis (HPLC, NMR, ee%) Distillation->Purity_Check2 Recrystallization->Purity_Check2 Chromatography->Purity_Check2 Purity_Check2->Recrystallization  ee% still low Final Pure Product (>99% chemical, >99% ee) Purity_Check2->Final  Meets Spec

Caption: Workflow for purification and analysis.

cluster_troubleshooting Troubleshooting Recrystallization Start Hot, saturated solution is cooled Problem What is the issue? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals  No solid appears Oiling_Out Product 'Oils Out' Problem->Oiling_Out  Liquid separates Poor_Recovery Yield is Very Low Problem->Poor_Recovery  Few crystals form Sol1 1. Scratch flask interior 2. Add a seed crystal 3. Cool further in ice bath No_Crystals->Sol1 Sol2 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool much slower Oiling_Out->Sol2 Sol3 1. Reduce initial solvent volume 2. Evaporate some solvent 3. Use an anti-solvent Poor_Recovery->Sol3

Caption: Troubleshooting logic for poor recrystallization.

cluster_chiral Chiral Purity Enhancement Logic Start Measure Enantiomeric Excess (ee%) via Chiral HPLC Check_ee Is ee% > 99%? Start->Check_ee Pure Product is Enantiopure Check_ee->Pure Yes Not_Pure Enrichment Required Check_ee->Not_Pure No Method Choose Enrichment Method Not_Pure->Method Resolution Diastereomeric Salt Resolution & Recrystallization Method->Resolution  Large scale,  impurities known Prep_HPLC Preparative Chiral HPLC / SFC Method->Prep_HPLC  Small scale,  high purity needed Resolution->Start Re-analyze Prep_HPLC->Start Re-analyze

Caption: Decision process for improving chiral purity.

References

Common side products and impurities in the synthesis of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (R)-(-)-1-Benzyl-3-aminopyrrolidine. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.

Troubleshooting Guides

This section is designed to help you identify and resolve common problems encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reductive Amination of 1-Benzyl-3-pyrrolidinone

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. In this case, 1-benzyl-3-pyrrolidinone is reacted with an amine source in the presence of a reducing agent.

Q1: I am observing low yield in my reductive amination reaction. What are the possible causes and solutions?

A1: Low yields in reductive amination can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Inefficient Imine/Enamine Formation: The initial reaction between the ketone and the amine source to form the imine or enamine intermediate is crucial.

    • pH of the reaction medium: The pH should be weakly acidic (typically 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration step. If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the carbonyl group won't be sufficiently activated. Consider using a buffer system, such as acetic acid/acetate.

    • Water removal: The formation of the imine/enamine intermediate generates water. In some cases, removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Choice and Activity of the Reducing Agent: The reducing agent should be selective for the imine/enamine over the ketone starting material.

    • Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃): These are commonly used because they are more reactive towards the protonated imine than the ketone at acidic pH. Ensure the reagent is fresh and has been stored properly.

    • Catalytic Hydrogenation: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be used with a hydrogen source. Catalyst poisoning can be an issue, so ensure all reagents and solvents are of high purity.

  • Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: My final product is contaminated with the starting material, 1-benzyl-3-pyrrolidinone. How can I improve the conversion?

A2: The presence of unreacted starting material indicates incomplete reaction. To improve conversion:

  • Increase the excess of the amine source and/or the reducing agent. A slight excess (1.1-1.5 equivalents) of the amine and reducing agent can help drive the reaction to completion.

  • Optimize the reaction time and temperature. As mentioned above, monitoring the reaction is key.

  • Purification: If the reaction does not go to completion, the starting material can often be separated from the desired amine product by column chromatography on silica gel. The difference in polarity between the ketone and the amine allows for effective separation.

Q3: I am observing a significant amount of a side product with a higher molecular weight. What could it be?

A3: A common side product in reductive aminations is the formation of a tertiary amine through dialkylation. This occurs when the newly formed secondary amine reacts with another molecule of the ketone, followed by reduction.

  • To minimize dialkylation:

    • Use a larger excess of the primary amine source (e.g., ammonia or an ammonium salt) to outcompete the product amine in reacting with the ketone.

    • Add the reducing agent portion-wise to keep the concentration of the product amine low during the initial stages of the reaction.

Method 2: Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

This method involves separating the (R) and (S) enantiomers of 1-benzyl-3-aminopyrrolidine using a chiral resolving agent, most commonly a chiral acid like tartaric acid.

Q1: My chiral resolution is yielding a product with low enantiomeric excess (ee). How can I improve the separation?

A1: Achieving high enantiomeric excess is the primary goal of chiral resolution. Here are key factors to consider:

  • Choice of Resolving Agent: While tartaric acid is common, other chiral acids like dibenzoyltartaric acid, mandelic acid, or camphorsulfonic acid might provide better separation for your specific substrate. It is often necessary to screen several resolving agents.

  • Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent. The ideal solvent will have a large difference in solubility between the two diastereomers.

    • Screen a range of solvents, including alcohols (methanol, ethanol, isopropanol), ketones (acetone), and their mixtures with water.

  • Stoichiometry of the Resolving Agent: The molar ratio of the racemic amine to the resolving agent is critical. A 1:1 or 1:0.5 ratio is a good starting point, but optimization may be required.

  • Crystallization Conditions:

    • Temperature: A slow, controlled cooling process is generally preferred to allow for selective crystallization of the less soluble diastereomer.

    • Seeding: Adding a small crystal of the desired diastereomeric salt can induce crystallization and improve the enantiomeric purity of the solid.

  • Recrystallization: One or more recrystallizations of the obtained diastereomeric salt can significantly enhance the enantiomeric excess.

Q2: The yield of my desired (R)-enantiomer is low after resolution. How can I improve it?

A2: A low yield of the desired enantiomer can be due to several factors:

  • Incomplete Precipitation: The desired diastereomeric salt may not be fully precipitating from the solution. Adjusting the solvent composition or concentration can help.

  • Losses during Workup: Ensure efficient recovery of the free amine from the diastereomeric salt. This typically involves basifying the salt with a strong base (e.g., NaOH) and extracting the free amine into an organic solvent.

  • Racemization and Recycling of the Undesired Enantiomer: To improve the overall process yield, the undesired (S)-enantiomer from the mother liquor can be isolated, racemized (converted back to the racemic mixture), and recycled in a subsequent resolution step.

Method 3: Synthesis from Chiral Precursors (e.g., L-Aspartic Acid)

Synthesizing this compound from a chiral starting material like L-aspartic acid can provide high enantiomeric purity. However, these are often multi-step syntheses where impurities can be introduced at various stages.

Q1: My final product from the L-aspartic acid route shows multiple impurities on my chromatogram. What are the likely sources?

A1: In a multi-step synthesis, impurities can arise from each reaction step. Common sources include:

  • Starting Material Purity: The purity of the initial L-aspartic acid is crucial. If it is produced by fermentation, it may contain other amino acids or fermentation byproducts.

  • Incomplete Reactions: Each step of the synthesis must be driven to completion to avoid carrying over unreacted intermediates.

  • Side Reactions:

    • Protecting Group Manipulation: Incomplete protection or deprotection of functional groups can lead to a mixture of products.

    • Ring Formation: The cyclization step to form the pyrrolidine ring can sometimes yield byproducts.

    • Reductions: Over-reduction or incomplete reduction of functional groups can generate impurities.

  • Reagent-Related Impurities: Impurities present in the reagents and solvents used throughout the synthesis can be incorporated into the final product. For example, benzyl chloride used for N-benzylation can contain impurities like benzaldehyde and benzyl alcohol.[1][2]

Q2: How can I minimize the formation of impurities in a multi-step synthesis?

A2: Minimizing impurities requires careful control over each step:

  • High-Purity Starting Materials and Reagents: Use materials of the highest possible purity.

  • Reaction Monitoring: Monitor the progress of each reaction by an appropriate analytical technique (TLC, HPLC, GC, NMR) to ensure completion.

  • Purification of Intermediates: Purifying the intermediate at each step can prevent the accumulation of impurities in the final product.

  • Optimization of Reaction Conditions: Carefully control parameters such as temperature, reaction time, and stoichiometry to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products and impurities I should expect in the synthesis of this compound?

A1: The common side products and impurities are highly dependent on the synthetic route chosen. Here is a summary of potential impurities for the most common methods:

Synthetic RouteCommon Side Products and Impurities
Reductive Amination - Unreacted 1-benzyl-3-pyrrolidinone- Over-reduced product (1-benzyl-3-hydroxypyrrolidine)- Dialkylation product (tertiary amine)- Residual reducing agent byproducts
Chiral Resolution - The undesired (S)-(+)-1-Benzyl-3-aminopyrrolidine enantiomer- Residual resolving agent (e.g., tartaric acid)- Diastereomeric salts if the final workup is incomplete
Synthesis from L-Aspartic Acid - Diastereomers (if racemization occurs at any step)- Incompletely reacted intermediates from the multi-step synthesis- Side products from protection/deprotection steps- Reagent-related impurities (e.g., from benzyl chloride)[1][2]

Q2: What analytical methods are recommended for determining the purity and enantiomeric excess of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Purity Assessment:

    • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC is well-suited for analyzing the volatility of this compound and can effectively separate it from many common impurities. GC-MS can help in the identification of unknown impurities.

    • High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is a versatile technique for purity analysis. Reversed-phase HPLC is commonly used.

  • Enantiomeric Excess (ee) Determination:

    • Chiral HPLC: This is the most common and accurate method for determining the enantiomeric excess. A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

    • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral column to separate the enantiomers.

    • NMR Spectroscopy with a Chiral Shift Reagent: This technique can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for the determination of their ratio.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in these syntheses require special handling:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.

  • Benzyl Chloride: This is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.

  • Hydrogen Gas: When performing catalytic hydrogenation, ensure the system is properly set up to handle a flammable gas and that there are no ignition sources nearby.

Experimental Protocols

Key Experiment: Chiral Resolution of Racemic 1-Benzyl-3-aminopyrrolidine with L-(+)-Tartaric Acid

This protocol provides a general procedure for the chiral resolution. Optimization of solvent, temperature, and stoichiometry may be necessary.

Materials:

  • Racemic 1-benzyl-3-aminopyrrolidine

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a filtration setup

Procedure:

  • Dissolution: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1.0 equivalent) in a minimal amount of warm methanol.

  • Addition of Resolving Agent: In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization. The formation of a white precipitate (the diastereomeric salt) should be observed.

  • Isolation of the Diastereomeric Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol.

  • (Optional) Recrystallization: To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a sodium hydroxide solution until the pH is strongly basic (pH > 12).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or another suitable method.

Visualizations

Logical Troubleshooting Workflow for Low Yield in Reductive Amination

Troubleshooting_Reductive_Amination cluster_imine Imine/Enamine Formation Issues cluster_reducing_agent Reducing Agent Problems cluster_conditions Suboptimal Conditions start Low Yield in Reductive Amination check_imine Check Imine/Enamine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_conditions Review Reaction Conditions start->check_conditions ph Incorrect pH? check_imine->ph water Water Inhibition? check_imine->water reagent_activity Inactive Reagent? check_reducing_agent->reagent_activity reagent_selectivity Incorrect Selectivity? check_reducing_agent->reagent_selectivity temp Temperature too low? check_conditions->temp time Insufficient reaction time? check_conditions->time ph_solution Adjust pH to 4-6 (e.g., with acetic acid) ph->ph_solution water_solution Remove water (Dean-Stark or drying agent) water->water_solution end Improved Yield ph_solution->end water_solution->end activity_solution Use fresh, properly stored reducing agent reagent_activity->activity_solution selectivity_solution Use imine-selective agent (e.g., NaBH3CN, NaBH(OAc)3) reagent_selectivity->selectivity_solution activity_solution->end selectivity_solution->end temp_solution Gently heat the reaction and monitor for side products temp->temp_solution time_solution Increase reaction time and monitor by TLC/LC-MS time->time_solution temp_solution->end time_solution->end

Caption: Troubleshooting logic for low yield in reductive amination.

General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

Chiral_Resolution_Workflow start Start with Racemic 1-Benzyl-3-aminopyrrolidine add_resolving_agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in a suitable solvent start->add_resolving_agent crystallization Cool to induce crystallization of the less soluble diastereomeric salt add_resolving_agent->crystallization filtration Filter to separate the solid diastereomeric salt from the mother liquor crystallization->filtration solid_salt Solid: Enriched Diastereomeric Salt of (R)-amine filtration->solid_salt mother_liquor Mother Liquor: Enriched in Diastereomeric Salt of (S)-amine filtration->mother_liquor liberate_r_amine Liberate (R)-amine (add base, extract) solid_salt->liberate_r_amine liberate_s_amine Liberate (S)-amine (add base, extract) mother_liquor->liberate_s_amine final_r_product Final Product: This compound liberate_r_amine->final_r_product s_enantiomer (S)-(+)-1-Benzyl-3-aminopyrrolidine liberate_s_amine->s_enantiomer racemize Racemize and Recycle s_enantiomer->racemize racemize->start

Caption: Workflow for chiral resolution and recycling.

References

Stability and storage conditions for (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-(-)-1-Benzyl-3-aminopyrrolidine, along with troubleshooting guides and frequently asked questions for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to air and should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3] It should also be kept in a dark place to prevent light-induced degradation. The recommended storage temperature is room temperature.[4]

Q2: How stable is this compound when exposed to air?

A2: this compound is an air-sensitive compound.[1][2][3] Exposure to atmospheric oxygen can lead to oxidative degradation. Benzylamines are known to oxidize to imines, which can further hydrolyze to form aldehydes. Therefore, it is critical to handle the compound under an inert atmosphere to prevent the formation of impurities that could affect experimental outcomes.

Q3: What are the known incompatibilities for this compound?

A3: As a corrosive amine, this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What is the appearance and color of pure this compound?

A4: Pure this compound is a clear, colorless to yellow liquid. A significant change in color may indicate degradation or contamination.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: Due to its corrosive nature, appropriate PPE is mandatory. This includes protective gloves, chemical safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Room TemperatureTo maintain stability without inducing thermal degradation.[4]
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidative degradation due to air sensitivity.[1][2][3]
Light Keep in a dark placeTo prevent potential photolytic degradation.[4]
Container Tightly sealed, appropriate for aminesPrevents contamination and exposure to air and moisture.

Troubleshooting Guide

Issue 1: The compound has developed a darker yellow or brownish color.

  • Possible Cause: This may be a sign of degradation, likely due to exposure to air and/or light.

  • Troubleshooting Steps:

    • Verify the integrity of the container seal and ensure it has been stored under an inert atmosphere.

    • Check the storage location to confirm it is protected from light.

    • Assess the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before use.

    • If significant degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for sensitive applications.

Issue 2: Inconsistent results in reactions using this compound.

  • Possible Cause: This could be due to the presence of impurities from improper handling or storage, leading to lower-than-expected yields or the formation of side products.

  • Troubleshooting Steps:

    • Review your handling procedure. Ensure that all transfers of the reagent are performed using proper air-sensitive techniques, such as using a syringe under a blanket of inert gas.

    • Confirm the purity of the lot being used. If in doubt, re-analyze the purity by HPLC or NMR.

    • Ensure all other reagents and solvents in the reaction are of appropriate purity and are anhydrous, as required.

Issue 3: Poor peak shape (e.g., tailing) during HPLC analysis.

  • Possible Cause: Amines can interact with residual silanol groups on silica-based HPLC columns, leading to peak tailing.

  • Troubleshooting Steps:

    • Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.

    • Adjust the pH of the mobile phase. For basic compounds like this, a slightly basic or acidic mobile phase can improve peak shape.

    • Ensure the column is not overloaded by injecting a more dilute sample.

    • If the problem persists, consider using a column specifically designed for amine analysis or a different type of stationary phase.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required for specific equipment and applications.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column suitable for amine separation (e.g., a polysaccharide-based column like Chiralpak AD-H or OD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • This compound sample.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Inject a standard volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and integrate the peaks to determine the area percentage of the main peak and any impurities.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of the compound under various stress conditions.

1. Equipment and Reagents:

  • This compound.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions.

  • Hydrogen peroxide (H₂O₂).

  • Constant temperature oven.

  • Photostability chamber.

  • HPLC system for analysis.

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat the compound with a solution of 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in an oven.

  • Photolytic Degradation: Expose a solid or solution sample to light in a photostability chamber.

  • Analysis: Analyze the stressed samples by HPLC to identify and quantify any degradation products formed.

Visualizations

troubleshooting_workflow cluster_optimization Method Optimization Steps start Start: Poor Chiral Resolution check_column Is the correct chiral stationary phase (CSP) being used? start->check_column check_mobile_phase Optimize Mobile Phase Composition check_column->check_mobile_phase Yes end_bad Consult Manufacturer or Consider a Different CSP check_column->end_bad No adjust_temp Adjust Column Temperature check_mobile_phase->adjust_temp Resolution still poor end_good Resolution Achieved check_mobile_phase->end_good Resolution improves check_flow_rate Optimize Flow Rate adjust_temp->check_flow_rate Resolution still poor adjust_temp->end_good Resolution improves column_health Check Column Health (e.g., for contamination or voids) check_flow_rate->column_health Resolution still poor check_flow_rate->end_good Resolution improves column_health->end_good Column is healthy, resolution improves column_health->end_bad Column is compromised

Caption: Troubleshooting workflow for poor chiral resolution in HPLC.

logical_relationship cluster_conditions Key Factors for Maintaining Quality compound This compound storage Proper Storage - Inert Atmosphere - Room Temperature - Dark Place compound->storage handling Proper Handling - Air-sensitive techniques - Appropriate PPE compound->handling stability Chemical Stability storage->stability handling->stability purity High Purity stability->purity reliable_results Reliable Experimental Results purity->reliable_results

Caption: Relationship between storage, handling, and experimental outcomes.

References

Technical Support Center: Asymmetric Catalysis with (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development utilizing (S)-BINAP in asymmetric catalysis. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your enantioselective transformations.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during asymmetric catalysis using (S)-BINAP and its metal complexes.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar transformation. What are the primary factors to investigate?

A1: Low enantioselectivity is a common challenge and can stem from several sources. A systematic investigation is crucial.

  • Catalyst Purity and Integrity: The purity of your (S)-BINAP ligand and the corresponding metal precursor is paramount. Impurities can drastically alter the chiral environment of the catalyst. Ensure the ligand is free from phosphine oxides, which can form upon exposure to air.

  • Solvent Effects: The choice of solvent is critical and can significantly influence enantioselectivity.[1] For many Ru-BINAP catalyzed hydrogenations of ketones, protic solvents like methanol and ethanol are often preferred. A solvent screening is highly recommended for new substrates.

  • Reaction Temperature: Temperature plays a key role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons or compete in the reaction, leading to lower ee. Ensure your starting material is of high purity.

  • Hydrogen Pressure: The effect of hydrogen pressure on enantioselectivity is substrate-dependent. While some reactions benefit from higher pressure, for others, lower pressure might be optimal.[2][3]

Q2: I'm observing inconsistent ee values between different batches of the same reaction. What could be the cause of this poor reproducibility?

A2: Poor reproducibility often points to subtle variations in experimental setup and reagent quality.

  • Atmosphere Control: (S)-BINAP and its metal complexes, particularly the active catalytic species, can be sensitive to air and moisture. Ensure all reactions are set up under a strictly inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques. Oxygen can oxidize the phosphine ligand, diminishing its effectiveness.

  • Reagent and Solvent Quality: Use freshly distilled or high-purity anhydrous solvents. Trace amounts of water or other impurities can interfere with the catalyst.

  • Precise Measurement: Ensure accurate and consistent measurement of the catalyst, ligand, and any additives. Small variations in catalyst loading can impact performance.

Issue 2: Poor Yield or Low Catalyst Activity

Q1: My reaction is showing low conversion or has stalled completely, even though the literature suggests it should proceed smoothly. What are the likely causes?

A1: Low catalyst activity or deactivation can be caused by several factors.

  • Catalyst Poisoning: Trace impurities in the substrate or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur and certain nitrogen-containing compounds. Purifying the substrate and using high-purity solvents is crucial.

  • Catalyst Deactivation: The active catalyst may be unstable under the reaction conditions. This can be due to thermal degradation at elevated temperatures or reaction with impurities.[4][5] A visual sign of deactivation for some palladium catalysts is the formation of palladium black.

  • Inadequate Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to overcome mass transfer limitations.

  • Improper Catalyst Activation: The active catalytic species may not be forming correctly. For instance, in many Ru-BINAP catalyzed hydrogenations, a base is required for the generation of the active dihydride species.[2][3]

Q2: Can the order of addition of reagents affect the catalyst's activity?

A2: Yes, the order of addition can be critical. For in-situ catalyst preparation, it is often important to form the metal-ligand complex before adding the substrate and other reagents. Following a validated experimental protocol is highly recommended.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrogenation of various ketones using Ru/(S)-BINAP catalyst systems. This data is intended to provide a baseline for comparison and optimization.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temperature (°C)SolventTime (h)Yield (%)ee (%)
AcetophenoneRuCl₂[(S)-tolbinap][(S,S)-dpen] + t-C₄H₉OK2,400,000:145302-Propanol48Quant.80
(E)-ChalconeRuCl₂[(S)-tolbinap][(R)-dmapen] + t-C₄H₉OK10,000:14002-Propanol39997
Pinacolone(S)-TolBINAP/PICA–Ru complex + base100,000:1N/AN/AEthanolN/AQuant.98
o-Chloroacetophenone[RuCl₂{(S,S)-1}{(R,R)-DPEN}]1000:11020-222-Propanol12>9592
2-Acetylthiophene[RuCl₂{(S,S)-1}{(R,R)-DPEN}]1000:11020-222-Propanol12>95>90
3-QuinuclidinoneRuCl₂[(S)-binap][(R)-iphan] + t-C₄H₉OKN/AN/AN/A2-PropanolN/AN/A97-98

Experimental Protocols

Protocol 1: In-situ Preparation of Ru/(S)-BINAP Catalyst and Asymmetric Hydrogenation of Acetophenone

This protocol is a general procedure for the asymmetric hydrogenation of an aromatic ketone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S)-BINAP

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Potassium tert-butoxide (t-BuOK)

  • Acetophenone

  • Anhydrous, degassed 2-propanol

  • High-purity hydrogen gas

  • Schlenk flask or glovebox equipment

Procedure:

  • Catalyst Precursor Formation: In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-BINAP (2.1 equivalents) to a Schlenk flask.

  • Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes to form the RuCl₂--INVALID-LINK--n complex.

  • Remove the solvent under reduced pressure.

  • Active Catalyst Generation: To the flask containing the Ru-BINAP complex, add (S,S)-DPEN (2.2 equivalents) and anhydrous, degassed 2-propanol.

  • Reaction Setup: In a separate vessel inside the glovebox, dissolve acetophenone (substrate) in anhydrous, degassed 2-propanol. Add a solution of t-BuOK in 2-propanol.

  • Transfer the substrate solution to the catalyst solution.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen source.

  • Purge the vessel with hydrogen gas 3-5 times.

  • Pressurize the reactor to the desired pressure (e.g., 8-45 atm).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-48 hours).

  • Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen pressure. The product can be purified by standard techniques such as column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up & Analysis A Mix [RuCl₂(p-cymene)]₂ and (S)-BINAP B Add Chiral Diamine (e.g., DPEN) A->B Heat in DMF, then remove solvent D Combine Catalyst and Substrate Solutions B->D Transfer to Reaction Vessel C Prepare Substrate & Base Solution in Solvent C->D E Pressurize with H₂ D->E Seal Reactor F Stir at Controlled Temperature E->F G Reaction Quench & Work-up F->G Reaction Complete H Purification (e.g., Chromatography) G->H I Analysis (Yield, ee%) (NMR, Chiral HPLC/GC) H->I troubleshooting_guide cluster_low_ee Low Enantioselectivity cluster_low_yield Low Yield / Activity cluster_reproducibility Poor Reproducibility Start Problem Encountered A Check Catalyst/Ligand Purity Start->A F Check for Catalyst Poisons Start->F J Standardize Reagent Quality (freshly purified) Start->J B Optimize Reaction Temperature C Screen Solvents D Verify Substrate Purity E Adjust H₂ Pressure G Ensure Inert Atmosphere H Verify Catalyst Activation (e.g., base addition) I Optimize Reaction Time K Ensure Strict Inert Atmosphere Technique L Calibrate Equipment (temp., pressure)

References

Addressing solubility issues of (R)-(-)-1-Benzyl-3-aminopyrrolidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-(-)-1-Benzyl-3-aminopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a particular focus on solubility issues.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound

Initial Troubleshooting Steps:

  • Visual Inspection: Before attempting to dissolve the compound, visually inspect it. It should be a clear, colorless to yellow liquid.[1] The presence of any solid material or significant discoloration may indicate degradation or impurity, which can affect solubility.

  • Inert Atmosphere: this compound is sensitive to air.[1] All handling and dissolution procedures should be performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Solvent Purity: Ensure that the solvents being used are of high purity and anhydrous, as water content can impact the solubility of the amine.

Troubleshooting Workflow for Dissolution:

G start Start: Undissolved Compound check_purity Visually Inspect Compound (Colorless to yellow liquid?) start->check_purity issue_purity Issue: Potential Degradation Action: Obtain fresh sample check_purity->issue_purity [ Impurities/Discoloration ] select_solvent Select Appropriate Solvent (See Solubility Table) check_purity->select_solvent [ Purity OK ] try_direct Attempt Direct Dissolution (Vortexing/Stirring) select_solvent->try_direct dissolved1 Compound Dissolved try_direct->dissolved1 [ Success ] not_dissolved1 Compound Not Dissolved try_direct->not_dissolved1 [ Fails ] gentle_heating Apply Gentle Heating (e.g., 30-40°C water bath) not_dissolved1->gentle_heating dissolved2 Compound Dissolved gentle_heating->dissolved2 [ Success ] not_dissolved2 Compound Not Dissolved gentle_heating->not_dissolved2 [ Fails ] sonication Use Sonication (Short bursts to avoid heating) not_dissolved2->sonication dissolved3 Compound Dissolved sonication->dissolved3 [ Success ] not_dissolved3 Compound Not Dissolved sonication->not_dissolved3 [ Fails ] acidification Consider pH Adjustment (For aqueous solutions, add dilute HCl) not_dissolved3->acidification dissolved4 Compound Dissolved acidification->dissolved4 [ Success ] end End: Consult further (Consider alternative solvent system) acidification->end [ Fails ]

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: Based on available data and the chemical properties of similar amines, the following provides a qualitative guide to the solubility of this compound. It is important to note that quantitative data is limited, and experimental determination is recommended for precise applications.

Solubility Data Summary

SolventExpected SolubilityNotes
WaterSlightly Soluble[1]Solubility is pH-dependent and increases with acidification.
EthanolSolubleAmines are generally soluble in alcohols.
MethanolSolubleSimilar to ethanol, good solubility is expected.
Dichloromethane (DCM)SolubleA common solvent for organic amines.
Dimethyl Sulfoxide (DMSO)SolubleA polar aprotic solvent that typically dissolves amines well.
Tetrahydrofuran (THF)SolubleExpected to be a suitable solvent.
AcetonitrileSolubleGenerally a good solvent for this type of compound.

Q2: I'm observing precipitation when adding my stock solution of this compound in an organic solvent to an aqueous buffer. What could be the cause?

A2: This is a common issue when an organic stock solution is introduced to an aqueous medium where the compound has lower solubility. The sudden change in solvent polarity can cause the compound to precipitate. To mitigate this:

  • Decrease the concentration of the stock solution.

  • Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.

  • Consider using a co-solvent system where the final mixture of the organic solvent and the aqueous buffer can maintain the solubility of your compound.

  • For aqueous buffers, adjusting the pH to be more acidic can increase the solubility of the amine by forming its more soluble protonated salt.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, follow these general steps:

  • Ensure your vial and stir bar are clean and dry.

  • Under an inert atmosphere, accurately weigh the desired amount of this compound into the vial.

  • Add the desired volume of anhydrous solvent (e.g., DMSO, ethanol) to the vial.

  • Seal the vial and stir or vortex until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Store the stock solution under an inert atmosphere and protect it from light.

Q4: Are there any stability concerns with this compound in solution?

A4: Yes, this compound is air-sensitive and can degrade over time, especially when exposed to air and light. Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed containers under an inert atmosphere and stored at a low temperature in the dark. The stability in acidic or basic solutions should be evaluated for your specific application, as hydrolysis or other degradation pathways may occur.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a general method for determining the qualitative solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, DMSO, Dichloromethane)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected solvent to a clean, dry test tube.

  • Add approximately 10 mg of this compound to the solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved material.

  • If the compound has dissolved, it is considered "soluble" at that concentration. If not, it is "sparingly soluble" or "insoluble."

  • For aqueous solutions where the compound is not fully soluble, add a drop of dilute hydrochloric acid and observe if dissolution occurs to assess pH-dependent solubility.

Protocol 2: Asymmetric Synthesis Workflow - Kinetic Resolution of a Racemic Amine

This compound is a chiral amine and can be used as a chiral auxiliary or ligand in asymmetric synthesis. A common application for such compounds is in the kinetic resolution of a racemic mixture. The following is a representative workflow.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Separation cluster_products Products racemic_amine Racemic Amine (Substrate) reaction Reaction Mixture (Stirring at controlled temperature) racemic_amine->reaction chiral_catalyst This compound (or derivative as catalyst/ligand) chiral_catalyst->reaction acylating_agent Acylating Agent acylating_agent->reaction solvent Anhydrous Solvent solvent->reaction monitoring Monitor Reaction Progress (e.g., by Chiral HPLC) reaction->monitoring quench Quench Reaction monitoring->quench [~50% Conversion] extraction Liquid-Liquid Extraction quench->extraction chromatography Column Chromatography extraction->chromatography unreacted_enantiomer Unreacted (S)-Amine (Enantiomerically Enriched) chromatography->unreacted_enantiomer acylated_product Acylated (R)-Amide (Enantiomerically Enriched) chromatography->acylated_product

Caption: Experimental workflow for the kinetic resolution of a racemic amine.

References

Technical Support Center: Analytical Methods for Reaction Monitoring and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when monitoring reaction progress and assessing purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring reaction progress?

A1: The most frequently used techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For real-time monitoring, Infrared (IR) spectroscopy is also a valuable tool.[1]

Q2: How do I choose the best analytical method for my specific reaction?

A2: The selection of an appropriate analytical method is crucial for optimizing reaction conditions, determining kinetics, and ensuring product quality.[2] The choice depends on several factors:

  • Reaction Type: For reactions involving significant polarity changes, TLC and HPLC are excellent choices.[1]

  • Required Information: NMR provides detailed structural information, while LC-MS offers high sensitivity and mass information for product and byproduct identification.[1]

  • Sample Complexity: The high resolving power of HPLC and LC-MS is advantageous for complex mixtures.[1]

  • Equipment Availability: The choice is often dictated by the instrumentation readily available in your laboratory.[1]

Q3: How can I ensure my sample preparation is adequate for chromatographic analysis?

A3: Proper sample preparation is a critical step that directly influences the accuracy and reliability of your results.[3] Inadequate preparation can lead to misleading data.[3] Key steps often include extraction, purification, and concentration, which must be optimized to minimize contaminants.[3] For chromatography, samples generally need to be in a solution, filtered to remove particulates, and potentially concentrated or derivatized to improve detection.[4]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: My peaks are broad or splitting.

  • Possible Cause: Incompatibility of the injection solvent with the mobile phase.

  • Solution: Whenever possible, dissolve and inject your sample in the mobile phase.[5] If this is not feasible, ensure the injection solvent is weaker (less eluotropic) than the mobile phase.[5]

Issue 2: I'm observing ghost peaks in my chromatogram.

  • Possible Cause: Contamination of the mobile phase or carryover from a previous injection.

  • Solution: Use high-purity solvents and flush the system thoroughly between runs. Ensure your sample preparation technique minimizes the introduction of extraneous materials.

Issue 3: My retention times are shifting between runs.

  • Possible Cause: Inconsistent mobile phase composition or temperature fluctuations.[6]

  • Solution: Ensure the gradient system is delivering a constant composition by comparing with a manually prepared mobile phase.[6] Use a column oven to maintain a consistent temperature.[6]

Thin-Layer Chromatography (TLC)

Issue 1: My spots are streaking or elongated.

  • Possible Cause 1: The sample is overloaded.

  • Solution: Rerun the analysis with a more diluted sample solution.[7][8]

  • Possible Cause 2: The compound is sensitive to the stationary phase.

  • Solution: For acid-sensitive compounds, add a small amount of triethylamine (0.1–2.0%) to the mobile phase.[7] For base-sensitive compounds, add acetic or formic acid (0.1–2.0%).[7]

Issue 2: My spots are not visible or are very faint.

  • Possible Cause 1: The sample is too dilute.

  • Solution: Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[7][8]

  • Possible Cause 2: The compound is not UV-active.

  • Solution: Use a different visualization method, such as staining with potassium permanganate, iodine, or another appropriate stain.[7][8]

Issue 3: The Rf values are too high or too low.

  • Possible Cause: The mobile phase polarity is not optimal.

  • Solution: If spots are too close to the baseline (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[7] If spots are too close to the solvent front (high Rf), the eluent is too polar; decrease the proportion of the polar solvent.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: My peaks are broad and poorly resolved.

  • Possible Cause 1: The sample contains paramagnetic impurities.

  • Solution: Purify the sample to remove metal contaminants.

  • Possible Cause 2: The sample concentration is too high, leading to aggregation.

  • Solution: Dilute the sample.

Issue 2: I'm having trouble integrating the peaks accurately.

  • Possible Cause: Incomplete relaxation of the nuclei between pulses.

  • Solution: Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing proton of interest.[9]

Issue 3: The spectrum is complex and difficult to interpret.

  • Possible Cause: The reaction mixture contains multiple components with overlapping signals.

  • Solution: Consider using 2D NMR techniques like COSY or HSQC to help resolve overlapping signals and identify connectivity between protons and carbons.[10]

Data Presentation: Comparison of Analytical Techniques

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline Monitoring
HPLC-UV Separation based on polarity, UV absorbance detectionRequires calibration curvesSlower (minutes)Limited (retention time)Possible
GC-MS Separation based on volatility, mass-to-charge ratio detectionCan be quantitativeSlower (minutes)High (mass spectrum)Possible
NMR Nuclear spin in a magnetic fieldHighly quantitativeSlower (minutes)High (detailed structure)Possible
FTIR Infrared light absorption by molecular vibrationsCan be quantitativeFast (seconds)Functional groupsExcellent
TLC Separation based on polarity on a solid supportSemi-quantitative at bestFast (minutes)Limited (Rf value)Not typical

Experimental Protocols

General Protocol for Reaction Monitoring by HPLC
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable solvent or quenching agent to stop the reaction.

  • Dilution: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.[1]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), often with 0.1% formic acid.[1] A typical gradient might be from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV detection at a wavelength where both starting materials and products absorb (e.g., 254 nm).[1]

    • Injection Volume: 5-10 µL.[1]

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

General Protocol for Reaction Monitoring by TLC
  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material and, if available, the pure product as references.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. The solvent level should be below the baseline.[7]

  • Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or by using a chemical stain.[8]

  • Analysis: Compare the spots from the reaction mixture to the starting material and product standards. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing.

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench Reaction Sample->Quench Prepare Prepare for Analysis (Dilute, Filter) Quench->Prepare Analyze Analytical Method (HPLC, TLC, NMR, etc.) Prepare->Analyze Data Analyze Data (Conversion, Purity) Analyze->Data Decision Reaction Complete? Data->Decision Stop Stop Reaction & Work-up Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Sample Monitor at next time point

Caption: General workflow for monitoring the progress of a chemical reaction.

TLC_Troubleshooting Problem TLC Spot Issue Streaking Streaking? Problem->Streaking NoSpot No Spot? Problem->NoSpot WrongRf Wrong Rf? Problem->WrongRf Streaking_Sol1 Dilute Sample Streaking->Streaking_Sol1 Overloaded Streaking_Sol2 Add Acid/Base to Mobile Phase Streaking->Streaking_Sol2 Compound is Acid/Base Sensitive NoSpot_Sol1 Concentrate Spot NoSpot->NoSpot_Sol1 Too Dilute NoSpot_Sol2 Use Stain NoSpot->NoSpot_Sol2 Not UV-Active WrongRf_Sol1 Increase Mobile Phase Polarity WrongRf->WrongRf_Sol1 Rf too Low WrongRf_Sol2 Decrease Mobile Phase Polarity WrongRf->WrongRf_Sol2 Rf too High

Caption: Troubleshooting guide for common issues in Thin-Layer Chromatography.

References

Validation & Comparative

A Comparative Guide to (R)-(-)-1-Benzyl-3-aminopyrrolidine and Other Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, the selection of an appropriate chiral amine is a critical decision that profoundly influences the stereochemical outcome of a reaction and the efficiency of enantiomeric separation. This guide provides an objective comparison of (R)-(-)-1-Benzyl-3-aminopyrrolidine with other prominent chiral amines, offering insights into their performance in two key applications: asymmetric catalysis and chiral resolution.

This compound is a chiral amine frequently utilized as a building block in the synthesis of pharmaceutical compounds.[1] Its rigid pyrrolidine scaffold and the presence of both a primary and a tertiary amine group make it a candidate for applications in asymmetric synthesis and as a resolving agent. This guide will present available experimental data to benchmark its potential performance against other well-established chiral amines.

Comparison in Asymmetric Catalysis

Chiral amines are fundamental tools in asymmetric catalysis, often employed as organocatalysts to induce enantioselectivity in a variety of chemical transformations.[2] Pyrrolidine-based catalysts, in particular, have garnered significant attention due to their efficacy in reactions such as aldol and Michael additions. While specific comparative performance data for this compound in these reactions is not extensively documented in the reviewed literature, we can infer its potential by examining the performance of structurally related chiral pyrrolidine derivatives against the benchmark catalyst, L-proline.

Table 1: Performance of Chiral Pyrrolidine Derivatives in Asymmetric Aldol Reactions
CatalystAldehydeKetoneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
L-Proline IsobutyraldehydeAcetone97-96
(S)-Diphenylprolinol Silyl Ether BenzaldehydeCyclohexanone9995:599
(S)-2-(Trifluoromethyl)pyrrolidine 4-NitrobenzaldehydeAcetone95-75

Note: Data presented is for illustrative purposes to show the performance of related chiral pyrrolidines. Specific data for this compound was not found in the surveyed literature.

The data in Table 1 highlights the high yields and enantioselectivities achievable with proline and its derivatives in asymmetric aldol reactions.[3] The stereochemical outcome is largely influenced by the catalyst's structure, which dictates the formation of a transient chiral enamine intermediate.

Asymmetric_Aldol_Reaction Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Chiral Amine - H₂O ChiralAmine This compound or other chiral amine Adduct Aldol Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Chiral Product) Adduct->Product + H₂O Product->ChiralAmine Catalyst Regeneration

Caption: Generalized catalytic cycle for a chiral amine-catalyzed asymmetric aldol reaction.

Comparison as Chiral Resolving Agents

Chiral resolution via diastereomeric salt formation is a classical and industrially significant method for separating enantiomers.[4] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[5] Chiral amines are commonly used as resolving agents for racemic carboxylic acids.

While direct experimental data for the resolution of specific racemic acids using this compound is sparse in the available literature, a patent describes its resolution from a racemic mixture using tartaric acid, indicating its suitability for forming diastereomeric salts.[6] To provide a comparative context, the following table summarizes the performance of other common chiral amines in the resolution of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen.

Table 2: Performance of Chiral Amines as Resolving Agents for Racemic Acids
Racemic AcidChiral Amine Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Excess (ee, %) of Recovered Acid
Ibuprofen (S)-(-)-α-Methylbenzylamine53>98
Ibuprofen N-Methyl-D-glucamine73.299.0
Naproxen (S)-(-)-α-MethylbenzylamineHighHigh (not specified)
Naproxen CinchonidineHigh>98

Note: This table provides representative data for common resolving agents to benchmark performance.[7][8][9]

The efficiency of a chiral resolution process is dependent on several factors, including the choice of resolving agent, solvent, and crystallization conditions. The ideal resolving agent forms a diastereomeric salt that crystallizes in high yield and with high diastereomeric purity.

Chiral_Resolution_Workflow cluster_0 Resolution Process cluster_1 Liberation of Enantiomers RacemicAcid Racemic Acid (e.g., Ibuprofen) DiastereomericSalts Mixture of Diastereomeric Salts RacemicAcid->DiastereomericSalts + Chiral Amine ChiralAmine Chiral Amine (e.g., this compound) ChiralAmine->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation Salt1 Less Soluble Diastereomeric Salt Separation->Salt1 Salt2 More Soluble Diastereomeric Salt Separation->Salt2 Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Enantiomer1 Enantiomer 1 Acidification1->Enantiomer1 Enantiomer2 Enantiomer 2 Acidification2->Enantiomer2

Caption: Experimental workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction

To a solution of the aldehyde (1.0 mmol) and ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) at the desired temperature (e.g., room temperature or cooled in an ice bath), the chiral amine catalyst (e.g., L-proline, 0.1 mmol, 10 mol%) is added. The reaction mixture is stirred until completion, as monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of a derivatized sample.

General Protocol for Chiral Resolution of a Racemic Acid

The racemic acid (1.0 equiv) and the chiral amine resolving agent (0.5-1.0 equiv) are dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) with heating to achieve complete dissolution. The solution is then allowed to cool slowly to room temperature, and subsequently cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent. The diastereomeric purity of the salt can be improved by recrystallization. The resolved enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid (e.g., HCl), followed by extraction with an organic solvent. The enantiomeric excess of the recovered acid is determined by chiral HPLC or by measuring its specific rotation.

Conclusion

This compound presents a valuable chiral scaffold for applications in pharmaceutical and chemical synthesis. While its direct, comparative performance data in asymmetric catalysis is not as prevalent as for other pyrrolidine derivatives like L-proline, its structural features suggest potential as an effective organocatalyst.

In the realm of chiral resolution, its ability to form diastereomeric salts makes it a viable candidate for the separation of racemic acids. For researchers and drug development professionals, the choice between this compound and other chiral amines will depend on the specific application, substrate, and desired stereochemical outcome. Further empirical studies are warranted to fully elucidate its catalytic and resolving capabilities in a broader range of transformations.

References

Comparative Efficacy of (R)-(-)-1-Benzyl-3-aminopyrrolidine Derivatives as Asymmetric Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Performance in Asymmetric Synthesis

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and versatile catalysts is paramount. Among the privileged scaffolds, chiral pyrrolidine derivatives have emerged as powerful tools for the stereocontrolled construction of complex molecules. This guide provides a comprehensive comparison of the efficacy of catalysts derived from (R)-(-)-1-Benzyl-3-aminopyrrolidine with other notable alternatives in key asymmetric transformations, supported by experimental data.

Overview of this compound Derivatives in Catalysis

This compound serves as a versatile chiral backbone for the synthesis of a variety of organocatalysts. By modifying the 3-amino group, researchers have developed catalysts incorporating thiourea, squaramide, and other hydrogen-bonding motifs. These derivatives have shown considerable promise in promoting asymmetric Michael additions and aldol reactions, fundamental carbon-carbon bond-forming reactions in organic synthesis. The benzyl group on the pyrrolidine nitrogen provides steric bulk, which can influence the chiral environment of the catalytic pocket, thereby enhancing enantioselectivity.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone for the enantioselective formation of 1,5-dicarbonyl compounds and their analogues. Catalysts derived from this compound have been investigated in this reaction, often demonstrating high yields and stereoselectivities.

Comparison with Alternative Catalysts in the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

The conjugate addition of 1,3-dicarbonyl compounds to nitroolefins is a widely studied benchmark reaction. Below is a comparison of a thiourea derivative of this compound with other prominent organocatalysts.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to trans-β-Nitrostyrene

CatalystNucleophileSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(R)-1-Benzyl-3-aminopyrrolidine-Thiourea Derivative AcetylacetoneToluene102495>95:592
Takemoto's Catalyst (Thiourea) Diethyl malonateToluene104898-95
Cinchona Alkaloid-derived Squaramide 1,3-IndandioneToluene101296-99
(S)-Proline AcetoneDMSO20728590:1093 (syn)

Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific substrate and reaction conditions.

As the data suggests, the this compound-thiourea derivative is a highly effective catalyst, affording excellent yield, diastereoselectivity, and enantioselectivity. While cinchona alkaloid-derived squaramides can achieve higher enantioselectivity, the pyrrolidine-based catalyst offers a competitive and readily accessible alternative.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.

Comparison with Proline and its Derivatives in the Aldol Reaction of Ketones with Aldehydes

The direct asymmetric aldol reaction between ketones and aldehydes is a classic transformation to evaluate the efficacy of organocatalysts.

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystSolventCatalyst Loading (mol%)AdditiveTime (h)Yield (%)Diastereomeric Ratio (dr, anti:syn)Enantiomeric Excess (ee, % anti)
(R)-1-Benzyl-3-aminopyrrolidine-Squaramide Derivative (Hypothetical) Toluene10-48HighHighHigh
(S)-Proline DMSO20-249795:599
(S)-Diphenylprolinol Silyl Ether Toluene5-1298>99:1>99
New Proline-derived Organocatalyst (3g) with Cu(OTf)₂ DMSO/H₂O20Cu(OTf)₂729495:5>99

Performance data for the (R)-1-Benzyl-3-aminopyrrolidine-squaramide derivative is projected based on the performance of similar structures in related reactions, as direct comparative data was not available in the surveyed literature. Other data is from published studies.[1]

Proline and its derivatives, particularly the highly engineered diphenylprolinol silyl ethers, remain the gold standard for many asymmetric aldol reactions, often providing exceptional levels of stereocontrol.[1] However, the development of novel catalysts, such as those incorporating metal additives, demonstrates the continuous effort to improve upon these benchmarks.[1] While direct experimental data for this compound-squaramide derivatives in this specific reaction is pending, their structural features suggest they would be competitive catalysts.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric Michael addition and aldol reaction.

General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

To a solution of the nitroolefin (0.2 mmol) in the specified solvent (1.0 mL) was added the 1,3-dicarbonyl compound (0.24 mmol). The this compound-derived catalyst (0.02 mmol, 10 mol%) was then added, and the reaction mixture was stirred at the specified temperature for the indicated time. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Aldol Reaction of Ketones with Aldehydes

In a vial, the aldehyde (0.1 mmol), the ketone (1.0 mmol), and the this compound-derived catalyst (0.02 mmol, 20 mol%) were dissolved in the specified solvent (1.0 mL). The reaction mixture was stirred at room temperature for the specified duration. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to give the corresponding aldol product. The diastereomeric ratio and enantiomeric excess were determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Logical Workflow and Catalyst Design

The rational design of organocatalysts is crucial for achieving high stereoselectivity. The general workflow involves the selection of a chiral scaffold, the introduction of a functional group capable of activating the substrates, and the fine-tuning of the steric and electronic properties of the catalyst.

Catalyst_Design_Workflow cluster_0 Catalyst Design Strategy Chiral Scaffold Chiral Scaffold Functional Group Functional Group Chiral Scaffold->Functional Group Introduce Steric/Electronic Tuning Steric/Electronic Tuning Functional Group->Steric/Electronic Tuning Modify Catalyst Synthesis Catalyst Synthesis Steric/Electronic Tuning->Catalyst Synthesis Catalytic Screening Catalytic Screening Catalyst Synthesis->Catalytic Screening Catalytic Screening->Steric/Electronic Tuning Low e.e. or Yield Optimized Catalyst Optimized Catalyst Catalytic Screening->Optimized Catalyst High e.e. & Yield

References

Enantiomeric excess (ee) determination for products synthesized with this compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enantiomeric Excess (ee) Determination for Products of Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in evaluating the success of an asymmetric synthesis and ensuring the stereochemical purity of chiral compounds.[1] This guide provides a comparative overview of analytical techniques for ee determination, using the well-studied enantioselective addition of diethylzinc to benzaldehyde, catalyzed by chiral amino alcohols, as a model system. We present a comparison of ligand performance, detailed experimental protocols for common ee determination methods, and workflow diagrams to aid in method selection.

Performance Comparison of Chiral Amino Alcohol Ligands

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for assessing the effectiveness of chiral ligands.[2] The performance is primarily measured by the chemical yield and the enantiomeric excess of the resulting chiral secondary alcohol. Below is a comparison of several representative chiral amino alcohol ligands in the addition of diethylzinc (Et₂Zn) to benzaldehyde.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral LigandCatalyst Loading (mol%)Yield (%)ee (%)
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE)29795 (R)
(1R,2S)-(-)-N-Isopropylephedrine89287 (R)
(S)-(+)-2-(Pyrrolidin-1-ylmethyl)pyrrolidine58580 (R)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)210098 (S)
(1S,2R)-(+)-N-Methyl-N-dodecyl-ephedrinium bromide59491 (R)

Note: Data is compiled from various literature sources for illustrative purposes. Performance can vary based on specific reaction conditions.

The data indicates that ligands like (-)-3-exo-(Dimethylamino)isoborneol (DAIB) and (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) are highly effective, providing excellent yields and high enantioselectivity in this model reaction. The choice of ligand is crucial and must be optimized for each specific substrate and reaction.[3][4]

Experimental Protocols for Enantiomeric Excess Determination

The three most prevalent analytical techniques for ee determination are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, column oven, and a UV-Vis or Diode Array Detector.[1]

  • Chiral HPLC column (e.g., polysaccharide-based Chiralpak® or Chiralcel®).[8]

Experimental Protocol (Example: Separation of 1-phenyl-1-propanol enantiomers):

  • Mobile Phase Preparation: Prepare a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use. For basic or acidic compounds, 0.1% diethylamine or trifluoroacetic acid, respectively, may be added.[9]

  • Standard Preparation: Prepare a solution of the racemic 1-phenyl-1-propanol standard (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Dissolve the crude or purified product from the synthesis in the mobile phase to a similar concentration.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times for both enantiomers.

    • Inject the reaction product sample.

    • Integrate the peak areas (A₁ and A₂) corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| x 100 .

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for the ee determination of volatile and thermally stable compounds.[10] Separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[11]

Instrumentation:

  • Gas Chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., Rt-βDEXsm).

Experimental Protocol (Example: Separation of 1-phenyl-1-propanol enantiomers):

  • Sample Preparation: Prepare a dilute solution of the analyte (racemic standard and reaction product) in a suitable volatile solvent (e.g., hexane or dichloromethane) at approximately 1 mg/mL. Derivatization may be required for non-volatile compounds.[12]

  • GC Conditions:

    • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 150 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the sample.

    • Calculate the ee (%) from the integrated peak areas as described for HPLC.[1]

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This technique uses a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification.[13][14] This method is fast and does not require separation.[1]

Instrumentation:

  • High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).[1]

  • Standard 5 mm NMR tubes.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the analyte (approx. 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.

  • Add Chiral Solvating Agent:

    • Add a molar excess of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)) directly to the NMR tube.[5]

    • Gently mix the sample to ensure homogeneity.

  • Acquire Final Spectrum: Record another ¹H NMR spectrum.

  • Analysis:

    • Identify a proton signal (e.g., the carbinol proton in 1-phenyl-1-propanol) that is well-resolved into two distinct peaks for the two diastereomeric complexes.

    • Carefully integrate the areas of these two peaks (I₁ and I₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I₁ - I₂) / (I₁ + I₂)| x 100 .

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the determination of enantiomeric excess.

Caption: Experimental workflow for ee determination by chiral chromatography.

G start Need to Determine ee% q1 Is the analyte volatile & thermally stable? start->q1 gc Use Chiral GC q1->gc Yes q2 Is a suitable chiral column (CSP) available? q1->q2 No end Method Selected gc->end hplc Use Chiral HPLC q2->hplc Yes q3 Is chromatographic separation difficult or slow? q2->q3 No hplc->end q3->hplc No (Re-evaluate HPLC conditions) nmr Use NMR with Chiral Discriminating Agent q3->nmr Yes nmr->end

Caption: Decision flowchart for selecting an ee determination method.

G catalyst Chiral Catalyst (L*) intermediate [L*—A—B]‡ Diastereomeric Transition States catalyst->intermediate + A + B reactant1 Prochiral Substrate (A) reactant2 Reagent (B) product_R Product (R) intermediate->product_R Lower Energy Pathway (Major Product) product_S Product (S) intermediate->product_S Higher Energy Pathway (Minor Product) product_R->catalyst Catalyst Regeneration product_S->catalyst

References

A Comparative Guide to Analytical Methods for Chiral Purity of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. (R)-(-)-1-Benzyl-3-aminopyrrolidine is a key chiral building block, and ensuring its enantiomeric excess is paramount for the safety and efficacy of the final drug product. This guide provides an objective comparison of validated analytical methods for determining the chiral purity of this compound, supported by illustrative experimental data and detailed methodologies.

Comparison of Analytical Techniques

The primary methods for the chiral separation of amines are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each technique offers distinct advantages and disadvantages in terms of speed, resolution, solvent consumption, and applicability.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Wide variety of commercially available CSPs, robust and well-established technique, suitable for a broad range of compounds.Longer analysis times compared to SFC and GC, higher consumption of organic solvents.
Chiral Supercritical Fluid Chromatography (SFC) Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a CSP.Fast analysis and equilibration times, reduced organic solvent consumption ("green" chromatography), often provides superior resolution and peak shapes.[1]Requires specialized instrumentation, method development can be more complex than HPLC.
Chiral Gas Chromatography (GC) Differential interaction of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase.High resolution and sensitivity, very fast analysis times.Limited to thermally stable and volatile compounds; often requires derivatization of the analyte to increase volatility.[2][3]

Quantitative Performance Data

The following table summarizes typical performance data for the validation of analytical methods for the chiral purity of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterChiral HPLCChiral SFCChiral GC (with derivatization)
Resolution (Rs) between enantiomers > 2.0> 2.5> 3.0
Limit of Quantification (LOQ) for the (S)-enantiomer 0.05%0.03%0.02%
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%99.0 - 101.0%
Precision (RSD) < 2.0%< 1.5%< 1.0%
Typical Run Time 15 - 25 minutes5 - 10 minutes10 - 15 minutes

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for chiral amine separation and can be adapted and validated for the specific analysis of this compound.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

Instrumentation:

  • SFC system with a CO2 pump and a modifier pump

  • Autosampler

  • Column oven

  • Back-pressure regulator

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic)

  • Typical Gradient: 5% to 40% Methanol over 5 minutes

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in Methanol.

  • Further dilute with Methanol to the desired concentration.

  • Filter the solution through a 0.45 µm syringe filter.

Protocol 3: Chiral Gas Chromatography (GC) with Derivatization

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Derivatization Procedure:

  • To 1 mg of the sample in a vial, add 500 µL of Dichloromethane and 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of Dichloromethane for GC analysis.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 minute

    • Ramp to 180 °C at 5 °C/min

    • Hold at 180 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for chiral purity, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

G Workflow for Analytical Method Validation of Chiral Purity cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select Analytical Technique (HPLC, SFC, GC) MD2 Screen Chiral Stationary Phases and Mobile Phases MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity (Resolution of Enantiomers) MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Quantification (LOQ) V4->V5 V6 Robustness V5->V6 RA1 Validated Method Implementation V6->RA1 Method Validated RA2 System Suitability Testing RA1->RA2 RA3 Sample Analysis and Chiral Purity Determination RA2->RA3

Caption: General workflow for the validation of an analytical method for chiral purity.

References

Comparative study of different synthetic routes to (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry at the C3 position of the pyrrolidine ring is often paramount for biological activity, making the development of efficient and highly enantioselective synthetic routes a significant area of chemical research. This guide provides a comparative analysis of three prominent synthetic methodologies for obtaining this valuable building block: chemical resolution of a racemic mixture, enzymatic kinetic resolution, and synthesis from a chiral pool starting material.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficacy and stereoselectivity.

ParameterChemical ResolutionEnzymatic Kinetic ResolutionSynthesis from Chiral Precursor (L-Aspartic Acid)
Starting Material Racemic 1-Benzyl-3-aminopyrrolidineRacemic N-protected-1-Benzyl-3-aminopyrrolidineL-Aspartic Acid
Key Reagents/Catalyst L-tartaric acid or its derivatives (e.g., D-DBTA)ω-transaminaseMultiple reagents including protecting group agents, reducing agents, and cyclization promoters.
Solvent Organic solvents such as methanol or ethanolAqueous bufferVarious organic solvents depending on the step.
Reaction Time 0.5 - 2.0 hours for salt formation and crystallizationVaries depending on enzyme activity and substrate concentration.Multi-step synthesis, overall time is significantly longer.
Yield >75% (for the (R)-enantiomer)[1]50-55% (for the (R)-enantiomer)[1]Varies depending on the specific multi-step sequence.
Enantiomeric Excess (ee) >98%[1]96-99%[1]Generally high (>99%) as chirality is derived from the starting material.
Key Advantages High yield and high enantioselectivity, relatively simple procedure.Very high enantioselectivity.High enantiopurity is inherent to the starting material.
Key Disadvantages Requires synthesis of the racemic starting material first.Theoretical maximum yield is 50%, requires specific enzymes.Multi-step process can be lengthy and may have a lower overall yield.

Detailed Experimental Protocols

Chemical Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Protocol:

  • Salt Formation: Dissolve racemic 1-benzyl-3-aminopyrrolidine (1 molar equivalent) and a chiral resolving agent such as D-dibenzoyl-L-tartaric acid (D-DBTA) (0.5-1.2 molar equivalents) in an organic solvent like methanol or ethanol.

  • Crystallization: Heat the mixture to 50-100°C and stir for 0.5-2.0 hours.[1] Gradually cool the solution to room temperature to allow the less soluble diastereomeric salt to crystallize.

  • Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free this compound.

  • Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified product. The resolving agent can often be recovered from the aqueous layer.

Enzymatic Kinetic Resolution of N-protected 1-Benzyl-3-aminopyrrolidine

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Protocol:

  • Substrate Preparation: Prepare a racemic mixture of an N-protected 1-benzyl-3-aminopyrrolidine, for example, N-Cbz-1-benzyl-3-aminopyrrolidine or N-Boc-1-benzyl-3-aminopyrrolidine.[1]

  • Enzymatic Reaction: In a suitable buffer, incubate the racemic N-protected amine with an (S)-selective ω-transaminase and a suitable amino acceptor (e.g., pyruvate). The enzyme will selectively convert the (S)-enantiomer to the corresponding ketone.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation: Stop the reaction and extract the mixture with an organic solvent. The unreacted (R)-N-protected-1-benzyl-3-aminopyrrolidine can be separated from the ketone product by chromatography.

  • Deprotection: Remove the protecting group from the isolated (R)-enantiomer to yield this compound.

Synthesis from L-Aspartic Acid

This approach utilizes a readily available chiral starting material, L-aspartic acid, to build the desired chiral pyrrolidine ring.

Protocol (Illustrative):

  • Protection: Protect the amino and carboxylic acid groups of L-aspartic acid. For example, N-protection with a Boc or Cbz group and esterification of the carboxylic acids.

  • Reduction: Selectively reduce one of the carboxylic acid groups to a hydroxyl group.

  • Cyclization: Convert the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) and then perform an intramolecular cyclization to form the pyrrolidine ring.

  • Functional Group Manipulation: Further functional group transformations are required to introduce the benzyl group at the nitrogen and convert the remaining carboxylic acid functionality to an amino group. This may involve reduction and subsequent amination steps.

  • Deprotection: Remove any remaining protecting groups to yield the final product.

Visualization of Synthetic Pathways

G cluster_0 Route 1: Chemical Resolution cluster_1 Route 2: Enzymatic Kinetic Resolution cluster_2 Route 3: Synthesis from Chiral Precursor racemic Racemic 1-Benzyl- 3-aminopyrrolidine salts Diastereomeric Salts racemic->salts + L-Tartaric Acid Derivative R_amine (R)-(-)-1-Benzyl- 3-aminopyrrolidine salts->R_amine Fractional Crystallization & Basification racemic_protected Racemic N-Protected 1-Benzyl-3-aminopyrrolidine R_protected (R)-N-Protected Amine racemic_protected->R_protected ω-transaminase S_ketone (S)-Ketone racemic_protected->S_ketone ω-transaminase R_amine_enzymatic (R)-(-)-1-Benzyl- 3-aminopyrrolidine R_protected->R_amine_enzymatic Deprotection aspartic_acid L-Aspartic Acid protected_aspartic Protected L-Aspartic Acid aspartic_acid->protected_aspartic Protection pyrrolidine_intermediate Chiral Pyrrolidine Intermediate protected_aspartic->pyrrolidine_intermediate Reduction & Cyclization final_product (R)-(-)-1-Benzyl- 3-aminopyrrolidine pyrrolidine_intermediate->final_product Functional Group Manipulation & Deprotection

References

The Strategic Advantage of (R)-(-)-1-Benzyl-3-aminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral reagents for asymmetric synthesis, (R)-(-)-1-Benzyl-3-aminopyrrolidine stands out as a versatile and efficient building block and organocatalyst. Its rigid pyrrolidine scaffold, coupled with the stereodefined amine functionality and the bulky N-benzyl group, offers distinct advantages in achieving high levels of stereocontrol in a variety of chemical transformations. This guide provides a comparative overview of the benefits of employing this compound over other similar reagents, supported by a detailed examination of its role in key asymmetric reactions.

Core Advantages

The primary advantages of this compound stem from its unique structural features:

  • Defined Stereochemistry: The fixed (R) configuration at the 3-position provides a predictable chiral environment, crucial for inducing high enantioselectivity.

  • Bifunctional Nature: The presence of both a primary and a tertiary amine allows for multiple modes of activation and interaction, making it a versatile scaffold for catalyst design.

  • Steric Hindrance: The N-benzyl group provides significant steric bulk, which can effectively shield one face of a reactive intermediate, leading to enhanced facial selectivity.

  • Rigid Framework: The pyrrolidine ring's conformational rigidity helps to minimize the number of possible transition states, often resulting in higher and more predictable stereochemical outcomes.

Performance in Asymmetric Catalysis: A Comparative Overview

While direct, head-to-head comparative studies with quantitative data across a range of reactions are not extensively documented in publicly available literature, the known applications of this compound and its derivatives allow for a qualitative and mechanistically reasoned comparison with other common classes of chiral reagents, such as proline and other chiral diamines.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, proline and its derivatives are widely used organocatalysts. They operate through an enamine-based mechanism. Derivatives of this compound can also be employed as catalyst precursors, often after modification, to influence the stereochemical outcome. The bulky N-benzyl group can play a crucial role in directing the approach of the electrophile.

Logical Workflow for Catalyst Screening in Asymmetric Aldol Reactions

cluster_start Reaction Setup cluster_catalysts Catalyst Screening cluster_reaction Reaction Execution cluster_analysis Analysis cluster_comparison Comparison Start Select Aldehyde and Ketone Substrates Catalyst1 This compound derivative Start->Catalyst1 Introduce Catalyst Catalyst2 Proline Start->Catalyst2 Introduce Catalyst Catalyst3 Other Chiral Diamine Start->Catalyst3 Introduce Catalyst Reaction Run Parallel Reactions under Identical Conditions Catalyst1->Reaction Catalyst2->Reaction Catalyst3->Reaction Analysis Determine Yield and Enantiomeric Excess (ee) Reaction->Analysis Product Isolation & Purification Comparison Compare Performance Metrics Analysis->Comparison

Caption: Catalyst screening workflow for aldol reactions.

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where chiral amines are pivotal. This compound and its derivatives can act as effective organocatalysts, often forming chiral enamines or iminium ions to activate the substrates. Compared to simpler chiral amines, the defined stereochemistry and steric bulk of the title compound can lead to superior control of the stereocenter(s) formed in the product.

Experimental Protocols

While specific comparative data is scarce, a general experimental protocol for an organocatalyzed asymmetric Michael addition is provided below to illustrate the typical application of a chiral amine catalyst.

General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

  • Catalyst Preparation: A solution of the chiral amine catalyst (e.g., a derivative of this compound) (10 mol%) in an appropriate solvent (e.g., CH2Cl2, Toluene) is prepared in a reaction vessel under an inert atmosphere.

  • Reaction Mixture: The nitroalkene (1.0 mmol) is added to the catalyst solution and the mixture is stirred at the desired temperature (e.g., room temperature or cooled to 0 °C).

  • Nucleophile Addition: The aldehyde (1.2 mmol) is then added dropwise to the reaction mixture.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield and diastereomeric ratio are determined by 1H NMR spectroscopy. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Signaling Pathway Analogy for Catalyst Action

cluster_activation Catalyst Activation Pathway cluster_reaction Stereoselective Reaction Catalyst (R)-(-)-1-Benzyl-3- aminopyrrolidine Derivative Intermediate Chiral Enamine/ Iminium Ion Intermediate Catalyst->Intermediate Reacts with Substrate Prochiral Substrate (e.g., Enone) Substrate->Intermediate TransitionState Diastereomeric Transition States Intermediate->TransitionState Reacts with Reagent Nucleophile/ Electrophile Reagent->TransitionState Product Enantioenriched Product TransitionState->Product Forms Product->Catalyst Regenerates

Caption: Generalized catalytic cycle for asymmetric synthesis.

Conclusion

This compound is a valuable reagent in the toolkit of synthetic chemists aiming for high stereocontrol. Its inherent structural features provide a strong basis for its utility as a chiral auxiliary and as a precursor for a wide range of effective organocatalysts. While more direct comparative studies are needed to quantitatively benchmark its performance against all possible alternatives, its successful application in the synthesis of complex chiral molecules underscores its significant advantages in the field of asymmetric synthesis. Researchers and drug development professionals can leverage the unique properties of this reagent to access novel and enantiomerically pure compounds.

A Comparative Analysis of the Biological Activities of 1-Benzyl-3-aminopyrrolidine Derivative Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the enantiomers of 1-Benzyl-3-aminopyrrolidine derivatives, focusing on their interactions with dopamine D2 receptors and acetylcholinesterase. The information is supported by experimental data to deliniate the stereoselective interactions of these compounds with their biological targets.

The chirality of a molecule is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on derivatives of 1-Benzyl-3-aminopyrrolidine, a scaffold of interest in medicinal chemistry due to its presence in compounds targeting the central nervous system. We will explore the stereoselective interactions of these derivatives with two key biological targets: the dopamine D2 receptor, a crucial target in the treatment of psychosis, and acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

Dopamine D2 Receptor Antagonism

A study on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides has demonstrated a clear stereoselectivity in their binding to the dopamine D2 receptor. The affinity for this receptor was found to be almost exclusively confined to the (R)-enantiomer.[1] This highlights the importance of the stereochemistry at the C2 position of the pyrrolidine ring for potent dopamine D2 receptor blockade.

The following table summarizes the in vitro dopamine D2 receptor binding affinities (IC50 values) for a series of (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide and salicylamide derivatives. The data is extracted from a study where the compounds' ability to inhibit the binding of [3H]spiperone to rat striatal dopamine D-2 receptors was measured.[1]

Compound NumberR-group (Benzamide/Salicylamide)IC50 (nM)[1]
21 5,6-dimethoxysalicylamide~1
22 (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]-5,6-dimethoxysalicylamide~1
24 2,3-dimethoxybenzamide~1
26 (R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide~1

Note: The corresponding (S)-enantiomers were found to be significantly less active, although specific IC50 values were not provided in the referenced study, indicating a high degree of enantioselectivity.

Acetylcholinesterase Inhibition

Further research is required to synthesize and evaluate the individual enantiomers of 1-Benzyl-3-aminopyrrolidine derivatives to determine if a similar stereoselective relationship exists for acetylcholinesterase inhibition.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]Spiperone Binding)

This protocol outlines the methodology for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Rat striatal tissue homogenate (source of D2 receptors)

  • [3H]Spiperone (radioligand)

  • Test compounds (e.g., (R)- and (S)-enantiomers of 1-Benzyl-3-aminopyrrolidine derivatives)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striata in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet by resuspension in fresh assay buffer and recentrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate or individual tubes, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (typically in DMSO, final concentration ≤ 1%) or vehicle for total binding.

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled spiperone or haloperidol).

    • [3H]Spiperone at a final concentration close to its Kd (e.g., 0.1-0.5 nM).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the reaction mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis striatum Rat Striatal Tissue homogenize Homogenization in Assay Buffer striatum->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Membrane Pellet centrifuge2->pellet wash Wash Pellet pellet->wash resuspend Resuspend in Assay Buffer wash->resuspend setup Assay Setup (Buffer, Compound, [3H]Spiperone) resuspend->setup add_membrane Add Membrane Preparation setup->add_membrane incubation Incubation (e.g., 25°C, 60-90 min) add_membrane->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculate_specific Calculate Specific Binding counting->calculate_specific ic50 Determine IC50 (Non-linear Regression) calculate_specific->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

signaling_pathway cluster_receptor Dopamine D2 Receptor Signaling cluster_antagonist Antagonist Action D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Production Antagonist (R)-1-Benzyl-3-aminopyrrolidine Derivative Antagonist->D2R Blocks Dopamine Binding Dopamine Dopamine Dopamine->D2R Binds and Activates

References

A Comparative Guide to Catalytic Systems for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Homogeneous, Heterogeneous, and Biocatalytic Approaches to Carbon-Carbon Bond Formation.

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery and materials science. The choice of catalytic system is paramount in achieving efficient, selective, and sustainable synthesis. This guide provides a comparative performance evaluation of three distinct catalytic systems for the formation of carbon-carbon bonds to produce biaryl compounds: a homogeneous palladium catalyst, a heterogeneous palladium catalyst, and a biocatalyst.

Performance Evaluation: A Side-by-Side Comparison

To facilitate a direct comparison, we focus on a representative transformation for each catalyst type. For the homogeneous and heterogeneous systems, the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl is examined. For the biocatalytic system, the oxidative coupling of 2,4-di-tert-butylphenol serves as a model reaction for biaryl synthesis.

Catalyst SystemCatalystReactionYield (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Homogeneous Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄Suzuki-Miyaura Coupling92>9530.72.56
Heterogeneous Palladium on Carbon - Pd/CSuzuki-Miyaura Coupling98>9919649
Biocatalytic Laccase (from Trametes versicolor)Oxidative Phenol Coupling69HighNot ReportedNot Reported

Note: The performance metrics for the Suzuki-Miyaura coupling are based on the reaction of 4-bromoanisole and phenylboronic acid. The biocatalytic reaction is the oxidative coupling of 2,4-di-tert-butylphenol. Direct comparison of TON and TOF for the biocatalytic system is often challenging due to difficulties in determining the exact number of active sites.

Experimental Protocols: Detailed Methodologies

Reproducibility is key in scientific research. The following are detailed experimental protocols for the key reactions cited in this guide.

Homogeneous Catalysis: Suzuki-Miyaura Coupling with Pd(PPh₃)₄

Reaction: 4-bromoanisole + phenylboronic acid → 4-methoxybiphenyl

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).

  • Add the homogeneous catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is then stirred and heated to 90°C under the inert atmosphere for 12 hours.[1]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure 4-methoxybiphenyl.[1]

Heterogeneous Catalysis: Suzuki-Miyaura Coupling with Pd/C

Reaction: 4-bromoanisole + phenylboronic acid → 4-methoxybiphenyl

Procedure:

  • In a reaction vessel, dissolve 4-bromoanisole (1 mmol) and phenylboronic acid (1.2 mmol) in a mixture of ethanol and water.

  • Add a base, such as sodium carbonate (Na₂CO₃) (3.7 mmol).

  • To this mixture, add the heterogeneous catalyst, 10% Palladium on Carbon (Pd/C) (0.005 mmol).

  • The reaction is conducted under aerobic conditions at room temperature.

  • Upon completion of the reaction, the solid Pd/C catalyst is removed by simple filtration.

  • The filtrate is then worked up by extraction with an organic solvent, followed by washing, drying, and evaporation to yield the product.

  • The recovered Pd/C catalyst can often be reused for subsequent reactions.[2]

Biocatalysis: Laccase-Mediated Oxidative Coupling

Reaction: 2,4-di-tert-butylphenol → 3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl-2,2'-diol

Procedure:

  • Prepare a buffer solution (e.g., acetate buffer, pH 5.0).

  • Dissolve the substrate, 2,4-di-tert-butylphenol (0.48 mmol), in a suitable solvent such as hexafluoroisopropanol (HFIP).

  • Add the laccase enzyme (from Trametes versicolor) to the buffer solution.

  • Initiate the reaction by adding the substrate solution to the enzyme solution.

  • The reaction is typically carried out at or near room temperature with exposure to air (as the oxidant) and gentle stirring for a specified period (e.g., 24 hours).

  • The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried, and the solvent is evaporated to obtain the crude product.

  • Purification is typically achieved through column chromatography to isolate the desired biaryl product.

Visualizing the Processes: Diagrams of Workflows and Pathways

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Aryl Halide, Boronic Acid, Base) Catalyst Add Catalyst (e.g., Pd(PPh3)4 or Pd/C) Reactants->Catalyst Solvent Add Solvents (e.g., Dioxane/Water) Catalyst->Solvent Inert_Atmosphere Establish Inert Atmosphere (for Homogeneous) Solvent->Inert_Atmosphere Heating Heat and Stir (e.g., 90°C) Solvent->Heating Inert_Atmosphere->Heating Filtration Catalyst Removal (Filtration for Heterogeneous) Heating->Filtration Extraction Aqueous Workup (Extraction) Heating->Extraction Filtration->Extraction Purification Purify Product (Chromatography) Extraction->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ (Base) ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Laccase_Catalytic_Cycle Laccase(ox) Laccase (Cu²⁺) Substrate_Oxidation Substrate Oxidation Laccase(ox)->Substrate_Oxidation Phenol Laccase(red) Laccase (Cu¹⁺) Substrate_Oxidation->Laccase(red) Phenoxy Radical Phenoxy_Radical Phenoxy Radical Oxygen_Reduction Oxygen Reduction Laccase(red)->Oxygen_Reduction O₂ Oxygen_Reduction->Laccase(ox) H₂O Dimerization Radical Coupling Phenoxy_Radical->Dimerization Biaryl_Product Biaryl Product Dimerization->Biaryl_Product

A simplified schematic of laccase-mediated oxidative phenol coupling.

References

A Cost-Benefit Analysis of (R)-(-)-1-Benzyl-3-aminopyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines and their derivatives are critical tools in this endeavor, serving as resolving agents, chiral building blocks, or catalysts in asymmetric transformations. This guide provides a comprehensive cost-benefit analysis of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a versatile chiral pyrrolidine derivative, and compares its utility against established alternatives in asymmetric synthesis.

Performance in Asymmetric Synthesis: A Comparative Overview

This compound and its derivatives have shown promise as organocatalysts in asymmetric reactions. While direct, side-by-side comparative studies with other chiral auxiliaries for a standardized reaction are not extensively documented in the literature, we can infer its potential performance by examining its applications and comparing it with well-established chiral auxiliaries and organocatalysts in similar transformations.

One notable application is the use of a thiourea derivative of (R)-1-benzyl-3-aminopyrrolidine as an organocatalyst in the asymmetric sulfa-Michael reaction. This reaction is a crucial method for forming carbon-sulfur bonds in an enantioselective manner. The catalyst has been reported to provide the desired products in good yields and with enantiomeric excesses of up to 87%.[1]

To provide a clear comparison, the following tables summarize the performance of established chiral auxiliaries and organocatalysts in asymmetric Michael additions and alkylations, which represent common applications for such chiral molecules.

Table 1: Performance Comparison in Asymmetric Michael Addition

Chiral Catalyst/AuxiliaryReaction TypeYield (%)Enantiomeric Excess (ee %)
Thiourea derivative of (R)-1-benzyl-3-aminopyrrolidine Sulfa-Michael AdditionGoodup to 87
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Michael addition of aldehydes to nitroalkenesHighHigh (often >90)
Squaramide-based organocatalyst aza-Michael/Michael cascadeup to 99up to >99

Table 2: Performance Comparison in Asymmetric Alkylation (using Chiral Auxiliaries)

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Alkylation of N-acyloxazolidinone>99:190-95
(S,S)-Pseudoephedrine amide Alkylation of amide enolate>99:1~95

Cost Analysis

The economic viability of a chiral reagent is a critical factor in its selection for synthesis, particularly at an industrial scale. The cost of this compound is compared with that of some common alternatives. Prices are based on currently available catalog information and may vary depending on the supplier and quantity.

Table 3: Cost Comparison of Chiral Reagents

CompoundSupplier ExamplePrice (USD) per gram
This compound Fisher Scientific~$59/g (for 5g)
(R)-4-Benzyl-2-oxazolidinone Sigma-Aldrich~$35/g (for 5g)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Sigma-Aldrich~$28/g (for 5g)

Synthesis of this compound

An efficient method for obtaining enantiomerically pure this compound is through the resolution of the racemic mixture. A patented method describes the use of a chiral resolving agent, such as a tartaric acid derivative, to selectively crystallize one diastereomeric salt.

Experimental Protocol: Resolution of Racemic 1-Benzyl-3-aminopyrrolidine

This protocol is based on the general principles described in the patent literature for the resolution of racemic 1-benzyl-3-aminopyrrolidine.[2]

  • Salt Formation: A solution of racemic 1-benzyl-3-aminopyrrolidine in a suitable organic solvent is treated with a chiral resolving agent (e.g., D-tartaric acid derivative) in a specific molar ratio.

  • Diastereoselective Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt.

  • Isolation: The crystalline salt is isolated by filtration and washed with a cold solvent.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the acid and liberate the free this compound.

  • Extraction and Purification: The free amine is extracted with an organic solvent, and the solvent is evaporated to yield the enantiomerically enriched product. This method has been reported to produce (R)-1-benzyl-3-aminopyrrolidine with a yield of over 75% and an optical purity greater than 98%.[2]

Asymmetric Synthesis Using a Chiral Pyrrolidine-Based Organocatalyst

This compound can be a precursor to more complex organocatalysts. The following is a general protocol for an asymmetric Michael addition reaction, a common application for chiral amine organocatalysts.

Experimental Protocol: General Asymmetric Michael Addition
  • Reaction Setup: To a reaction vessel, the Michael acceptor (e.g., a nitroalkene), the Michael donor (e.g., an aldehyde or ketone), and the chiral pyrrolidine-based organocatalyst (typically 5-20 mol%) are added in a suitable solvent.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to lower temperatures) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched Michael adduct.

Visualizing the Synthetic Workflows

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_synthesis Synthesis via Resolution racemic Racemic 1-Benzyl-3-aminopyrrolidine salt Diastereomeric Salt Mixture racemic->salt + reagent Chiral Resolving Agent (e.g., D-Tartaric Acid Derivative) reagent->salt crystallization Selective Crystallization salt->crystallization isolated_salt Isolated (R,R)-Diastereomeric Salt crystallization->isolated_salt base Base Treatment (e.g., NaOH) isolated_salt->base product This compound base->product

Workflow for the Synthesis of this compound via Resolution.

G cluster_catalysis Asymmetric Michael Addition Catalytic Cycle catalyst Chiral Pyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + donor Michael Donor (e.g., Ketone) donor->enamine adduct Iminium Ion Intermediate enamine->adduct + acceptor Michael Acceptor (e.g., Nitroalkene) acceptor->adduct hydrolysis Hydrolysis adduct->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Enantioenriched Product hydrolysis->product

General Catalytic Cycle for an Asymmetric Michael Addition.

Conclusion

This compound is a valuable chiral building block with demonstrated potential in organocatalysis. Its synthesis via resolution provides a viable route to high enantiomeric purity. While direct comparative performance data against all established chiral auxiliaries is not yet abundant, its derivatives have shown promising results in asymmetric transformations.

Cost-Benefit Considerations:

  • Cost: The cost of this compound is comparable to or slightly higher than some widely used chiral auxiliaries like Evans auxiliaries and Hayashi-Jørgensen catalysts.

  • Performance: Its derivatives have shown good to high enantioselectivity in specific applications. For researchers exploring novel catalytic systems, it represents an attractive scaffold.

  • Versatility: As a chiral amine, it can be utilized as a precursor for a variety of chiral ligands and organocatalysts, offering a degree of versatility.

Recommendation:

For well-established, high-yielding, and highly stereoselective reactions, established chiral auxiliaries like Evans' oxazolidinones may be the more cost-effective and predictable choice based on the wealth of available data. However, for the development of new asymmetric methodologies, particularly in organocatalysis, this compound and its derivatives offer a promising avenue for research and innovation. The decision to use this compound will ultimately depend on the specific synthetic challenge, the desired level of novelty, and the economic constraints of the project.

References

Literature review of the applications and limitations of (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-1-Benzyl-3-aminopyrrolidine is a chiral heterocyclic amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid pyrrolidine scaffold and the presence of a primary amine and a benzyl-protected secondary amine make it a valuable intermediate for introducing stereochemistry and functionality into target molecules. This guide provides a comprehensive review of its applications, limitations, and a comparison with relevant alternatives, supported by available data and experimental protocols to aid researchers, scientists, and drug development professionals.

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a chiral precursor in the development of therapeutic agents. A notable example is its use in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors , a class of oral hypoglycemic agents for the management of type 2 diabetes.

One of the key DPP-4 inhibitors synthesized using this chiral amine is Dutogliptin . The (R)-configuration of the 3-aminopyrrolidine moiety is crucial for the inhibitor's binding to the active site of the DPP-4 enzyme, highlighting the importance of this specific enantiomer in achieving the desired pharmacological activity. Beyond diabetes, derivatives of N-benzylpyrrolidine have also been investigated for the treatment of Alzheimer's disease by targeting cholinesterases and β-secretase-1.[1]

Performance and Comparison with Alternatives

The utility of this compound can be best understood by comparing it with other chiral building blocks commonly employed in similar synthetic routes. The most relevant alternatives include other protected 3-aminopyrrolidine derivatives, such as the Boc-protected analogue, (R)-(+)-1-Boc-3-aminopyrrolidine .

FeatureThis compound(R)-(+)-1-Boc-3-aminopyrrolidine
Protecting Group Benzyl (Bn)tert-Butoxycarbonyl (Boc)
Introduction Typically via reductive amination or direct benzylation.Reaction with Di-tert-butyl dicarbonate (Boc)₂O.
Deprotection Requires harsher conditions, commonly catalytic hydrogenation (e.g., Pd/C, H₂) or strong acids.Milder acidic conditions (e.g., TFA, HCl).
Stability Generally stable to a wide range of reaction conditions, except for catalytic hydrogenation.Stable to basic and nucleophilic conditions, but labile to acids.
Cost Often more cost-effective for initial stages of synthesis.Can be more expensive.

The choice between a benzyl and a Boc protecting group is a critical strategic decision in a multi-step synthesis. While the benzyl group is robust and often cheaper to introduce, its removal can be challenging, especially in the presence of other reducible functional groups in the molecule. Catalytic transfer hydrogenation using reagents like ammonium formate offers a milder alternative to high-pressure hydrogenation for debenzylation.[2][3] In contrast, the Boc group can be removed under milder acidic conditions, offering greater flexibility in the later stages of a complex synthesis. However, the Boc group's lability to acid can be a limitation if acidic conditions are required for other transformations in the synthetic sequence.

Quantitative comparisons of the performance of these building blocks in specific reactions are not extensively documented in publicly available literature. The yield and selectivity of subsequent reactions, such as N-arylation, are highly dependent on the specific substrates and reaction conditions.

Limitations and Challenges

The primary limitation associated with this compound is the N-benzyl protecting group .

  • Harsh Deprotection Conditions: The most common method for benzyl group removal is catalytic hydrogenation, which is not compatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some aromatic systems.

  • Catalyst Poisoning: The presence of sulfur-containing functional groups in the substrate can poison the palladium catalyst used for hydrogenation, rendering the deprotection ineffective.

  • Side Reactions: In complex molecules, forcing conditions for debenzylation can lead to side reactions or degradation of the desired product. For instance, acid-facilitated debenzylation can be challenging in the presence of other acid-labile groups.[4]

  • Multi-step Synthesis Incompatibility: The need for a dedicated deprotection step adds to the overall length and complexity of a synthesis, potentially lowering the overall yield. Difficulties in the deprotection of N-benzyl groups in the later stages of a synthesis have been reported to be a significant challenge.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of specific drugs are often proprietary. However, general procedures for key transformations involving this compound and its derivatives can be found in the scientific literature.

Catalytic Transfer Hydrogenation for N-Debenzylation

This protocol describes a general method for the removal of the N-benzyl group using ammonium formate as a hydrogen transfer agent.[2]

Reagents and Equipment:

  • N-benzylamino derivative

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Nitrogen source

  • Reflux apparatus

  • Celite pad for filtration

Procedure:

  • In a round-bottom flask, suspend the N-benzyl compound and an equal weight of 10% Pd/C in dry methanol under a nitrogen atmosphere.

  • Add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter it through a celite pad to remove the catalyst.

  • Wash the celite pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the debenzylated product.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the application of this compound in a multi-step synthesis and the key decision-making process regarding the choice of protecting group.

experimental_workflow start Starting Materials chiral_amine This compound start->chiral_amine coupling Coupling Reaction (e.g., N-Arylation) chiral_amine->coupling intermediate N-Aryl-N'-Benzyl Intermediate coupling->intermediate deprotection N-Debenzylation intermediate->deprotection final_product Final Product deprotection->final_product

Caption: A generalized workflow for utilizing this compound in a multi-step synthesis.

decision_tree start Choice of Chiral 3-Aminopyrrolidine bn_choice Use this compound start->bn_choice boc_choice Use (R)-(+)-1-Boc-3-aminopyrrolidine start->boc_choice bn_pros Pros: - Cost-effective - Stable protecting group bn_choice->bn_pros bn_cons Cons: - Harsh deprotection - Incompatible with reducible groups bn_choice->bn_cons boc_pros Pros: - Mild deprotection - Orthogonal to many functional groups boc_choice->boc_pros boc_cons Cons: - Higher cost - Acid labile boc_choice->boc_cons

References

Safety Operating Guide

Safe Disposal of (R)-(-)-1-Benzyl-3-aminopyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-(-)-1-Benzyl-3-aminopyrrolidine, a common reagent in synthetic chemistry. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Key Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]

Quantitative Data Summary

For quick reference, the table below summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number18471-40-4[1]
Hazard StatementH314: Causes severe skin burns and eye damage[1]
Hazard StatementH318: Causes serious eye damage[1]
Precautionary Statement (Disposal)P501: Dispose of contents/container to an approved waste disposal plant[1][3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1][5] The following steps outline the proper procedure for preparing this chemical for disposal.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and compatible waste container for collecting this compound waste. The container must have a secure, tight-fitting cap to prevent leaks and vapor release.[6][7]

  • Non-Halogenated Waste Stream: As this compound is a non-halogenated organic compound, it should be collected in a designated "non-halogenated organic waste" container.[6][8][9][10] Avoid mixing it with halogenated solvents, as this can complicate and increase the cost of disposal.[10]

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams such as acids, bases, oxidizers, or cyanides.[7]

2. Labeling the Waste Container:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations or chemical formulas.[6]

  • List of Contents: If other non-halogenated wastes are collected in the same container, maintain a list of all chemical constituents and their approximate percentages on or near the container.[6][8]

  • Date of Accumulation: Mark the date when the first drop of waste is added to the container.

3. Storage of Chemical Waste:

  • Secure and Ventilated Area: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Keep Closed: Always keep the waste container securely closed, except when adding waste.[6][7][8]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (do not overfill, leave at least 1-inch of headspace), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8]

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Designated Non-Halogenated Container B->C D Securely Cap and Label Container with 'Hazardous Waste' and Chemical Name C->D E Store in a Cool, Dry, Ventilated Area with Secondary Containment D->E F Contact EHS or Licensed Waste Disposal Contractor for Pickup E->F G Complete Waste Manifest and Transfer to Authorized Personnel F->G

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.

References

Personal protective equipment for handling (R)-(-)-1-Benzyl-3-aminopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for (R)-(-)-1-Benzyl-3-aminopyrrolidine.

This compound is a chemical compound used in various research and development applications. It is classified as a substance that can cause severe skin burns and eye damage.[1] Acute toxicity if swallowed is another significant hazard.[2] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this substance. It is imperative to always use these items to prevent exposure.

PPE CategoryItem and SpecificationsRationale
Hand Protection Chemical resistant, powder-free nitrile gloves. Double gloving is recommended.[3]Prevents skin contact with the corrosive substance.[3][4] The outer glove should be removed immediately after handling.
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides a robust barrier against splashes and airborne particles, protecting the eyes and face from severe damage.[1][3]
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[3]Protects skin and clothing from contamination. A solid front gown prevents splashes from soaking through.[3]
Respiratory Protection NIOSH-approved N95 dust mask or a respirator with an appropriate filter (e.g., type ABEK (EN14387)).[2] A Powered Air-Purifying Respirator (PAPR) may be necessary for extended operations or in areas with insufficient ventilation.[3]Essential for preventing inhalation of vapors or aerosols, which can cause respiratory irritation.[2] Engineering controls like fume hoods should be the primary method of exposure control.[1][5]
Footwear and Other Closed-toe shoes, disposable shoe covers, and a hair cover.Minimizes the risk of tracking contaminants out of the handling area.

Safe Handling and Storage Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe Prepare for Experiment fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer reaction Perform Experimental Procedure weigh_transfer->reaction decontaminate Decontaminate Work Surfaces and Equipment reaction->decontaminate Post-Experiment dispose_waste Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Operational Plan: Step-by-Step Guidance

  • Preparation and Gowning : Before entering the designated handling area, all required PPE as specified in the table above must be donned. Ensure all equipment fits properly.

  • Chemical Handling : All manipulations, including weighing, dissolving, and transferring, must be conducted within a primary engineering control such as a certified chemical fume hood or a glovebox to minimize exposure risk.[3]

  • Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The storage area should be locked.[1]

  • Spill Management : In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., sand, earth) and collect it into a suitable, labeled container for disposal.[5][7] Prevent the spill from entering drains.[1]

Emergency Procedures

  • In case of skin contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1] Seek immediate medical attention.

  • In case of eye contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • If swallowed : Rinse the mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1]

Disposal Plan

All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be considered hazardous waste.

  • Waste Collection : Collect all waste in a suitable, labeled, and tightly sealed container.[5]

  • Disposal : Dispose of the contents and the container in accordance with local, state, and federal regulations.[1] This should be done through a licensed waste disposal company.[1] Do not empty into drains.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.